4-Piperidinemethanol
説明
Structure
3D Structure
特性
IUPAC Name |
piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHCBLBYQEYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329521 | |
| Record name | 4-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-49-4 | |
| Record name | 4-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6457-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Piperidinemethanol via Reduction of 4-Piperidinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-piperidinemethanol, a valuable building block in pharmaceutical development, through the reduction of 4-piperidinecarboxylic acid (also known as isonipecotic acid). This document details various synthetic strategies, including direct reduction of the unprotected acid and methods involving N-protected analogues, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.
Introduction
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in drugs targeting various conditions, including neurological disorders. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. One of the most direct routes to this compound is the reduction of the corresponding carboxylic acid, 4-piperidinecarboxylic acid. This guide explores the primary reducing agents and methodologies to achieve this transformation, focusing on lithium aluminum hydride (LiAlH4) and borane-based reagents.
Chemical Transformation and Key Reagents
The core chemical transformation involves the reduction of a carboxylic acid functional group to a primary alcohol. This requires potent reducing agents capable of overcoming the resonance stability of the carboxylate group.
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ is highly effective in reducing carboxylic acids and their derivatives to alcohols.[1] However, its high reactivity necessitates careful handling and anhydrous reaction conditions.
Borane Reagents (BH₃ complexes): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), offers a more chemoselective alternative for the reduction of carboxylic acids.[2][3] These reagents are generally less reactive towards other functional groups compared to LiAlH₄.
Sodium Borohydride (B1222165)/Iodine (NaBH₄/I₂): This reagent system generates diborane (B8814927) in situ and has been shown to be effective for the reduction of amino acids to amino alcohols, presenting a viable method for the direct reduction of unprotected 4-piperidinecarboxylic acid.
Data Presentation: A Comparative Analysis of Reduction Methods
The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its derivatives from carboxylic acid precursors.
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| Ethyl 4-piperidinecarboxylate | LiAlH₄ | THF | Quantitative | Not Reported | [4] |
| N-Boc-4-piperidinecarboxylic acid | BH₃·THF | THF | 84 | Not Reported | |
| Diphenylacetic Acid | NaBH₄ / I₂ | THF | High (implied) | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound.
Reduction of Ethyl 4-piperidinecarboxylate using Lithium Aluminum Hydride
This protocol describes the reduction of the ethyl ester of 4-piperidinecarboxylic acid.
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
A suspension of LiAlH₄ (0.266 mol) in anhydrous THF (150 mL) is prepared in a reaction vessel under an inert atmosphere and cooled to 0°C.[4]
-
A solution of ethyl 4-piperidinecarboxylate (0.120 mol) in anhydrous THF (300 mL) is added slowly to the LiAlH₄ suspension while maintaining the temperature at 0°C.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[4]
-
After completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.
-
The reaction is carefully quenched by the slow, sequential addition of water (14 mL in 28 mL of THF), followed by 15% aqueous NaOH (14 mL), and finally water (37 mL).[4]
-
The resulting precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound.[4]
Reduction of N-Boc-4-piperidinecarboxylic Acid using Borane-Tetrahydrofuran (B86392) Complex
This method is suitable for the reduction of the N-protected carboxylic acid.
Materials:
-
N-Boc-4-piperidinecarboxylic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
N-Boc-4-piperidinecarboxylic acid (25 mmol) is dissolved in anhydrous THF (50 mL) and the solution is cooled to 0°C in an ice bath.
-
A 1M solution of borane-tetrahydrofuran complex in THF (25 mL, 25 mmol) is added slowly to the reaction mixture over 30 minutes.
-
The reaction is stirred at 0°C overnight and then allowed to warm to room temperature for 6 hours.
-
The reaction is quenched by the slow addition of water (10 mL).
-
An aqueous solution of K₂CO₃ (5 g in 50 mL of water) is added to the mixture.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (1:1 hexane:ethyl acetate) to afford N-Boc-4-piperidinemethanol.
Proposed Protocol for Direct Reduction of 4-Piperidinecarboxylic Acid using Sodium Borohydride and Iodine
This proposed protocol is based on established methods for the reduction of unprotected amino acids.
Materials:
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
3M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Brine
Procedure:
-
A suspension of sodium borohydride (e.g., 2.4 equivalents) in anhydrous THF is prepared in a dry, three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel.
-
A solution of 4-piperidinecarboxylic acid (1 equivalent) in anhydrous THF is added slowly to the NaBH₄ suspension.
-
The mixture is stirred until the evolution of hydrogen gas ceases.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
A solution of iodine (e.g., 1 equivalent) in THF is added dropwise, leading to further evolution of hydrogen gas.
-
The reaction is stirred for approximately 1.5 hours at 0°C.
-
The reaction is quenched by the careful addition of dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with 3M sodium hydroxide, followed by brine.[6]
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield this compound.
Mandatory Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and a generalized experimental workflow.
Caption: General reaction scheme for the reduction of 4-piperidinecarboxylic acid.
Caption: N-Protected pathway for this compound synthesis.
Caption: Generalized experimental workflow for the reduction reaction.
Conclusion
The reduction of 4-piperidinecarboxylic acid to this compound is a fundamental transformation in medicinal chemistry. This guide has outlined several effective methods, highlighting the use of powerful reducing agents like LiAlH₄ and more selective borane-based reagents. The choice of methodology will depend on factors such as the presence of other functional groups, scale of the reaction, and safety considerations. The provided experimental protocols offer a starting point for researchers to develop robust and efficient syntheses of this important pharmaceutical intermediate. Further optimization of the direct reduction of unprotected 4-piperidinecarboxylic acid may offer a more atom-economical and cost-effective route for large-scale production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. erowid.org [erowid.org]
- 6. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
Spectroscopic data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)
Topic: Spectroscopic Data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS: 6457-49-4), a valuable building block in pharmaceutical synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a visual workflow of the spectroscopic analysis process. This guide is intended to be a critical resource for researchers and professionals involved in the synthesis, characterization, and quality control of molecules incorporating the this compound scaffold.
Introduction
This compound, also known as 4-(Hydroxymethyl)piperidine, is a bifunctional organic compound featuring a secondary amine within a piperidine (B6355638) ring and a primary alcohol. Its chemical formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[1] The presence of both a nucleophilic amine and a versatile alcohol functional group makes it a highly useful intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This document serves as a centralized repository for this critical data.
Spectroscopic Data Summary
The following sections provide a detailed breakdown of the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.46 | d | 2H | -CH₂-OH |
| ~3.08 | dt | 2H | H-2e, H-6e (axial) |
| ~2.55 | t | 2H | H-2a, H-6a (equatorial) |
| ~2.1 (broad) | s | 2H | -NH, -OH |
| ~1.70 | m | 2H | H-3e, H-5e (axial) |
| ~1.45 | m | 1H | H-4 (methine) |
| ~1.15 | qd | 2H | H-3a, H-5a (equatorial) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet at ~2.1 ppm is due to the exchangeable protons of the amine and alcohol groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~68.0 | -CH₂-OH |
| ~46.5 | C-2, C-6 |
| ~41.0 | C-4 |
| ~29.5 | C-3, C-5 |
Note: These are typical chemical shift ranges for such carbon environments and can be influenced by experimental conditions.[2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol and secondary amine groups.[5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol |
| 3350-3250 | Medium, Broad | N-H stretch | Secondary Amine |
| 3000-2850 | Strong | C-H stretch (aliphatic) | Alkane |
| 1465 | Medium | -CH₂- bend (scissoring) | Alkane |
| 1300-1000 | Strong | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 115 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | Moderate | [M-H]⁺ |
| 98 | Moderate | [M-H₂O]⁺ |
| 84 | Strong | [M-CH₂OH]⁺ (Piperidine ring fragment) |
| 56 | Strong | Further fragmentation of piperidine ring |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[6][7] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Data Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Data Acquisition :
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR) :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
The sample should be free of non-volatile materials.
-
-
Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.[9]
-
Data Acquisition :
-
GC Conditions : Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should start at a low temperature and ramp up to ensure separation from the solvent and any impurities. The injector temperature is typically set around 250 °C.
-
MS Conditions : The EI source is typically operated at 70 eV.[9] The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).
-
The resulting data is a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
The spectroscopic data presented in this guide provides a detailed chemical fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key alcohol and secondary amine functional groups. The mass spectrum is consistent with the molecular weight and shows a predictable fragmentation pattern. This collection of data and protocols serves as a valuable technical resource for scientists and researchers, facilitating the efficient and accurate identification and quality assessment of this compound in a laboratory setting.
References
- 1. This compound | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Hydroxymethylpiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpiperidine, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Its unique structural features, combining a piperidine (B6355638) ring with a primary alcohol functional group, allow for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-hydroxymethylpiperidine, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-hydroxymethylpiperidine are summarized in the tables below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 57-61 °C | |
| Boiling Point | 118-120 °C at 10 mmHg | |
| Density | 1.034 g/cm³ | |
| Solubility | Soluble in water, ethanol, and methanol. | |
| pKa (predicted) | ~10.4 |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of 4-hydroxymethylpiperidine. The following tables summarize the key spectral features.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.48 | d, J=6.4 Hz | 2H | -CH₂OH |
| 3.08 | dt, J=12.4, 2.8 Hz | 2H | H-2e, H-6e |
| 2.55 | td, J=12.4, 2.4 Hz | 2H | H-2a, H-6a |
| 1.70 | m | 3H | H-4, NH, OH |
| 1.62 | m | 2H | H-3e, H-5e |
| 1.15 | qd, J=12.0, 4.0 Hz | 2H | H-3a, H-5a |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 68.0 | -CH₂OH |
| 46.0 | C-2, C-6 |
| 41.5 | C-4 |
| 29.5 | C-3, C-5 |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Strong, Broad | O-H, N-H stretch |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend |
| 1040 | Strong | C-O stretch |
Mass Spectrometry (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | 15 | [M]⁺ |
| 98 | 100 | [M - H₂O + H]⁺ |
| 84 | 45 | [M - CH₂OH]⁺ |
| 56 | 60 | [C₃H₆N]⁺ |
Experimental Protocols
Synthesis of 4-Hydroxymethylpiperidine via Reduction of Ethyl 4-Piperidinecarboxylate
A common and efficient method for the synthesis of 4-hydroxymethylpiperidine is the reduction of the corresponding ester, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Workflow for the Synthesis of 4-Hydroxymethylpiperidine
Caption: General workflow for the synthesis of 4-hydroxymethylpiperidine.
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF and then diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 4-hydroxymethylpiperidine as a colorless to pale yellow oil that solidifies upon standing.
Purification by Vacuum Distillation
Purification of the crude 4-hydroxymethylpiperidine is crucial to remove any unreacted starting material and byproducts.
Procedure:
-
Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude 4-hydroxymethylpiperidine to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Collect the fraction that distills at 118-120 °C under a pressure of 10 mmHg.
-
The purified product should be a clear, colorless liquid that may solidify upon cooling.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of the synthesized 4-hydroxymethylpiperidine.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: Dissolve a small amount of the synthesized 4-hydroxymethylpiperidine in the mobile phase to a concentration of approximately 1 mg/mL.
Applications in Drug Development
4-Hydroxymethylpiperidine is a key structural motif in numerous biologically active molecules. Its derivatives have been explored for a variety of therapeutic targets.
Role as a Building Block in Pharmaceutical Synthesis
4-Hydroxymethylpiperidine serves as a versatile starting material for the synthesis of more complex drug molecules. For instance, it is a key intermediate in the synthesis of the antihistamine Fexofenadine . The piperidine nitrogen can be functionalized, and the hydroxyl group can be used for further extensions of the molecular scaffold.
Inhibition of Phosphodiesterase 4 (PDE4)
Derivatives of 4-hydroxymethylpiperidine have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is relevant for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The drug Piclamilast is an example of a potent and selective PDE4 inhibitor, and while not a direct derivative, its development highlights the therapeutic potential of targeting this pathway with molecules containing related structural features.
Simplified Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by a 4-hydroxymethylpiperidine derivative.
Relevance in Alzheimer's Disease Research
The piperidine scaffold is a common feature in many compounds targeting the central nervous system. Research into Alzheimer's disease has explored piperidine derivatives for their potential to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1), or to modulate other pathways involved in the disease pathology. The ability to functionalize the 4-hydroxymethylpiperidine core at both the nitrogen and the hydroxyl group allows for the creation of diverse libraries of compounds for screening against these targets.
Safety and Handling
4-Hydroxymethylpiperidine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Hydroxymethylpiperidine is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an accessible and important tool for researchers in drug discovery and development. The diverse biological activities of its derivatives, including the potential for PDE4 inhibition and applications in neurodegenerative disease research, highlight the continuing importance of this fundamental heterocyclic compound.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Piperidinemethanol, a key building block in the synthesis of numerous pharmaceutical compounds.[1] Understanding these properties is critical for its effective use in drug development, from synthesis and purification to formulation and storage.
Physicochemical Properties of this compound
This compound, also known as 4-(hydroxymethyl)piperidine, is a cyclic secondary amine with a primary alcohol functional group.[1][2] It typically appears as a white to off-white crystalline solid or chunks and is known to be hygroscopic.[1]
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Melting Point | 55-59 °C | |
| Boiling Point | 118-120 °C at 10 mmHg | |
| Appearance | White to off-white crystalline powder or chunks |
Solubility Profile
Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure, which includes a polar secondary amine and a hydroxyl group capable of hydrogen bonding, a qualitative solubility profile can be established.
Table 2: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Soluble | The presence of the amine and hydroxyl groups allows for hydrogen bonding with water molecules.[1] |
| Methanol (B129727) | High | Soluble | As a polar protic solvent, methanol can effectively solvate the polar functional groups of this compound. |
| Ethanol (B145695) | High | Soluble | Similar to methanol, ethanol is a polar protic solvent that is expected to dissolve this compound.[1] |
| Isopropanol | Medium | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower, but still significant, solubility. |
| Acetone | Medium | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Medium | Sparingly Soluble | Lower polarity and reduced hydrogen bonding capability compared to alcohols and water. |
| Dichloromethane | Medium | Soluble | A polar aprotic solvent that can dissolve a wide range of organic compounds.[1] |
| Toluene (B28343) | Low | Insoluble/Sparingly Soluble | As a non-polar aromatic hydrocarbon, toluene is unlikely to effectively solvate the highly polar this compound. |
| Hexane | Low | Insoluble | A non-polar aliphatic hydrocarbon that is a poor solvent for polar compounds. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical factor for its storage and handling. As a secondary amine and a primary alcohol, it is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish its intrinsic stability.
Potential Degradation Pathways:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Acidic/Basic Conditions: While generally stable, extreme pH conditions could potentially lead to side reactions, although the piperidine (B6355638) ring itself is quite robust.
-
Thermal Stress: High temperatures may lead to decomposition, the products of which would need to be characterized.
-
Photostability: Exposure to UV or visible light could potentially initiate degradation, particularly in the presence of photosensitizers.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
4.1. Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, which is a common and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid should be visually apparent.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the collected supernatant through a suitable, solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.
-
4.2. Protocol for Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile (B52724) if necessary) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N or 1 N HCl). Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH). Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide). Keep at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and the stock solution to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating analytical method (typically HPLC with a photodiode array detector or MS detector). The method should be capable of separating the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Determine the degradation pathway of this compound under each stress condition.
-
Visualizations
The following diagrams illustrate key workflows and potential chemical transformations related to the study of this compound.
Caption: Workflow for Solubility and Stability Assessment.
Caption: Potential Oxidative Degradation Pathway.
References
Synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol
Synthesis of N-Boc-4-piperidinemethanol: A Technical Guide
Introduction
N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a piperidine (B6355638) core with a Boc-protected amine and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly those targeting neurological disorders.[1][3] This technical guide provides an in-depth overview of the synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol, offering detailed experimental protocols, quantitative data, and visual representations of the process.
Reaction Scheme
The synthesis of N-Boc-4-piperidinemethanol is achieved through the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.
Figure 1: General reaction scheme for the synthesis of N-Boc-4-piperidinemethanol.
Experimental Protocols
Several methods for the synthesis of N-Boc-4-piperidinemethanol have been reported. Below are detailed protocols based on established procedures.
Protocol 1: Synthesis in Dichloromethane
This protocol is a widely used method for the Boc protection of amines.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve this compound in dichloromethane in a reaction flask.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the cooled reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield N-Boc-4-piperidinemethanol as a white solid.[3]
Protocol 2: Alternative Solvent System
An alternative procedure utilizes tetrahydrofuran (B95107) as the solvent.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of N-Boc-4-piperidinemethanol is depicted below.
Figure 2: A generalized experimental workflow for the synthesis of N-Boc-4-piperidinemethanol.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of N-Boc-4-piperidinemethanol.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Quantity/Condition | Reference |
| This compound | 1.0 equivalent | [3] |
| Di-tert-butyl dicarbonate | 1.0 - 1.2 equivalents | [3][4] |
| Triethylamine | 1.1 - 1.5 equivalents | [3] |
| Solvent | Dichloromethane or Tetrahydrofuran | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | Overnight | [3] |
Table 2: Product Characterization
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | [3][5] |
| Molecular Weight | 215.29 g/mol | [3][5] |
| Appearance | White solid/crystals | [3] |
| Melting Point | 78-82 °C | |
| Yield | 84% | [3] |
| Purity | ≥97% | [5] |
| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H) | [3] |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression of steps, from reactant preparation to product isolation and purification. The core of this process is the nucleophilic attack of the amine on the Boc anhydride, facilitated by a base.
Figure 3: Logical flow of the synthesis and purification process.
Conclusion
The synthesis of N-Boc-4-piperidinemethanol from this compound is a robust and high-yielding reaction that is fundamental in the field of medicinal chemistry. The use of di-tert-butyl dicarbonate for the protection of the piperidine nitrogen is efficient and the resulting product can be readily purified to a high degree. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development.
References
An In-depth Technical Guide to the N-Alkylation of 4-Piperidinemethanol with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-alkylation of 4-piperidinemethanol with alkyl halides, a fundamental reaction in the synthesis of a wide array of pharmaceutical and biologically active compounds. This document details the core mechanism, experimental protocols, and factors influencing this crucial transformation.
Core Mechanism: A Nucleophilic Substitution Approach
The N-alkylation of this compound, a secondary amine, with an alkyl halide proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, one-step process, the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Simultaneously, the bond between the carbon and the halide (the leaving group) is broken.
The reaction rate is dependent on the concentration of both the this compound and the alkyl halide. The overall process results in the formation of a new carbon-nitrogen bond, yielding an N-alkyl-4-piperidinemethanol, and a halide anion. An acid-base reaction follows, where a base is required to neutralize the hydrohalic acid formed, which would otherwise protonate the starting amine and halt the reaction.
Over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, is a common side reaction. This occurs when the newly formed tertiary amine, which can also be nucleophilic, reacts with another molecule of the alkyl halide. Careful control of reaction conditions is crucial to favor mono-alkylation.
Figure 1: SN2 Mechanism of N-Alkylation.
Factors Influencing the N-Alkylation Reaction
Several factors critically influence the efficiency and selectivity of the N-alkylation of this compound:
-
Nature of the Alkyl Halide: The reactivity of the alkyl halide is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl).[1] Primary alkyl halides are most suitable for SN2 reactions due to minimal steric hindrance. Secondary and tertiary alkyl halides are more prone to elimination side reactions.
-
Steric Hindrance: Increased steric bulk on either the piperidine ring or the alkyl halide can significantly slow down the reaction rate.[1]
-
The Role of the Base: A base is essential to neutralize the hydrohalic acid produced during the reaction.[2] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3] The choice of base can influence the reaction rate and selectivity. For less reactive systems, stronger bases like sodium hydride (NaH) may be employed, requiring strictly anhydrous conditions.[2]
-
Solvent Effects: Polar aprotic solvents like acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[2][4] The solubility of the base in the chosen solvent is also a crucial consideration.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives with various alkyl halides. While specific data for this compound is limited in publicly available literature, the provided examples with closely related structures offer valuable insights into expected outcomes.
| Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethyl Iodide | - | - | - | - | - | [2] |
| Piperidine | Benzyl (B1604629) Bromide | K₂CO₃ (2.0) | DMF | 65 | 14 | 89.28 | [6] |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | - | - | [6] |
| Piperidine | Methyl Iodide | K₂CO₃ | Acetonitrile | - | - | Lower than DIPEA | [3] |
| Piperidine | Various Alkyl Bromides/Iodides | DIPEA (1.5) | Acetonitrile | Room Temp. | - | < 70 | [2][3] |
| Piperidine | Various Alkyl Halides | KHCO₃ (1.0) | - | - | - | - | [2] |
| 2-Substituted Piperidine | Benzyl Bromide / Ethyl Iodide | K₂CO₃ or DIPEA (1.5-2.0) | Acetonitrile or DMF | Room Temp. | 1-24 | - | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments related to the N-alkylation of piperidine derivatives.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using Potassium Carbonate
This protocol describes a general method for the N-alkylation of a piperidine derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide to the stirred mixture. To minimize over-alkylation, the use of a syringe pump for slow addition over 1-2 hours is recommended.[4]
-
The reaction can be stirred at room temperature or heated to a temperature between 60-80°C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkyl-4-piperidinemethanol.
Figure 2: General Experimental Workflow.
Protocol 2: N-Alkylation using a Non-Nucleophilic Organic Base (DIPEA)
This method is particularly useful when dealing with sensitive substrates or to minimize certain side reactions.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the this compound in anhydrous acetonitrile under an inert atmosphere.[2]
-
Add N,N-diisopropylethylamine to the solution.[2]
-
Add the alkyl halide dropwise to the stirred solution at room temperature.[2]
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrohalic acid salt of DIPEA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The N-alkylation of this compound with alkyl halides is a robust and versatile reaction, primarily following an SN2 mechanism. The success of this synthesis is highly dependent on the careful selection of the alkyl halide, base, and solvent, as well as the precise control of reaction conditions to minimize side reactions, particularly over-alkylation. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of novel N-alkyl-4-piperidinemethanol derivatives for applications in drug discovery and development.
References
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. benchchem.com [benchchem.com]
Biological activity of the piperidine scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance in the design of novel therapeutics.[1][2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in diverse molecular interactions, makes it a highly versatile and sought-after building block in drug discovery.[3][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of piperidine derivatives, with a focus on their applications in oncology, virology, and neuroscience. It is designed to serve as a valuable resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of next-generation piperidine-based medicines.
Diverse Biological Activities and Therapeutic Applications
The piperidine scaffold is a key structural component in drugs spanning a wide range of therapeutic classes, including anticancer agents, antivirals, and drugs targeting the central nervous system (CNS).[2][5] Its versatility allows for the fine-tuning of physicochemical properties, enhancing potency, selectivity, and bioavailability.[6]
Anticancer Activity
Piperidine derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling pathways.[5][7]
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] | |
| Compound 17a | PC3 | Prostate | 0.81 | [8] |
| MGC803 | Gastric | 1.09 | [8] | |
| MCF-7 | Breast | 1.30 | [8] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [8] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of a compound's potency.[9][10]
Antiviral Activity
The piperidine scaffold has been successfully incorporated into potent antiviral agents that target various stages of the viral life cycle.[4] Notably, piperidine derivatives have shown efficacy against influenza viruses and HIV.[11][12][13]
Table 2: Antiviral Activity of Selected Piperidine Derivatives
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [4][11] |
| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [4][12] |
| BD-c1 | HIV-1 (Wild-type) | MT-4 | 0.01 | [13] |
| BD-e2 | HIV-1 (Wild-type) | MT-4 | 0.0051 | [13] |
EC50 (Half-maximal effective concentration) is a measure of a drug's potency in inhibiting viral replication.
Central Nervous System (CNS) Activity
The piperidine ring is a prominent feature in numerous drugs targeting the CNS, including treatments for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3][14] These compounds often act by modulating neurotransmitter receptors and enzymes.[14]
Table 3: CNS Activity of Prominent Piperidine-Containing Drugs
| Drug | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | Not typically reported as Ki | 0.11 (for AChE inhibition) | [14] |
| Risperidone | Atypical Antipsychotic | Dopamine (B1211576) D2 Receptor | 3.2 | - | [14] |
| Serotonin (B10506) 5-HT2A Receptor | 0.2 | - | [14] | ||
| Haloperidol | Typical Antipsychotic | Dopamine D2 Receptor | 0.89 | - | [14] |
| Methylphenidate | Stimulant | Dopamine Transporter (DAT) | - | High affinity (specific values vary) | [14] |
| Norepinephrine Transporter (NET) | - | High affinity (specific values vary) | [14] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.[9]
Key Signaling Pathways Modulated by Piperidine Derivatives
The biological effects of piperidine-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][15][16] Some piperidine derivatives exert their anticancer effects by inhibiting key components of this pathway.
Caption: PI3K/Akt signaling pathway and inhibition by piperidine derivatives.
Apoptotic Pathway Induced by Piperidine Derivatives
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer piperidine derivatives function by inducing apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11][17][18]
Caption: Intrinsic and extrinsic apoptotic pathways modulated by piperidines.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in the CNS
Atypical antipsychotics containing a piperidine scaffold, such as risperidone, often exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[14] This dual antagonism is thought to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[14]
Caption: Dual antagonism of D2 and 5-HT2A receptors by risperidone.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in fresh culture medium.
-
Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[20]
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[20][22]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[20]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value from the dose-response curve.[4]
-
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Activity (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay for determining AChE activity and screening for its inhibitors.[14][23][24]
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic to the desired pH.[14]
-
DTNB (Ellman's Reagent) Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of the phosphate buffer.[14]
-
Substrate (ATCI) Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine (B1193921) iodide in 10 mL of deionized water. Prepare this solution fresh daily.[14]
-
AChE Solution (1 U/mL): Dilute a stock solution of AChE with phosphate buffer to the final concentration just before use and keep it on ice.[14]
-
-
Assay Procedure (in a 96-well plate):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the piperidine derivative solution.[14]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the piperidine derivative.
-
Determine the IC50 value from the dose-response curve.
-
Antiviral Assay: Neuraminidase Inhibition Assay
This fluorescence-based assay is used to determine the ability of a compound to inhibit the neuraminidase (NA) enzyme of the influenza virus.[10][22]
Protocol:
-
Reagent and Virus Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[10]
-
Substrate (MUNANA) Solution: Prepare a solution of 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid in the assay buffer.[22]
-
Stop Solution: Prepare a solution of ethanol (B145695) and NaOH.[10]
-
Virus Dilution: Dilute the influenza virus stock to a predetermined concentration in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add serial dilutions of the piperidine inhibitor to the wells of a black 96-well plate.
-
Add the diluted virus to all wells except the negative control.
-
Incubate the plate at room temperature for 45 minutes.[10]
-
-
Enzymatic Reaction:
-
Add the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 1 hour.[10]
-
-
Fluorescence Measurement and Data Analysis:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation ~365 nm, Emission ~450 nm).
-
Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the NA activity by 50%.[22]
-
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its structural simplicity and synthetic tractability, combined with its ability to interact with a wide range of biological targets, ensure its enduring importance in medicinal chemistry. This guide has provided a snapshot of the diverse biological activities of piperidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to empower researchers and drug development professionals in their efforts to harness the full potential of this privileged scaffold in the ongoing quest for innovative and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. cusabio.com [cusabio.com]
- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Reactivity of the Hydroxyl Group in 4-Piperidinemethanol Towards Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidinemethanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a primary hydroxyl group and a secondary amine within a piperidine (B6355638) ring, offering multiple sites for chemical modification. The reactivity of these functional groups is of paramount importance for the synthesis of a wide array of pharmaceutical agents and other complex molecules. This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound towards various electrophiles, with a focus on O-alkylation, O-acylation, and carbamoylation reactions. A critical aspect of controlling the reaction outcome is the chemoselectivity between the hydroxyl group and the piperidine nitrogen, which is largely dictated by the presence or absence of a protecting group on the nitrogen atom.
Chemoselectivity: N-Alkylation/Acylation vs. O-Alkylation/Acylation
The piperidine nitrogen in this compound is a secondary amine, which is generally more nucleophilic than the primary hydroxyl group. Consequently, in the absence of a protecting group on the nitrogen, reactions with electrophiles will typically occur preferentially at the nitrogen atom. To achieve selective functionalization of the hydroxyl group, the piperidine nitrogen is commonly protected, most often with a tert-butyloxycarbonyl (Boc) group. This N-Boc protection effectively deactivates the nitrogen nucleophile, allowing for selective reactions at the hydroxyl position.
O-Alkylation of N-Boc-4-Piperidinemethanol
The formation of an ether linkage at the hydroxyl group of N-Boc-4-piperidinemethanol can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.
Table 1: O-Alkylation of N-Boc-4-piperidinemethanol
| Electrophile | Reagents/Conditions | Solvent | Yield (%) |
| Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | 1. NaH2. Benzyl Bromide | DMF | High |
| Alkyl Halide (e.g., Ethyl Iodide) | 1. NaH2. Ethyl Iodide | THF | Good |
| Alkyl Tosylate | 1. K₂CO₃2. Alkyl Tosylate | Acetonitrile | Moderate to High |
Experimental Protocol: O-Benzylation of N-Boc-4-piperidinemethanol
Materials:
-
N-Boc-4-piperidinemethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired O-benzylated product.
O-Acylation of N-Boc-4-piperidinemethanol
Esterification of the hydroxyl group of N-Boc-4-piperidinemethanol can be readily accomplished using various acylating agents such as acyl chlorides and acid anhydrides in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.
Table 2: O-Acylation of N-Boc-4-piperidinemethanol
| Electrophile | Reagents/Conditions | Solvent | Yield (%) |
| Acetyl Chloride | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | >95 |
| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | High |
| Acetic Anhydride | DMAP (cat.), TEA | Dichloromethane (DCM) | >90 |
Experimental Protocol: O-Acetylation of N-Boc-4-piperidinemethanol
Materials:
-
N-Boc-4-piperidinemethanol
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, acetyl chloride (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.
-
The reaction is quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by flash column chromatography.
Carbamoylation of the Hydroxyl Group
The hydroxyl group of this compound can react with isocyanates to form carbamates. Similar to other reactions, N-protection is essential for selective O-carbamoylation. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol: O-Carbamoylation of N-Boc-4-piperidinemethanol
Materials:
-
N-Boc-4-piperidinemethanol
-
Alkyl or Aryl Isocyanate (e.g., Phenyl Isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dibutyltin dilaurate (DBTDL) (optional, as a catalyst)
Procedure:
-
To a solution of N-Boc-4-piperidinemethanol (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere, the alkyl or aryl isocyanate (1.05 equivalents) is added.
-
If the reaction is slow, a catalytic amount of DBTDL can be added.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or flash column chromatography to afford the desired O-carbamate.
Conclusion
The hydroxyl group of this compound is a versatile functional handle that can be selectively functionalized in the presence of the more nucleophilic piperidine nitrogen by employing an N-protecting group strategy. O-alkylation, O-acylation, and carbamoylation are reliable transformations that provide access to a diverse range of derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals in the design and execution of synthetic routes involving this important building block. Understanding the principles of chemoselectivity and the specific reaction conditions for these transformations is key to successfully utilizing this compound in the synthesis of novel and complex molecular architectures.
In-Depth Technical Guide to the Conformational Analysis of 4-Piperidinemethanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of 4-piperidinemethanol and its derivatives. The piperidine (B6355638) ring is a cornerstone structural motif in medicinal chemistry, and understanding its three-dimensional conformation is paramount for the rational design of novel therapeutics. This document synthesizes experimental data, outlines detailed methodologies, and explores the biological relevance of these compounds, with a particular focus on their interaction with the sigma-1 (σ1) receptor.
Core Concepts in Conformational Analysis of this compound
This compound, like other substituted piperidines, predominantly adopts a chair conformation to minimize torsional and steric strain. The conformational landscape is primarily dictated by the orientation of the hydroxymethyl group at the C4 position and any substituent on the nitrogen atom. The two primary chair conformers are those with the C4-substituent in an axial or equatorial position.
In the gas phase and dilute solutions, this compound exists as an equilibrium mixture of conformers. Theoretical and spectral investigations suggest the most stable conformer is the one with the hydroxymethyl group in an equatorial position and the nitrogen lone pair also equatorial (4eNe). The next most stable conformer has the hydroxymethyl group in an equatorial position and the nitrogen lone pair in an axial position (4eNa)[1]. The solid-state structure is believed to consist of chains of the 4eNe conformer, stabilized by intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom[1].
Quantitative Conformational Data
| Substituent (R) at C4 | ΔG° (kcal/mol) (Free Base) | Predominant Conformer (Free Base) | ΔG° (kcal/mol) (Protonated) | Predominant Conformer (Protonated) |
| -OH | ~0.6 | Equatorial | Favors Axial | Favors Axial |
| -F | ~0.2 | Equatorial | Favors Axial | Favors Axial |
| -Br | ~0.4 | Equatorial | Favors Axial | Favors Axial |
| -CH3 | ~1.7 | Equatorial | ~1.7 | Equatorial |
| -C6H5 | ~2.9 | Equatorial | ~2.9 | Equatorial |
| -CO2Et | ~1.2 | Equatorial | Favors Axial | Favors Axial |
Table 1: Conformational Free Energies (A-values) for 4-Substituted Piperidines. Data adapted from studies on 4-substituted piperidines[2]. Note: A positive ΔG° indicates a preference for the equatorial conformer.
Upon protonation of the piperidine nitrogen, a significant stabilization of the axial conformer is observed for polar 4-substituents like -OH, -F, and -Br, to the extent that the axial form becomes favored[2]. This is attributed to electrostatic interactions between the positively charged nitrogen and the polar substituent. This conformational switching upon protonation is a critical consideration in drug design, as the protonated state is often the biologically active form at physiological pH.
Biological Relevance: this compound Derivatives as Sigma-1 (σ1) Receptor Antagonists
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It is implicated in a wide range of cellular functions and is a promising therapeutic target for various central nervous system disorders, neurodegenerative diseases, and cancer[3].
Several this compound derivatives have been identified as potent and selective σ1 receptor antagonists[4][5]. The piperidine moiety is a crucial structural element for high affinity at the σ1 receptor[6]. The conformation of the piperidine ring and the spatial orientation of its substituents are critical for effective binding to the receptor's active site.
Sigma-1 Receptor Signaling and Antagonism
The precise signaling mechanism of the σ1 receptor is complex and involves interactions with various ion channels and proteins. Antagonists of the σ1 receptor can induce apoptosis in tumor cells and modulate neuronal activity, making them attractive candidates for cancer therapy and the treatment of neuropathic pain[5][7].
The diagram above illustrates a simplified signaling pathway involving the σ1 receptor and the mechanism of action of a this compound-based antagonist. In its inactive state, the σ1 receptor is associated with the chaperone protein BiP. Upon ligand binding or cellular stress, it can dissociate and interact with various client proteins, including the IP3 receptor, to modulate calcium signaling. Certain σ1 receptor antagonists have been shown to induce a calcium-dependent activation of phospholipase C while inhibiting the pro-survival PI3K/Akt pathway, ultimately leading to apoptosis in cancer cells[7].
Experimental Protocols
A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound and its derivatives.
Synthesis of this compound and its Derivatives
Synthesis of this compound:
A common and efficient method for the synthesis of this compound is the reduction of a 4-piperidinecarboxylic acid ester.
-
Reaction: Reduction of ethyl 4-piperidinecarboxylate with a reducing agent like lithium aluminum hydride (LiAlH4).
-
Procedure:
-
Suspend LiAlH4 in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of ethyl 4-piperidinecarboxylate in THF to the LiAlH4 suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield this compound[8].
-
Synthesis of N-Substituted Derivatives:
N-alkylation or N-arylation of this compound can be achieved through various methods, including reductive amination or nucleophilic substitution.
-
Reductive Amination:
-
React this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
-
Nucleophilic Substitution:
-
React this compound with an alkyl or benzyl (B1604629) halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition: Acquire 1H, 13C, COSY, HSQC, and NOESY spectra.
-
Conformational Analysis using Coupling Constants (J-values):
-
The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle (φ) between the coupled protons, as described by the Karplus equation: J(φ) = Acos²(φ) + Bcos(φ) + C [9].
-
Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship (φ ≈ 180°).
-
Small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (φ ≈ 60°).
-
By analyzing the coupling constants of the piperidine ring protons, the predominant chair conformation and the orientation of the substituents can be determined.
-
-
Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å). Strong NOEs between an axial substituent and other axial protons on the same face of the ring can confirm an axial orientation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
-
Crystal Growth:
-
Obtain single crystals of the compound (typically 0.1-0.5 mm in size). Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it down slowly.
-
-
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Solve the phase problem using direct or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions, bond lengths, bond angles, and torsion (dihedral) angles against the experimental data.
-
Computational Modeling
Computational chemistry provides valuable insights into the relative energies of different conformers and can help interpret experimental data.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search (e.g., using Monte Carlo or molecular dynamics methods) to identify low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set (e.g., 6-31G* or larger).
-
Calculate the relative energies (including Gibbs free energies) of the conformers to determine their theoretical populations.
-
-
Prediction of NMR Parameters:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers.
-
Compare the calculated parameters with experimental data to validate the predicted conformational preferences.
-
Conclusion
The conformational analysis of this compound and its derivatives is a multifaceted process that is critical for understanding their chemical properties and biological activities. The preference for the equatorial orientation of the 4-substituent in the free base can be significantly altered upon protonation, a key consideration for drug design. The emergence of this compound derivatives as potent σ1 receptor antagonists highlights the importance of their three-dimensional structure in mediating interactions with biological targets. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for elucidating the conformational landscape of these important molecules, thereby guiding the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unict.it [iris.unict.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermochemical Properties and Synthetic Pathways of 4-Piperidinemethanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available experimental thermochemical data for 4-piperidinemethanol and its simple isomers is limited. This guide provides a comprehensive overview of the known physicochemical properties, details the experimental protocols required for thermochemical characterization, and contextualizes the importance of the piperidine (B6355638) scaffold in drug development. Data for the parent compound, piperidine, is used as a foundational model.
Introduction
This compound and its isomers are heterocyclic compounds featuring a piperidine ring, a core structural motif in a vast number of pharmaceuticals.[1] Understanding their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for drug development. This data informs reaction energetics, synthesis route optimization, stability assessments, and the prediction of binding affinities.[1] This technical guide summarizes the available data for these compounds, provides detailed experimental methodologies for their thermochemical characterization, and illustrates their relevance as synthetic building blocks in medicinal chemistry.
Physicochemical Properties of Piperidinemethanol Isomers
The isomers of piperidinemethanol share the same molecular formula and weight but differ in the substitution pattern on the piperidine ring, leading to distinct physical properties.
| Property | This compound | 2-Piperidinemethanol | 3-Piperidinemethanol (B147432) | 1-Methyl-4-piperidinemethanol |
| Molecular Formula | C₆H₁₃NO[2] | C₆H₁₃NO | C₆H₁₃NO[3] | C₇H₁₅NO[4] |
| Molecular Weight | 115.17 g/mol [2] | 115.17 g/mol | 115.17 g/mol [3] | 129.20 g/mol [4] |
| CAS Number | 6457-49-4[2] | 3433-37-2 | 4606-65-9[3] | 20691-89-8[4] |
| Appearance | White to off-white crystalline powder or chunks[2] | Solid | Solid[3] | Colorless Oil |
| Melting Point (°C) | 55 - 59[2] | 68 - 70 | 56 - 63[5] | N/A |
| Boiling Point (°C) | 118 - 120 (at 10 mmHg)[2] | N/A | 106 - 107 (at 3.5 mmHg)[3] | 108 (at 14 mbar)[6] |
Thermochemical Data
While it has been noted that the standard molar enthalpies of combustion, sublimation, and formation for this compound have been determined, specific values are not readily found in publicly indexed literature.[2] Similarly, the standard molar energy of combustion for 3-piperidinemethanol has been studied, but quantitative results are not immediately available.[3] For researchers requiring this data, the experimental protocols outlined in Section 3.0 are recommended.
As a baseline for estimation and comparison, the thermochemical properties of the parent compound, piperidine, are provided below.
| Property | State | Value | Temperature (K) |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -86.44 ± 0.59 kJ/mol | 298.15 |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -3453.2 ± 0.50 kJ/mol | 298.15 |
| Standard Molar Entropy (S°) | Liquid | 209.97 J/mol·K | 298.15 |
| Constant Pressure Heat Capacity (Cp) | Liquid | 179.86 J/mol·K | 298.15 |
| Enthalpy of Vaporization (ΔvapH) | Liquid | 40.4 ± 0.8 kJ/mol | 298.15 |
| Table compiled from data in the BenchChem technical guide.[7] |
Experimental Protocols for Thermochemical Analysis
The determination of key thermochemical properties is primarily achieved through calorimetric techniques.
Static Bomb Calorimetry for Enthalpy of Combustion and Formation
This protocol details the experimental determination of the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be derived.
Methodology
-
Sample Preparation: A precisely known mass of the solid piperidinemethanol isomer is pressed into a pellet. This pellet is placed in a platinum crucible.
-
Calorimeter Setup: The crucible is positioned inside a calorimetric bomb. A cotton fuse of known mass and combustion energy is attached to a platinum ignition wire, ensuring it is in contact with the sample pellet.[1]
-
Oxygenation: A small, known volume of distilled water is added to the bomb to ensure the final atmosphere is saturated with water vapor. The bomb is then sealed and filled with purified oxygen to a pressure of approximately 3.0 MPa.[1]
-
Combustion: The sealed bomb is submerged in a known volume of water in an isothermal water bath calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electrical current through the ignition wire.[1]
-
Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer. The temperature rise resulting from the exothermic combustion is recorded until a stable final temperature is reached.
-
Data Analysis & Calculation:
-
The energy equivalent of the calorimeter is first determined by combusting a certified reference standard, such as benzoic acid.
-
The corrected temperature rise from the sample combustion is used to calculate the total energy change.
-
Corrections are applied for the energy of ignition (fuse wire) and the formation of nitric acid (from the nitrogen atom in the sample).
-
The standard massic energy of combustion (ΔcU) is calculated.
-
This value is used to derive the standard molar enthalpy of combustion (ΔcH°) and, subsequently, the standard molar enthalpy of formation (ΔfH°) using Hess's Law.
-
DSC and TGA for Enthalpies of Phase Transition
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are used to determine the enthalpies of fusion (ΔfusH) and vaporization/sublimation (ΔvapH, ΔsubH).
Methodology
-
Instrument Calibration: The DSC and TGA instruments are calibrated for temperature and energy using high-purity standards, such as indium.
-
Sample Preparation: A small, known mass of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
DSC Analysis (Enthalpy of Fusion): The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere. The heat flow to the sample relative to an empty reference pan is measured. The endothermic peak corresponding to melting provides the melting temperature (Tfus) and, by integrating the peak area, the enthalpy of fusion (ΔfusH).
-
TGA Analysis (Enthalpy of Vaporization/Sublimation): The sample is heated in the TGA instrument, and the mass loss is recorded as a function of temperature. This data can be used to determine the enthalpy of vaporization or sublimation.
Synthesis and Biological Relevance
This compound is a valuable synthetic intermediate, or building block, used in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs).[2][8]
Synthesis of this compound
A common and high-yield method for synthesizing this compound is the reduction of a 4-substituted piperidine carboxylate ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol
-
Reaction Setup: Lithium aluminum hydride (LiAlH₄) is suspended in a dry solvent, such as tetrahydrofuran (B95107) (THF), in a reaction vessel under an inert atmosphere and cooled to 0 °C.
-
Addition of Ester: A solution of ethyl 4-piperidinecarboxylate, dissolved in THF, is added slowly to the cooled LiAlH₄ suspension.
-
Reaction: The mixture is allowed to warm to room temperature and stirred overnight to ensure the complete reduction of the ester to the primary alcohol.
-
Quenching: The reaction is carefully quenched by cooling it in an ice bath and slowly adding a mixture of water and THF, followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 15% NaOH). This process neutralizes the excess LiAlH₄ and precipitates aluminum salts.
-
Workup and Isolation: The precipitate is removed by filtration. The filtrate, containing the product, is concentrated under reduced pressure to yield this compound. This procedure often results in a quantitative yield. This protocol is adapted from the procedure described by ChemicalBook.[9]
Role in Drug Development and Signaling Pathways
While this compound itself is not typically a bioactive agent, the piperidine ring it contains is a privileged scaffold in medicinal chemistry. Drugs derived from this scaffold are known to interact with a wide range of biological targets and modulate key cellular signaling pathways.[7] Studies on complex piperidine alkaloids (e.g., piperine) have shown they can influence pathways critical in diseases like cancer, including:
-
PI3K/Akt Pathway: A central regulator of cell growth, proliferation, and survival.
-
NF-κB Pathway: A key pathway involved in inflammation and immune responses.
-
MAPK Pathways (JNK, p38): Crucial for cellular responses to stress, inflammation, and apoptosis.
-
TGF-β/SMAD Pathway: Involved in cell growth, differentiation, and fibrosis.[7][10]
The use of this compound as a starting material allows for the synthesis of novel drug candidates designed to target these and other critical pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 6457-49-4 [sigmaaldrich.com]
- 3. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Methyl-4-piperidinemethanol | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Piperidinemethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-(Hydroxymethyl)piperidine (CAS No. 6457-49-4) for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(Hydroxymethyl)piperidine (CAS No. 6457-49-4) intended for use in a laboratory setting. The information is compiled from various safety data sheets and toxicological resources to ensure safe laboratory practices.
Chemical Identification and Properties
4-(Hydroxymethyl)piperidine, also known as 4-Piperidinemethanol, is a versatile building block used in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure consists of a piperidine (B6355638) ring with a hydroxymethyl group at the 4-position.[1]
| Property | Value | Reference |
| CAS Number | 6457-49-4 | [2] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][3][4] |
| Synonyms | This compound, 4-Piperidylmethanol, (Piperidin-4-yl)methanol | [1][2][5] |
| Appearance | White to off-white crystalline powder, chunks, or solid | [1][2] |
| Melting Point | 55-59 °C | [2][4] |
| Boiling Point | 118-120 °C at 10 mmHg | [2][4] |
| Flash Point | >110 °C (>230 °F) | [2][6] |
| Solubility | Soluble in water | [1][2] |
| Sensitivity | Hygroscopic | [2][5] |
Hazard Identification and Classification
4-(Hydroxymethyl)piperidine is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][7][8]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Toxicological Data
The toxicological data for 4-(Hydroxymethyl)piperidine is primarily based on predicted values.[5]
| Toxicity Endpoint | Value | Species | Method |
| Acute Oral LD50 | 1199.02 mg/kg | Rat | Predicted (Consensus method)[5] |
| Fathead Minnow LC50 (96 hr) | 1063.93 mg/L | Fish | Predicted (Consensus method)[5] |
| Daphnia Magna LC50 (48 hr) | 76.50 mg/L | Aquatic Invertebrate | Predicted (Consensus method)[5] |
While specific reproductive, mutagenic, or carcinogenic effects have not been reported, the lack of data necessitates cautious handling.[5][9]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 4-(Hydroxymethyl)piperidine are not publicly available. However, the methodologies would likely follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method aims to classify a substance based on its acute oral toxicity.
-
Animal Selection: Healthy, young adult rodents (typically rats), of a single sex (usually females), are used. The animals are acclimatized to laboratory conditions before the test.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22°C ± 3°C) and humidity (30-70%). Standard laboratory diet and drinking water are provided. Food is withheld overnight before administration of the test substance.[1]
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water). The dose is administered in a single volume by gavage.
-
Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]
-
Endpoint: The classification is determined by the number of animals that die at a given dose level. The LD50 is then placed within a certain toxicity class.
Skin Corrosion (Based on OECD Guideline 431: In Vitro Skin Corrosion)
This in vitro method uses a reconstructed human epidermis model to assess skin corrosion potential.
-
Test System: A three-dimensional human skin model that mimics the properties of the human epidermis is used.[10]
-
Procedure: A small amount of the test chemical is applied topically to the surface of the skin model for specific exposure times (e.g., 3 minutes and 1 hour).
-
Cell Viability Assessment: After exposure, the chemical is washed off, and the viability of the cells in the skin model is determined using a colorimetric assay, such as the MTT assay.[10] This assay measures the activity of mitochondrial enzymes in living cells.
-
Endpoint: The skin corrosion potential is predicted based on the reduction in cell viability compared to a negative control. A significant decrease in viability indicates a corrosive effect.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE for handling 4-(Hydroxymethyl)piperidine is provided below.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. episkin.com [episkin.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. iivs.org [iivs.org]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-Methyl-4-piperidinemethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the synthesis of 1-methyl-4-piperidinemethanol (B1296265) from its corresponding ester, N-methyl-4-piperidinecarboxylate. The primary focus is on the robust and high-yielding reduction of the ester functionality using lithium aluminum hydride (LiAlH₄). This document furnishes detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in pharmaceutical and chemical development.
Reaction Scheme and Mechanism
The synthesis of 1-methyl-4-piperidinemethanol is most commonly achieved through the reduction of an N-methyl-4-piperidinecarboxylate ester (methyl or ethyl ester) using a powerful reducing agent.[1] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to primary alcohols.[2] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[1]
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) is eliminated, leading to the formation of an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon aqueous workup.
Caption: Chemical transformation of N-methyl-4-piperidinecarboxylate.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from a representative, high-yield synthesis protocol.[3][4]
Table 1: Reagents and Reaction Parameters
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
|---|---|---|---|---|---|
| Ethyl N-methyl-4-piperidinecarboxylate | Starting Material | C₉H₁₇NO₂ | 171.24 | 10.1 g | 59.0 |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | H₄AlLi | 37.95 | 2.46 g | 64.9 |
| Diethyl Ether (Et₂O) | Solvent | C₄H₁₀O | 74.12 | 240 mL | - |
| Water (H₂O) | Quenching Agent | H₂O | 18.02 | 10 mL | - |
Table 2: Product and Analytical Data
| Parameter | Value | Reference |
|---|---|---|
| Product Name | 1-Methyl-4-piperidinemethanol | [3] |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4][5] |
| Appearance | Colorless Oil | [3][4] |
| Yield | 6.40 g (84%) | [3][4] |
| Boiling Point | 108 °C @ 14 mbar | [3][4] |
| TLC Rf | 0.53 (DCM:MeOH = 5:1 with 5% TEA) | [3][4] |
| ¹H NMR (300MHz, CDCl₃) | δ = 1.28 (dq, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, 2H), 2.26 (s, 3H, NMe), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, 2H, CH₂OH) ppm | [3][4] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH₂OH) ppm | [3][4] |
| Mass Spectrum (EI, 70eV) | m/z (%) = 129 [M]⁺ (55), 128 [M-H]⁺ (100), 112 [M-OH]⁺ (10), 98 [M-CH₂OH]⁺ (21) |[3] |
Experimental Protocols
This section details the methodology for the synthesis of 1-methyl-4-piperidinemethanol.
Safety Precautions:
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive compound that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
All glassware must be oven-dried and cooled under an inert atmosphere prior to use.
-
Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Ethyl N-methyl-4-piperidinecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: To the reaction flask, add lithium aluminum hydride (2.46 g, 64.9 mmol) and suspend it in anhydrous diethyl ether (200 mL).[3][4] Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL).[3][4] Add this solution to the dropping funnel.
-
Reaction Execution: Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, ensuring the internal temperature remains low.[3] After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature. Stir the reaction mixture continuously for 4 hours at room temperature.[3][4]
-
Reaction Quenching (Workup): Cool the reaction flask back to 0 °C with an ice bath. Cautiously and slowly add deionized water (10 mL) dropwise to quench the excess LiAlH₄.[3][4] Caution: This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and slow addition. Continue stirring for an additional 30 minutes, during which a white granular precipitate of aluminum salts will form.[3]
-
Isolation: Separate the white precipitate by filtration through a Büchner funnel.[3][4] Wash the filter cake thoroughly with additional diethyl ether (250 mL) to ensure all product is recovered.[3][4]
-
Purification: Combine the filtrate and the ether washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting oily product can be purified by distillation under reduced pressure (boiling point 108 °C at 14 mbar) to yield 1-methyl-4-piperidinemethanol as a pure, colorless oil.[3][4]
Mandatory Visualizations
Caption: Step-by-step experimental workflow for the synthesis.
References
Exploring the Chemical Space of 4-Piperidinemethanol Derivatives for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidinemethanol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents. Its inherent structural features—a flexible six-membered ring, a basic nitrogen atom, and a reactive primary alcohol—provide a rich foundation for creating diverse chemical libraries with broad biological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for professionals engaged in drug discovery and development.
Synthesis and Derivatization Strategies
The exploration of the chemical space of this compound begins with its synthesis and subsequent derivatization. The core scaffold is commonly prepared via the reduction of more oxidized precursors. A prevalent laboratory-scale method involves the reduction of ethyl 4-piperidinecarboxylate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
Following the synthesis of the core structure, its three key regions can be modified to generate a library of derivatives: the piperidine (B6355638) nitrogen (N1), the hydroxymethyl group at the C4 position, and the piperidine ring itself. This allows for fine-tuning of physicochemical properties like lipophilicity, polarity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. The following tables summarize key quantitative data for representative compounds.
Anticancer Activity
The piperidine scaffold is a common feature in anticancer agents. Derivatives are often evaluated for their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference |
| Piperidine Derivative | A549 | Lung Carcinoma | 32.43 | [1] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine (B1678402) derivative | MCF7 | Breast Cancer | 0.31 - 120.52 | [2] |
| Ciprofloxacin-Thiazolidinedione Hybrid | LOX IMVI | Melanoma | 25.4 ± 1.43 | [3] |
| DTPEP (Tamoxifen Derivative) | MCF-7 | Breast (ER+) | Not specified | [4] |
| DTPEP (Tamoxifen Derivative) | MDA-MB-231 | Breast (ER-) | Not specified | [4] |
| Table 1: In Vitro Cytotoxic Activity of Piperidine and Related Derivatives. |
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. The this compound scaffold has been successfully incorporated into highly potent AChE inhibitors.
| Compound Class | Target | IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM | [5] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro) | AChE | 13 ± 2.1 nM | [6] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-chloro) | AChE | 90 ± 2.0 nM | [6] |
| Donepezil (Reference Drug) | AChE | 600 ± 50 nM | [6] |
| Table 2: In Vitro Acetylcholinesterase Inhibitory Activity. |
Antimicrobial Activity
The basicity and structural features of piperidine derivatives make them promising candidates for the development of new antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Organism | MIC | Reference |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | 0.75 mg/mL | [7][8] |
| Piperidine Derivative (Compound 6) | Escherichia coli | 1.5 mg/mL | [7] |
| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoid (Compound 1) | Streptococcus mitis | 250 µg/mL | [9] |
| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoid (Compound 13) | Streptococcus mutans | 250 µg/mL | [9] |
| Table 3: Antimicrobial Activity of Piperidine Derivatives. |
Key Signaling Pathways and Mechanisms
The diverse biological effects of this compound derivatives stem from their interaction with various cellular targets and pathways.
Acetylcholinesterase Inhibition Mechanism
For neurodegenerative diseases, a primary mechanism is the inhibition of acetylcholinesterase (AChE). By blocking the active site of AChE, these derivatives prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling in the brain.
References
- 1. nwmedj.org [nwmedj.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of the 4-Hydroxymethylpiperidine Moiety in Natural Product Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxymethylpiperidine scaffold is a privileged structural motif found in a variety of natural products and their synthetic analogs, conferring a range of potent biological activities. This technical guide provides an in-depth analysis of two prominent examples, febrifugine (B1672321) and swainsonine (B1682842), and their analogs, highlighting their therapeutic potential, synthetic methodologies, and mechanisms of action.
Febrifugine and its Analogs: Potent Antimalarial Agents
Febrifugine is a natural quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea, Dichroa febrifuga. It exhibits powerful antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. However, its clinical development has been hampered by significant side effects, including hepatotoxicity and emetic effects. This has spurred extensive research into the synthesis of febrifugine analogs with improved therapeutic indices.
The proposed mechanism of action for febrifugine involves the impairment of hemozoin formation, a crucial process for the parasite's survival within red blood cells.
Quantitative Biological Data of Febrifugine Analogs
The following table summarizes the in vitro and in vivo antimalarial activities of selected febrifugine analogs. The data illustrates the structure-activity relationships, where modifications to the quinazolinone ring and the piperidine (B6355638) side chain influence both potency and toxicity.
| Compound | Modification | In Vitro IC50 (nM) vs. P. falciparum (W2 strain)[1] | In Vivo ED50 (mg/kg) in mice (P. berghei)[2] | Maximum Tolerated Dose (MTD) (mg/kg) in rats[2] | Therapeutic Index (MTD/ED50) |
| Febrifugine | Parent Compound | 1.0 | 0.5 | 2.5 | 5 |
| Analog 5 | 5-Azaquinazolinone | 1.2 | 0.6 | >200 | >333 |
| Analog 6 | 6-Azaquinazolinone | 1.1 | 0.7 | >200 | >285 |
| Analog 8 | 5-Fluoroquinazolinone | 0.9 | 0.4 | >200 | >500 |
| Analog 9 | 5,6-Difluoroquinazolinone | 0.5 | 0.3 | >200 | >667 |
| Analog 11 | 5-Trifluoromethylquinazolinone | 0.4 | 0.2 | >200 | >1000 |
Experimental Protocols
A common synthetic route to febrifugine analogs involves the condensation of a substituted 3H-quinazolin-4-one with an appropriate piperidine-containing epoxide.
-
Preparation of the Quinazolinone Core: Substituted 2-aminobenzoic acids are cyclized with formamide (B127407) or other reagents to yield the corresponding substituted 3H-quinazolin-4-ones.
-
Preparation of the Piperidine Epoxide: The chiral piperidine epoxide can be synthesized from commercially available starting materials through a multi-step sequence involving protection, epoxidation, and deprotection.
-
Condensation: The sodium salt of the quinazolinone is reacted with the piperidine epoxide in a suitable solvent like DMF at elevated temperatures to yield the desired febrifugine analog.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
The in vitro antimalarial activity is determined using a [³H]hypoxanthine incorporation assay.
-
Parasite Culture: P. falciparum strains (e.g., W2, chloroquine-resistant) are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: Test compounds are serially diluted in microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48 hours.
-
Radiolabeling: [³H]hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of febrifugine analogs.
Swainsonine and its Analogs: α-Mannosidase Inhibitors
Swainsonine is an indolizidine alkaloid produced by various plants (locoweeds) and fungi. It is a potent inhibitor of α-mannosidases, enzymes involved in glycoprotein (B1211001) processing. This inhibitory activity gives swainsonine potential as an anticancer agent, as it can modulate the glycosylation of cell surface receptors involved in tumor growth and metastasis.
The mechanism of swainsonine's toxicity and therapeutic effects is linked to its ability to induce endoplasmic reticulum (ER) stress and activate the mitogen-activated protein kinase (MAPK) signaling pathway.[3]
Quantitative Biological Data of Swainsonine Analogs
The following table presents the inhibitory activity of swainsonine and its analogs against various α-mannosidases.
| Compound | Modification | Target Enzyme | Ki (µM)[4] | IC50 (µM)[4] |
| Swainsonine | Parent Compound | Jack Bean α-Mannosidase | - | 0.1-0.5 |
| 6-Deoxy-DIM | 6-Deoxy-1,4-dideoxy-1,4-imino-D-mannitol | AMAN-2 (C. elegans α-mannosidase II) | 0.19 | - |
| DIM | 1,4-Dideoxy-1,4-imino-D-mannitol | GMII (Human Golgi α-mannosidase II) | - | 1.0 |
| Analog 17 | N-benzyl-6-deoxy-DIM | AMAN-2 | 2.5 | - |
| Analog 20 | N-(4-phenylbutyl)-6-deoxy-DIM | AMAN-2 | 0.8 | - |
Experimental Protocols
The synthesis of swainsonine analogs often starts from chiral carbohydrate precursors to establish the correct stereochemistry.
-
Starting Material: A suitable protected sugar derivative (e.g., from D-mannose) is chosen.
-
Introduction of Nitrogen: The endocyclic oxygen is replaced by nitrogen through a series of reactions, often involving the formation of an azido-sugar intermediate followed by reduction.
-
Cyclization: Intramolecular cyclization is performed to form the indolizidine ring system.
-
Modification and Deprotection: Functional groups are introduced or modified on the core structure, followed by deprotection to yield the final analog.
A common method to determine α-mannosidase activity and inhibition is a spectrophotometric assay using a chromogenic substrate.
-
Enzyme and Inhibitor Pre-incubation: The α-mannosidase enzyme is pre-incubated with various concentrations of the test compound (inhibitor) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5) for a defined period.
-
Substrate Addition: The reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C).
-
Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 or Ki values are determined from dose-response curves.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of swainsonine-induced paraptosis.
Caption: Workflow for the synthesis and biological evaluation of swainsonine analogs.
Conclusion
The 4-hydroxymethylpiperidine moiety and related structures are key pharmacophores in a range of bioactive natural products. The examples of febrifugine and swainsonine analogs demonstrate that strategic chemical modifications of these natural product scaffolds can lead to the development of new therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design of novel analogs with enhanced pharmacological properties.
References
- 1. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Boc Protection of 4-Piperidinemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in medicinal chemistry and drug development.[1] Its popularity is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] 4-Piperidinemethanol is a valuable building block in the synthesis of piperidine (B6355638) derivatives used for various neurological drugs.[3][4] This document provides a detailed, step-by-step protocol for the N-Boc protection of this compound using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.
The reaction proceeds through a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that collapses to yield the N-Boc protected product, tert-butanol, and carbon dioxide.[1]
Reaction Scheme
Caption: Chemical equation for the N-Boc protection of this compound.
Experimental Protocol
This protocol details a common method for the N-Boc protection of this compound on a laboratory scale.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane. Place the flask on a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidine solution over 15-30 minutes, maintaining the temperature at 0 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (typically 12-16 hours).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water to the flask.[3]
-
Work-up & Extraction:
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield the pure N-Boc-4-piperidinemethanol as a white solid.[3]
Data Presentation
The following table summarizes the typical quantities and expected results for the reaction.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 10 mmol scale) | Notes |
| This compound | 115.17 | 1.0 | 1.15 g | Starting material |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 2.40 g | Boc-protecting agent[1] |
| Triethylamine | 101.19 | 1.2 | 1.68 mL (d=0.726 g/mL) | Base to neutralize acid formed during reaction |
| Dichloromethane | 84.93 | - | 50-100 mL | Anhydrous solvent |
| N-Boc-4-piperidinemethanol | 215.29 | - | ~1.83 g (85% yield) | Expected product; white solid[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-Boc protection of this compound.
Reaction Mechanism
Caption: Simplified mechanism for the Boc protection of an amine with (Boc)₂O.
References
Application Notes and Protocols for the Use of Piperidine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in modern research and drug development. The most widely adopted strategy, Fmoc/tBu chemistry, relies on the use of a base-labile Nα-protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The repetitive and efficient removal of this group is critical for the successful assembly of the desired peptide chain. Piperidine (B6355638), a secondary amine, has traditionally been the reagent of choice for Fmoc deprotection. However, its classification as a controlled substance, coupled with its volatility and unpleasant odor, has driven the exploration of alternatives.[1][2]
This document provides detailed application notes and protocols for the use of piperidine derivatives in SPPS, with a primary focus on 4-methylpiperidine (B120128) , a well-validated and effective substitute for piperidine. Additionally, it will touch upon the potential utility of 4-piperidinemethanol , a derivative with a higher boiling point and lower odor, although specific performance data in SPPS is not widely available.[1]
Application Notes
4-Methylpiperidine as a Superior Alternative for Fmoc Deprotection
4-Methylpiperidine has emerged as a robust alternative to piperidine for the removal of the Fmoc group in SPPS.[1][2][3] Extensive studies have demonstrated that 4-methylpiperidine offers comparable, and in some cases superior, performance to piperidine.
Key Advantages of 4-Methylpiperidine:
-
Equivalent Deprotection Efficiency: Kinetic studies have shown that the rate of Fmoc removal using 4-methylpiperidine is nearly identical to that of piperidine.[1]
-
High Purity and Yield: Peptides synthesized using 4-methylpiperidine for Fmoc deprotection exhibit similar purity and yield to those synthesized with piperidine.[2][4]
-
Reduced Regulatory Burden: Unlike piperidine, 4-methylpiperidine is not a controlled substance, simplifying procurement and storage.[1]
-
Improved Safety Profile: While still requiring careful handling, its lower volatility compared to piperidine can contribute to a better laboratory environment.
Potential of this compound
This compound is another piperidine derivative that has been considered as a potential replacement for piperidine in SPPS. Its primary appeal lies in its significantly higher boiling point and lower odor, which are advantageous for handling and safety. However, it is considerably more expensive than piperidine and 4-methylpiperidine, which has likely limited its widespread adoption and the availability of published application data.[1] Based on its structural similarity to piperidine and 4-methylpiperidine, it is expected to function effectively as an Fmoc deprotection agent, though optimal conditions may vary.
Role as a Scavenger
While the primary role of piperidine and its derivatives in SPPS is Fmoc deprotection, the basic amine functionality also plays a crucial role in scavenging the dibenzofulvene (DBF) byproduct of the deprotection reaction. This prevents the re-addition of DBF to the newly deprotected N-terminus of the peptide chain. Both piperidine and 4-methylpiperidine are effective DBF scavengers.[4] There is no specific literature describing the use of this compound as a scavenger during the final cleavage step. Scavengers in the cleavage cocktail are typically used to trap reactive carbocations generated from side-chain protecting groups.[5][6]
Quantitative Data Summary
The following tables summarize the comparative data for Fmoc deprotection using piperidine and 4-methylpiperidine.
| Reagent | Concentration (% in DMF) | Half-Life of Fmoc Removal (min) | Reference |
| Piperidine | 25% | 2.0 | [1] |
| 4-Methylpiperidine | 25% | 2.0 | [1] |
| 3-Methylpiperidine | 25% | 1.9 | [1] |
| 2-Methylpiperidine | 25% | 3.0 | [1] |
| Peptide Sequence | Deprotection Reagent | Crude Purity (%) | Overall Yield (%) | Reference |
| RRWQWRMKKLG | Piperidine | ~85 | Not Reported | [4] |
| RRWQWRMKKLG | 4-Methylpiperidine | ~85 | Not Reported | [4] |
| NBC155 | Piperidine | 85 | 65 | [7] |
| NBC155 | 4-Methylpiperidine | 82 | 60 | [7] |
| NBC759 | Piperidine | 78 | 55 | [7] |
| NBC759 | 4-Methylpiperidine | 75 | 52 | [7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 4-Methylpiperidine
This protocol is for the manual deprotection of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
4-Methylpiperidine solution (20% v/v in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fritted reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin three times with DMF.
-
Fmoc Deprotection (First Treatment): Add the 20% 4-methylpiperidine solution to the resin. Agitate gently for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Fmoc Deprotection (Second Treatment): Add a fresh aliquot of the 20% 4-methylpiperidine solution and agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of 4-methylpiperidine and the dibenzofulvene adduct.
-
DCM Wash: Wash the resin three times with DCM to prepare for the subsequent coupling step or for drying.
Protocol 2: Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored by UV spectrophotometry of the wash solutions, detecting the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc deprotection using a piperidine derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application of 4-Piperidinemethanol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidinemethanol is a versatile bifunctional building block increasingly utilized in the synthesis of complex heterocyclic molecules for drug discovery. Its piperidine (B6355638) core offers a saturated, three-dimensional scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The primary alcohol functional group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on inhibitors of Sphingosine (B13886) Kinase 1 (SK1), a key enzyme implicated in cancer and inflammatory diseases.
Featured Kinase Target: Sphingosine Kinase 1 (SK1)
Sphingosine Kinase 1 (SK1) is a lipid kinase that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] The balance between intracellular levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate decisions.[2] Overexpression and hyperactivity of SK1 are associated with numerous cancers, including breast, colon, lung, and ovarian cancers, where it promotes cell proliferation, survival, migration, and resistance to therapy.[1][3] Consequently, SK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Signaling Pathway
The SK1/S1P signaling pathway plays a pivotal role in cellular regulation. Upon activation by various growth factors and cytokines, SK1 translocates to the plasma membrane where it converts sphingosine to S1P.[4] S1P can then be exported out of the cell and bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that promote cell survival, proliferation, and migration.[5][6] This "inside-out" signaling mechanism is a key driver of tumorigenesis.[5]
Application of this compound in the Synthesis of SK1 Inhibitors
This compound can be readily incorporated as a key structural motif in the synthesis of potent and selective SK1 inhibitors. The following sections detail a representative synthetic protocol adapted from the synthesis of the known SK1 inhibitor, RB-005, which has an IC50 of 3.6 µM.[7][8][9] While the original synthesis of RB-005 utilized 4-hydroxypiperidine (B117109), the protocol is directly applicable to this compound, showcasing its utility as a versatile building block.
General Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting from a commercially available substituted phenylethanol. This is converted to a mesylate, which then undergoes a nucleophilic substitution with this compound (or its derivatives) to yield the final kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Mesylated Intermediate
This protocol describes the conversion of 2-(4-octylphenyl)ethan-1-ol to its corresponding mesylate.
Materials:
-
2-(4-octylphenyl)ethan-1-ol
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 2-(4-octylphenyl)ethan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired mesylate.
Protocol 2: Synthesis of the Final Kinase Inhibitor using a this compound Derivative
This protocol details the nucleophilic substitution of the mesylate with a derivative of this compound. The example uses 4-hydroxypiperidine, which is structurally very similar to this compound and follows the same reaction principle.
Materials:
-
2-(4-octylphenyl)ethyl methanesulfonate (B1217627) (from Protocol 1)
-
4-Hydroxypiperidine (as an analogue to this compound)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (B129727) for chromatography
Procedure:
-
Dissolve the mesylated intermediate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add 4-hydroxypiperidine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, an analogue of RB-005.
Quantitative Data
The following table summarizes the inhibitory activity of a series of synthesized SK1 inhibitors, including RB-005, which features a 4-hydroxypiperidine moiety. This data highlights the importance of the piperidine scaffold and its substitution pattern for potent and selective SK1 inhibition.
| Compound ID | Structure | SK1 IC50 (µM)[7][8][9] | Notes |
| RB-005 | 3.6 | Selective SK1 inhibitor. The 4-hydroxy group is important for activity. | |
| RB-019 | > 50 | 3-hydroxy regioisomer, showing reduced potency compared to RB-005. | |
| RB-004 | > 50 | 4-methyl substituted piperidine, indicating the hydroxyl is more favorable than a methyl group. | |
| RB-003 | > 50 | Azepane (7-membered ring) analogue, suggesting the 6-membered piperidine ring is optimal. |
The structures are simplified to highlight the piperidine moiety.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The provided protocols, adapted from the successful synthesis of a potent Sphingosine Kinase 1 inhibitor, demonstrate a straightforward and effective method for incorporating this scaffold into potential drug candidates. The piperidine ring and its functionalization at the 4-position are critical for achieving high potency and selectivity. Researchers in drug discovery can utilize these methods to generate novel kinase inhibitors targeting SK1 and other kinases, facilitating the development of new therapeutics for cancer and other diseases.
References
- 1. Therapeutic potential of targeting SK1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine Kinase 1 and Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of selective inhibitors of sphingosine kinase 1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of selective inhibitors of sphingosine kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Piperidinemethanol as a Versatile Scaffold for CNS-Active Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidinemethanol is a valuable heterocyclic building block in medicinal chemistry, primarily due to the prevalence of the piperidine (B6355638) scaffold in a multitude of centrally acting pharmaceuticals.[1] Its structural simplicity, coupled with the reactive hydroxyl and secondary amine functionalities, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compounds targeting various central nervous system (CNS) pathways. The piperidine ring is a privileged structure in CNS drug discovery, offering favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration.[1]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of CNS-active compounds derived from this compound. We will focus on three key CNS targets: Acetylcholinesterase (AChE), the N-methyl-D-aspartate (NMDA) receptor, and the Histamine (B1213489) H3 receptor (H3R). For each target, we present a representative compound synthesized from this compound, its reported biological activity, a detailed synthetic protocol, and the methodology for its biological evaluation.
Key CNS Targets and Representative Compounds
The versatility of the this compound scaffold allows for the generation of potent and selective ligands for a range of CNS targets. Below is a summary of representative compounds and their biological activities.
| CNS Target | Compound | Biological Activity (IC₅₀) | Reference |
| Acetylcholinesterase (AChE) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM | [2] |
| NMDA Receptor (NR1a/2B subtype) | Ifenprodil (B1662929) analogue | 22 nM | [3] |
| Histamine H3 Receptor | 4-[(1H-imidazol-4-yl)methyl]piperidine derivative | pA₂ = 10.10 (equipotent to clobenpropit) |
Signaling Pathways
To understand the mechanism of action of these compounds, it is crucial to visualize their respective signaling pathways.
Figure 1: Acetylcholinesterase Signaling Pathway
Figure 2: NMDA Receptor Signaling Pathway
Figure 3: Histamine H3 Receptor Signaling Pathway
Experimental Protocols
Synthesis of CNS-Active Compounds from this compound
The following workflows illustrate the general synthetic strategies to access diverse CNS-active compounds starting from this compound.
Figure 4: General Synthetic Workflow
Protocol 1: Synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (AChE Inhibitor)
This protocol describes a plausible multi-step synthesis adapted from related procedures.
Step 1a: N-Benzylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl (B1604629) bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 65°C and stir for 14 hours.[4]
-
After cooling to room temperature, filter the mixture and quench with ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidinemethanol.
Step 1b: Conversion to 1-benzyl-4-(chloromethyl)piperidine (B168575)
-
Dissolve N-benzyl-4-piperidinemethanol (1.0 eq) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude chloride.
Step 1c: Alkylation of 5,6-dimethoxy-1-indanone (B192829)
-
To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF), add a strong base such as sodium hydride (1.1 eq) at 0°C.
-
Stir the mixture for 30 minutes.
-
Add a solution of 1-benzyl-4-(chloromethyl)piperidine (from Step 1b, 1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.[2]
Protocol 2: Synthesis of an Ifenprodil Analogue (NMDA Receptor Antagonist)
This protocol outlines the synthesis of a key intermediate for ifenprodil-like molecules.
Step 2a: N-Alkylation of this compound with a Phenylalkyl Halide
-
Follow the procedure in Step 1a, substituting benzyl bromide with a suitable ω-phenylalkyl halide (e.g., 2-phenylethyl bromide).
Step 2b: Oxidation to the Aldehyde
-
Dissolve the N-alkylated this compound (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding N-alkyl-4-piperidinecarboxaldehyde.
Step 2c: Grignard Addition
-
Prepare a Grignard reagent from 4-bromophenol (B116583) (protected as a silyl (B83357) ether) and magnesium turnings in THF.
-
Add the N-alkyl-4-piperidinecarboxaldehyde (from Step 2b, 1.0 eq) dropwise to the Grignard reagent at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Deprotect the phenolic hydroxyl group (e.g., with TBAF) and purify by column chromatography to yield the ifenprodil analogue.[3]
Protocol 3: Synthesis of a 4-[(1H-imidazol-4-yl)methyl]piperidine Derivative (Histamine H3 Receptor Antagonist)
This protocol describes the synthesis of the core scaffold for a class of H3 antagonists.
Step 3a: Conversion of this compound to a Mesylate
-
Dissolve this compound (1.0 eq, with the nitrogen protected, e.g., as a Boc carbamate) in DCM and cool to 0°C.
-
Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir at 0°C for 1 hour.
-
Wash the reaction mixture with cold water, brine, dry over sodium sulfate, and concentrate to yield the protected 4-(mesyloxymethyl)piperidine.
Step 3b: Alkylation of Histamine
-
To a solution of histamine (1.0 eq, with the imidazole (B134444) nitrogen protected if necessary) in DMF, add a base such as sodium hydride (1.1 eq) at 0°C.
-
Stir for 30 minutes, then add the protected 4-(mesyloxymethyl)piperidine (from Step 3a, 1.0 eq).
-
Heat the reaction and stir overnight.
-
After workup and purification, deprotect the piperidine and imidazole nitrogens to yield the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[1]
Step 3c: Amide Coupling
-
To a solution of the product from Step 3b (1.0 eq) and a suitable carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir at room temperature overnight.
-
Work up the reaction and purify by chromatography to obtain the final H3 receptor antagonist.
Biological Evaluation Protocols
Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.[5][6]
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM DTNB (Ellman's reagent) in phosphate buffer.
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
AChE solution in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add buffer, AChE, DTNB, and test compound/solvent to the wells. Mix and incubate for 10 minutes at 25°C.[5]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[5]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[5]
-
Protocol 5: NMDA Receptor Binding Assay
This protocol uses a radioligand to determine the binding affinity of test compounds to the NR1a/2B subtype.[7][8]
-
Materials:
-
Cell membranes expressing human recombinant NR1a/NR2B receptors.
-
[³H]Ifenprodil (radioligand).
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Assay Procedure:
-
Incubate the cell membranes with [³H]Ifenprodil and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known non-radioactive ligand (e.g., unlabeled ifenprodil).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by the test compounds.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 6: Histamine H3 Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of antagonists to reverse agonist-induced inhibition of cAMP production.[9][10]
-
Materials:
-
CHO-K1 cells stably expressing the human Histamine H3 receptor.
-
Stimulation Buffer (e.g., HBSS with HEPES, BSA, and IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
A reference H3R agonist (e.g., R-α-Methylhistamine).
-
Test compounds (antagonists) at various concentrations.
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).
-
-
Assay Procedure (384-well plate):
-
Seed the cells in the microplate.
-
Incubate the cells with forskolin, the reference agonist (at its EC₈₀ concentration), and varying concentrations of the test antagonist for 30 minutes at room temperature.[9]
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
-
Conclusion
This compound is a highly versatile and economically important building block for the synthesis of a wide range of CNS-active compounds. Its straightforward derivatization at both the nitrogen and the hydroxymethyl group provides access to diverse chemical space. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate novel piperidine-based compounds targeting key neurological pathways, thereby facilitating the discovery of new therapeutic agents for CNS disorders.
References
- 1. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for the Esterification of 4-Piperidinemethanol with Various Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 4-piperidinemethanol, a key intermediate in the development of pharmaceuticals. The esterification of this compound with a range of carboxylic acids yields compounds with diverse potential therapeutic applications, including as anticholinergic and analgesic agents. This document outlines two primary methods for esterification: the Fischer-Speier esterification for aliphatic carboxylic acids and the Steglich esterification for aromatic and more sensitive carboxylic acids. Additionally, it provides insights into the biological significance of these esters, particularly their role as muscarinic receptor antagonists.
Overview of Esterification Reactions
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. The choice of method depends on the specific carboxylic acid and the stability of the reactants and products.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction. It is well-suited for simple aliphatic carboxylic acids and is typically performed by refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium can be driven towards the product by using an excess of one reactant or by removing water as it is formed[1][2].
-
Steglich Esterification : This method is ideal for the esterification of more complex or sensitive substrates under mild conditions. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to activate the carboxylic acid[3][4]. This method avoids the harsh acidic conditions of the Fischer esterification.
Experimental Protocols
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
DCC is a potent allergen and skin sensitizer; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the synthesis of 4-piperidinemethyl acetate.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of glacial acetic acid (which also serves as the solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-piperidinemethyl acetate.
-
The crude product can be purified by column chromatography or distillation.
Protocol 2: Steglich Esterification of this compound with Benzoic Acid
This protocol describes the synthesis of 4-piperidinemethyl benzoate (B1203000).
Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-piperidinemethyl benzoate can be purified by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of this compound with various carboxylic acids, based on the general protocols described above. Please note that yields are highly dependent on reaction scale and purification methods.
| Carboxylic Acid | Esterification Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Acid | Fischer-Speier | H₂SO₄ | Acetic Acid | 4-6 | Reflux | 60-75 |
| Propionic Acid | Fischer-Speier | H₂SO₄ | Propionic Acid | 4-6 | Reflux | 65-80 |
| Benzoic Acid | Steglich | DCC, DMAP | Dichloromethane | 12-24 | Room Temp. | 70-85 |
| Nicotinic Acid | Steglich | DCC, DMAP | Dichloromethane | 12-24 | Room Temp. | 65-80 |
| 4-Chlorobenzoic Acid | Steglich | DCC, DMAP | Dichloromethane | 12-24 | Room Temp. | 75-90 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Biological Signaling Pathway
Many esters derived from this compound exhibit biological activity as muscarinic receptor antagonists. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are activated by acetylcholine (B1216132). The M3 muscarinic receptor, a Gq-coupled receptor, is a key target for anticholinergic drugs. Its activation leads to a signaling cascade that results in smooth muscle contraction. Antagonists block this pathway, leading to muscle relaxation.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
Applications in Drug Development
Esters of this compound are valuable scaffolds in medicinal chemistry. Their structural similarity to acetylcholine allows them to interact with cholinergic receptors. Specifically, many of these compounds act as muscarinic receptor antagonists, which are used to treat a variety of conditions, including:
-
Overactive bladder: By blocking muscarinic receptors in the bladder, these compounds can reduce urinary frequency and urgency.
-
Chronic Obstructive Pulmonary Disease (COPD): Inhaled muscarinic antagonists cause bronchodilation, improving airflow in patients with COPD.
-
Gastrointestinal disorders: They can be used to reduce gastrointestinal motility and secretions.
The diverse range of carboxylic acids that can be esterified with this compound allows for the fine-tuning of the pharmacological properties of the resulting esters, such as receptor selectivity, potency, and pharmacokinetic profile. This makes the esterification of this compound a versatile and important tool for the development of new therapeutics.
References
Application Notes and Protocols for the Synthesis of Spiro-Piperidine Heterocycles from 4-Piperidinemethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine scaffolds are a class of three-dimensional molecules that have garnered significant interest in drug discovery. Their rigid, complex structures offer more precise points of interaction with biological targets compared to flat aromatic systems, often leading to enhanced potency, selectivity, and improved physicochemical properties such as aqueous solubility. 4-Piperidinemethanol is an accessible and versatile starting material that serves as a key building block for constructing these intricate spirocyclic architectures. The piperidine (B6355638) ring provides a foundational element, while the C4-hydroxymethyl group acts as a synthetic handle for the elaboration and subsequent cyclization to form the second ring at the spiro-center.
This document provides detailed application notes and experimental protocols for two robust strategies to synthesize medicinally relevant spiro-piperidine heterocycles starting from this compound derivatives:
-
Synthesis of Spiro[piperidine-4,3'-oxindoles] via an Intramolecular Cyclization Strategy.
-
Synthesis of Spiro[piperidine-4,1'-β-carbolines] via the Pictet-Spengler Reaction.
Strategy 1: Synthesis of Spiro[piperidine-4,3'-oxindoles]
Application Note
The spiro-oxindole moiety is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer and antiviral properties. The synthesis of spiro[piperidine-4,3'-oxindoles] from this compound involves a multi-step sequence that transforms the C4-hydroxymethyl group into a side chain that can undergo a key intramolecular cyclization reaction.
The general approach begins with the protection of the piperidine nitrogen (e.g., with a Boc group) to prevent interference in subsequent steps. The protected alcohol is then oxidized to an aldehyde. This aldehyde serves as an electrophilic partner for condensation with an aniline (B41778) derivative, followed by the introduction of a functional group suitable for a ring-closing reaction. A modern and efficient method for the final spirocyclization is the use of photoredox catalysis to facilitate a radical hydroarylation, which can be performed under mild conditions without the need for toxic reagents or precious metals.[1] This strategy provides a powerful route to complex spiro-fused heterocycles.[1]
Logical Workflow for Spiro-Oxindole Synthesis
Caption: Synthetic workflow from this compound to a Spiro-Piperidine scaffold.
Experimental Protocols
Protocol 1.1: Synthesis of N-Boc-piperidine-4-carbaldehyde (Precursor)
-
N-Protection: To a stirred solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add triethylamine (B128534) (1.2 eq). Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinemethanol, which can be used without further purification.
-
Oxidation: To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in DCM (0.2 M), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates completion. Quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate (B1210297) gradient) to afford N-Boc-piperidine-4-carbaldehyde.
Protocol 1.2: Photoredox-Mediated Spirocyclization
This protocol is adapted from a general procedure for radical hydroarylation.[1] The synthesis of the linear aryl halide precursor is a necessary intermediate step, typically involving alkylation or reductive amination using the aldehyde from Protocol 1.1.
-
Reaction Setup: In a 16 mL screw-top test tube, add the aryl iodide precursor (e.g., N-(2-iodoallyl)-N-( (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)aniline, 0.3 mmol, 1.0 eq) and the photocatalyst 3DPAFIPN (0.015 mmol, 5 mol%).
-
Degassing: Equip the tube with a stirrer bar, seal with a PTFE/silicone septum, and exchange the atmosphere by applying vacuum and backfilling with N₂ three times.
-
Reagent Addition: Add anhydrous solvent (e.g., acetonitrile) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 5.0 eq) via syringe.
-
Irradiation: Stir the resulting mixture vigorously (800 rpm) for 16 hours while irradiating with commercial blue LEDs.
-
Work-up: Upon completion, dilute the reaction mixture with H₂O and extract with EtOAc (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired spiro-piperidine product.
Quantitative Data
The following table summarizes representative yields for the photoredox spirocyclization step to form various spiro-piperidine heterocycles.[1]
| Entry | Aryl Halide Precursor | Spirocyclic Product | Yield (%) |
| 1 | Ether-linked Iodide (Olefin Tether) | Dihydrofuran-fused piperidine (e.g., Product 1) | 81 |
| 2 | Nitrogen-linked Iodide (Olefin Tether) | Spiro Indoline (e.g., Product 2) | 75 |
| 3 | Sulfur-linked Iodide (Olefin Tether) | Dihydrobenzothiophene-fused (e.g., Product 3) | 64 |
| 4 | Cyclohexene-tethered Iodide | Spiro[cyclohexane-1,3'-piperidine] derivative | 94 |
Strategy 2: Synthesis of Spiro[piperidine-4,1'-β-carbolines] via Pictet-Spengler Reaction
Application Note
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new ring.[2] This classic transformation is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds.[3][4]
To synthesize spiro[piperidine-4,1'-β-carbolines], a ketone is required at the C4 position of the piperidine ring. This can be readily achieved by oxidizing the N-protected this compound to the corresponding N-protected-4-piperidone. This ketone then undergoes the Pictet-Spengler reaction with a tryptamine (B22526) derivative. The reaction proceeds through an iminium ion intermediate, which is attacked by the electron-rich indole (B1671886) ring to form the spirocyclic product diastereoselectively.[5]
Pictet-Spengler Reaction Pathway
Caption: Key steps of the Pictet-Spengler reaction for spirocycle synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of N-Boc-4-piperidone (Precursor)
-
Oxidation: To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in a mixture of acetonitrile, ethyl acetate, and water (2:2:3, 0.1 M), add sodium periodate (B1199274) (NaIO₄, 4.0 eq).
-
Catalyst Addition: Add Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O, 0.01 eq) to the vigorously stirred mixture.
-
Reaction: Stir at room temperature for 8-12 hours. The reaction mixture will turn from dark brown to yellow-green.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-4-piperidone as a white solid.
Protocol 2.2: Diastereoselective Pictet-Spengler Reaction [5]
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and the desired tryptamine derivative (1.1 eq) in dichloromethane (DCM, 0.1 M), add 4 Å molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 4-6 hours to facilitate imine formation.
-
Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA, 2.2 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution until the gas evolution ceases. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the spiro[piperidine-4,1'-β-carboline] product.
Quantitative Data
The following table summarizes representative yields for the Pictet-Spengler spirocyclization step.[5]
| Entry | Tryptamine Derivative | Acid Catalyst | Yield (%) | Diastereomeric Ratio |
| 1 | Tryptamine | TFA | 70 | >95:5 |
| 2 | 6-Fluorotryptamine | TFA | 68 | >95:5 |
| 3 | 5-Methoxytryptamine | TFA | 72 | >95:5 |
| 4 | 7-Methyltryptamine | TfOH | 65 | >95:5 |
References
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for N-Alkylation of 4-Piperidinemethanol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, offering a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides detailed protocols for the N-alkylation of 4-piperidinemethanol, a valuable building block in the synthesis of a wide range of pharmacologically active compounds. The N-alkylation of the piperidine (B6355638) nitrogen allows for the introduction of various substituents, enabling the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.
The protocols described herein focus on one-pot reductive amination procedures using common and effective reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). These methods are advantageous due to their mild reaction conditions, broad substrate scope, and operational simplicity, making them amenable to both small-scale synthesis and larger-scale production.[1]
Principle of Reductive Amination
Reductive amination involves two key steps that typically occur in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of this compound on the carbonyl group of an aldehyde or ketone. This is followed by dehydration to form an intermediate iminium ion. This step is often facilitated by mildly acidic conditions.
-
Reduction: The iminium ion is then reduced in situ by a suitable hydride-based reducing agent to yield the N-alkylated this compound. The choice of reducing agent is critical for selectively reducing the C=N bond of the iminium ion without significantly reducing the starting carbonyl compound.[1]
Comparative Data of Reductive Amination Protocols
The following table summarizes various reaction conditions for the N-alkylation of piperidine derivatives using different aldehydes, ketones, and reducing agents. While specific data for this compound is limited in the literature, the provided data for structurally similar piperidines serves as a strong predictive model for reaction outcomes.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) (DCE) | Room Temp | 2 | 98 |
| Piperidine | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp | 24 | 96 |
| 4-Aminomethylpiperidine (Boc-protected) | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | Room Temp | 12 | 85-95 |
| Piperidine | Acetaldehyde | NaBH₃CN | Methanol (B129727) | Room Temp | - | - |
| Piperidine | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp | - | - |
| Aniline | Benzaldehyde | NaBH₄ / DOWEX® 50WX8 | Tetrahydrofuran (THF) | Room Temp | 0.33 | 91 |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[1] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone, Cyclohexanone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and dissolve it in anhydrous DCM or DCE.
-
Add the aldehyde or ketone (1.0-1.2 eq.).
-
For less reactive ketones, a catalytic amount of glacial acetic acid (0.1-1.0 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: N-Alkylation using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is stable in protic solvents like methanol and is effective for reductive amination at a controlled pH.[2] Caution must be exercised as NaBH₃CN can release toxic hydrogen cyanide gas under strongly acidic conditions.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.2-1.5 eq.) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: N-Alkylation using Sodium Borohydride (NaBH₄)
Sodium borohydride is a more powerful reducing agent that can reduce both iminium ions and carbonyl compounds.[2] Therefore, it is typically added after allowing sufficient time for the imine/iminium ion to form.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol (B145695)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol or ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine/iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.
Caption: General workflow for N-alkylation of this compound.
References
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Piperidinemethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the efficient synthesis of 4-piperidinemethanol derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including accelerated reaction times, increased yields, and improved product purity, making it an invaluable tool in the field of medicinal chemistry.[1][2]
Introduction
This compound and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds and pharmaceuticals. Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted synthesis provides a green and efficient alternative by utilizing microwave energy to directly and uniformly heat the reaction mixture, leading to a rapid and controlled increase in temperature.[2] This results in significantly shorter reaction times and often cleaner reaction profiles.
Application Note 1: Microwave-Assisted N-Alkylation of this compound
The N-alkylation of this compound is a fundamental reaction for introducing various substituents at the nitrogen atom, leading to a diverse array of derivatives. Microwave irradiation can dramatically reduce the time required for this transformation compared to conventional heating.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate, 1-bromobutane)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Microwave reactor equipped with sealed reaction vessels
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the respective alkyl halide (1.1 mmol), and the base (2.0 mmol).
-
Add the appropriate solvent (3-5 mL).
-
Seal the vial securely.
-
Place the vial inside the microwave cavity.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1).
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-alkylated this compound derivative.
Data Presentation: N-Alkylation of this compound
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 120 | 10 | 94 |
| 2 | Ethyl bromoacetate | Cs₂CO₃ | MeCN | 100 | 15 | 89 |
| 3 | 1-Bromobutane | K₂CO₃ | DMF | 140 | 20 | 85 |
Table 1: Comparison of reaction conditions for the microwave-assisted N-alkylation of this compound.
Application Note 2: Microwave-Assisted N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] The application of microwave irradiation significantly accelerates this process, enabling the rapid synthesis of N-aryl-4-piperidinemethanol derivatives, which are common motifs in pharmacologically active molecules.[1][4]
Experimental Protocol: General Procedure for N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 1-bromo-4-chlorobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu))
-
Anhydrous solvent (e.g., Toluene)
-
Microwave reactor equipped with sealed reaction vessels
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add this compound (1.2 mmol) and NaOt-Bu (1.4 mmol).
-
Add anhydrous toluene (B28343) (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and for the designated time (see Table 2).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-4-piperidinemethanol derivative.
Data Presentation: N-Arylation of this compound
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 | 15 | 96 |
| 2 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 | 20 | 92 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 150 | 20 | 88 |
Table 2: Reaction conditions for the microwave-assisted Buchwald-Hartwig N-arylation of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
General workflow for microwave-assisted synthesis.
Logical Relationship: Conventional vs. Microwave Heating
This diagram illustrates the advantages of microwave heating over conventional heating for the synthesis of this compound derivatives.
Comparison of heating methods.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Scale-up Synthesis of N-methyl-4-piperidinemethanol in Pharmaceutical Research
Introduction
N-methyl-4-piperidinemethanol (CAS No. 20691-89-8) is a critical building block and key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] Its piperidine (B6355638) scaffold is a prevalent feature in many drug molecules, contributing to favorable pharmacokinetic properties. The efficient and scalable synthesis of high-purity N-methyl-4-piperidinemethanol is therefore of significant interest to researchers and professionals in drug development and pharmaceutical manufacturing.
This document provides detailed application notes and protocols for the scale-up synthesis of N-methyl-4-piperidinemethanol, focusing on a common and effective method: the reduction of an N-methyl-4-piperidinecarboxylate ester. An alternative synthetic strategy is also discussed. The information is intended for researchers, scientists, and drug development professionals.
Synthetic Strategies Overview
Two primary synthetic routes for N-methyl-4-piperidinemethanol are outlined below. The first, a reduction of a carboxylate ester, is a well-established and high-yielding method suitable for scale-up. The second route, involving the N-methylation of a protected precursor, offers an alternative pathway.
References
Application Notes and Protocols: The Role of 4-Piperidinemethanol in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of invasive fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel chemical scaffolds for the development of new antifungal agents. Piperidine (B6355638) derivatives, a prominent class of nitrogen-containing heterocycles, are of significant interest due to their prevalence in pharmaceuticals and their diverse biological activities. This document details the application of 4-piperidinemethanol as a versatile starting material in the synthesis of potent antifungal compounds. We provide detailed experimental protocols, quantitative activity data, and diagrams of synthetic pathways and mechanisms of action.
Part 1: Synthesis of Key Intermediates from this compound
A common strategy in developing piperidine-based antifungal agents is the derivatization of the core structure. This compound serves as a valuable building block, allowing for the introduction of various functional groups to modulate the compound's antifungal activity and pharmacokinetic properties. A key initial step is often the protection of the piperidine nitrogen, followed by modification of the hydroxymethyl group.
Experimental Protocol: Synthesis of N-Boc-4-(bromomethyl)piperidine
This protocol describes the conversion of this compound to a brominated intermediate, which can be readily used in subsequent coupling reactions to build more complex antifungal candidates.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
Step 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinemethanol.
Step 2: Bromination of N-Boc-4-piperidinemethanol
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield N-Boc-4-(bromomethyl)piperidine.
Caption: Synthetic workflow for N-Boc-4-(bromomethyl)piperidine.
Part 2: Synthesis of Triazole-Based Antifungal Agents
Triazole antifungals, such as fluconazole, are a cornerstone of antifungal therapy. Novel triazole derivatives incorporating a piperidine moiety have shown significant potency, including against resistant strains. The following protocol outlines a general approach to synthesizing such compounds, starting from a triazole intermediate and the previously synthesized piperidine building block.
Experimental Protocol: Synthesis of a Piperidinyl-Triazole Compound
Materials:
-
N-Boc-4-(bromomethyl)piperidine
-
A substituted phenol-triazole intermediate (e.g., 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethan-1-one)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Coupling Reaction
-
To a solution of the substituted phenol-triazole intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add N-Boc-4-(bromomethyl)piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Boc protected piperidinyl-triazole compound.
Step 2: N-Boc Deprotection
-
Dissolve the purified N-Boc protected compound (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final piperidinyl-triazole antifungal agent.
Caption: Synthesis of a piperidinyl-triazole antifungal agent.
Part 3: Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of representative piperidine-containing compounds against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) are key metrics for evaluating antifungal potency.
Table 1: In Vitro Antifungal Activity of Piperidine-Oxadiazole Triazoles
| Compound | Target Organism | MIC (μg/mL) | Reference |
| 6g | Candida albicans (Fluconazole-resistant) | 0.031 | [1] |
| 11b | Candida albicans (Fluconazole-resistant) | 0.016 | [1] |
Table 2: In Vitro Antifungal Activity of Piperidine-4-carbohydrazide (B1297472) Derivatives
| Compound | Target Organism | EC₅₀ (μg/mL) | Reference |
| A13 | Rhizoctonia solani | 0.83 | [2][3] |
| A41 | Rhizoctonia solani | 0.88 | [2][3] |
| A13 | Verticillium dahliae | 1.12 | [2][3] |
| A41 | Verticillium dahliae | 3.20 | [2][3] |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | [2][3] |
| Boscalid (Control) | Rhizoctonia solani | 0.96 | [2][3] |
| Carbendazim (Control) | Verticillium dahliae | 19.3 | [2][3] |
| Chlorothalonil (Control) | Verticillium dahliae | 11.0 | [2][3] |
Table 3: In Vitro Antifungal Activity of Piperidin-2-yl-methanol Analogs
| Compound Stereoisomer | Target Organism | MIC (μg/mL) | Reference |
| Erythro Enantiomers | Cryptococcus neoformans | 1 | [4] |
| Erythro Enantiomers | Candida albicans | 4 | [4] |
| Threo Enantiomers | Cryptococcus neoformans | 2 | [4] |
| Threo Enantiomers | Candida albicans | 8 | [4] |
Part 4: Mechanism of Action
Understanding the mechanism by which these compounds exert their antifungal effects is crucial for their development. Piperidine-containing antifungals have been shown to target various cellular processes in fungi.
Inhibition of Ergosterol (B1671047) Biosynthesis
Many azole antifungals, including those with piperidine moieties, function by inhibiting the 14α-demethylase enzyme, a key player in the ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
Certain piperidine-4-carbohydrazide derivatives have been found to inhibit succinate dehydrogenase (SDH), an enzyme complex involved in both the citric acid cycle and the electron transport chain.[2][3] Inhibition of SDH disrupts fungal respiration and energy production. Molecular docking studies have indicated that these compounds can bind to the active site of SDH through various noncovalent interactions.[2][3]
Caption: Mechanisms of action for piperidine-based antifungals.
Conclusion
This compound is a highly adaptable starting material for the synthesis of a diverse range of antifungal agents. By serving as a scaffold for the introduction of various pharmacophores, it enables the development of compounds that target critical fungal pathways, such as ergosterol biosynthesis and mitochondrial respiration. The promising in vitro activity of these derivatives, including against drug-resistant fungal strains, underscores the potential of the piperidine core in addressing the urgent need for new and effective antifungal therapies. Further optimization of these structures holds significant promise for the future of antifungal drug discovery.
References
- 1. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminopiperidine Derivatives from 4-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopiperidine (B84694) derivatives are crucial building blocks in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical properties and their ability to interact with various biological targets. Notably, these scaffolds are key components in the development of CCR5 antagonists, which are instrumental in HIV therapy. This document provides detailed protocols for the synthesis of 4-aminopiperidine derivatives, commencing from the readily available starting material, 4-piperidinemethanol. Two robust synthetic pathways are presented: a three-step route involving tosylation, azidation, and reduction, and a more direct approach utilizing the Mitsunobu reaction.
Synthetic Strategies Overview
The conversion of this compound to a 4-aminopiperidine derivative necessitates the transformation of a primary alcohol to a primary amine. To prevent unwanted side reactions at the piperidine (B6355638) nitrogen, a protection strategy is employed, typically using the tert-butyloxycarbonyl (Boc) group.
Route 1: Three-Step Synthesis via Tosylate Intermediate
This classic and reliable pathway involves:
-
N-Boc Protection: Protection of the piperidine nitrogen to prevent its interference in subsequent steps.
-
Tosylation: Conversion of the primary alcohol to a good leaving group, a tosylate.
-
Azidation: Nucleophilic substitution of the tosylate with an azide (B81097) anion.
-
Reduction: Reduction of the azide to the desired primary amine.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction offers a more convergent approach to convert the primary alcohol directly into a protected amine precursor in a single step, followed by deprotection. A common variant involves the use of phthalimide (B116566) as the nitrogen nucleophile, which is a modification of the Gabriel synthesis.[1]
Experimental Protocols
Route 1: Three-Step Synthesis
Step 1: Synthesis of N-Boc-4-piperidinemethanol
-
Reaction:
-
This compound is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield N-Boc-4-piperidinemethanol.[2]
-
-
Protocol:
-
Dissolve this compound (1.0 eq.) in dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Boc-4-piperidinemethanol.
-
Step 2: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate
-
Reaction:
-
The hydroxyl group of N-Boc-4-piperidinemethanol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl).[3]
-
-
Protocol:
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the desired tosylate.
-
Step 3: Synthesis of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
-
Reaction:
-
The tosylate is displaced by an azide ion in an SN2 reaction.[5]
-
-
Protocol:
-
Dissolve the tosylated intermediate (1.0 eq.) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the azide derivative, which can often be used in the next step without further purification.
-
Step 4: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Reaction:
-
Protocol:
-
Dissolve the azide (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add triphenylphosphine (B44618) (1.2 eq.).
-
Stir the reaction at room temperature for 8-12 hours. The reaction can be gently heated to 50 °C to expedite the process.
-
Monitor the reaction by TLC for the disappearance of the azide.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the Boc-protected aminopiperidine derivative.
-
Route 2: Mitsunobu Reaction (Gabriel Synthesis Variant)
Step 1: Synthesis of tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)piperidine-1-carboxylate
-
Reaction:
-
Protocol:
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the phthalimide-protected intermediate.
-
Step 2: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Reaction:
-
Protocol:
-
Dissolve the phthalimide intermediate (1.0 eq.) in ethanol (B145695) or methanol.
-
Add hydrazine (B178648) hydrate (B1144303) (5.0 eq.).
-
Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected aminopiperidine derivative.
-
Data Presentation
Table 1: Summary of Quantitative Data for Synthetic Route 1
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Boc-4-piperidinemethanol | This compound | Boc₂O, Et₃N | DCM | 2-4 | 0 to RT | ~95 |
| 2 | Tosylate Intermediate | N-Boc-4-piperidinemethanol | TsCl, Et₃N | DCM | 12-24 | 0 to RT | 85-90 |
| 3 | Azide Intermediate | Tosylate Intermediate | NaN₃ | DMF | 4-6 | 60-80 | >90 |
| 4 | Boc-protected Amine | Azide Intermediate | PPh₃, H₂O | THF/H₂O | 8-12 | RT | 80-90 |
Table 2: Summary of Quantitative Data for Synthetic Route 2
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phthalimide Intermediate | N-Boc-4-piperidinemethanol | Phthalimide, PPh₃, DIAD/DEAD | THF | 12-16 | 0 to RT | 70-85 |
| 2 | Boc-protected Amine | Phthalimide Intermediate | N₂H₄·H₂O | Ethanol | 2-4 | Reflux | 85-95 |
Visualizations
Experimental Workflow
Caption: Synthetic routes to 4-aminopiperidine derivatives from this compound.
Application in Drug Development: CCR5 Antagonism
4-Aminopiperidine derivatives are integral to the structure of several CCR5 antagonists. The CCR5 co-receptor is utilized by the HIV virus to gain entry into host immune cells, such as T-cells. By blocking this receptor, these antagonists effectively prevent viral entry and subsequent replication.[14][15]
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 15. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Application of 4-Piperidinemethanol in Flow Chemistry for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of 4-piperidinemethanol in continuous flow chemistry for the synthesis of a variety of derivatives. The use of flow chemistry offers significant advantages over traditional batch processes, including enhanced reaction efficiency, improved safety, and greater scalability, which are critical in the rapid development of new chemical entities and active pharmaceutical ingredients (APIs).
This compound is a versatile building block in medicinal chemistry due to its bifunctional nature, possessing both a secondary amine and a primary alcohol. This allows for selective derivatization at either the nitrogen or the oxygen atom, leading to a wide array of functionalized piperidine (B6355638) scaffolds. These scaffolds are prevalent in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.
Core Advantages of Flow Synthesis for this compound Derivatives
Continuous flow synthesis provides a powerful platform for the derivatization of this compound, addressing many of the challenges associated with batch production. Key benefits include:
-
Precise Reaction Control: Flow reactors enable tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
-
Enhanced Safety: The small reaction volumes within a flow system minimize the risks associated with handling reactive intermediates and exothermic reactions.
-
Rapid Optimization: The ability to quickly vary reaction conditions allows for the rapid optimization of synthetic routes.
-
Scalability: Scaling up production is straightforward by either extending the operation time or by "numbering-up" (running multiple reactors in parallel).
-
Automation: Flow chemistry setups can be readily automated for high-throughput synthesis and library generation.
Key Derivative Classes and Synthetic Strategies in Flow
The primary functional handles of this compound, the secondary amine (N1) and the hydroxyl group (C4-methanol), can be selectively targeted in flow to produce diverse derivatives.
N-Alkylation and N-Arylation Derivatives
The secondary amine of the piperidine ring is a common site for modification to introduce various alkyl and aryl substituents, which can significantly modulate the pharmacological properties of the resulting molecules.
Table 1: Representative Conditions for Continuous Flow N-Alkylation of this compound
| Entry | Alkylating/Arylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | K₂CO₃ (packed bed) | Acetonitrile | 80 | 10 | 10 | >95 |
| 2 | 4-Fluorobenzaldehyde | Pd/C (packed bed) | Methanol | 60 | 15 | 20 (H₂) | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 120 | 20 | 15 | 88 |
Ester and Ether Derivatives
The primary hydroxyl group can be readily converted into esters and ethers, providing another avenue for structural diversification and the introduction of different physicochemical properties.
Table 2: Representative Conditions for Continuous Flow O-Acylation and O-Alkylation of N-Boc-4-Piperidinemethanol
| Entry | Acylating/Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine (B128534) | Dichloromethane | 25 | 5 | Ambient | >98 |
| 2 | Benzoyl chloride | Polystyrene-DMAP | Tetrahydrofuran | 50 | 8 | Ambient | 96 |
| 3 | Sodium hydride, Benzyl bromide | - | Tetrahydrofuran | 60 | 12 | 5 | 90 |
Experimental Protocols
Protocol 1: Continuous Flow N-Benzylation of this compound
This protocol describes the continuous N-alkylation of this compound with benzyl bromide using a packed-bed reactor.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (granular)
-
Acetonitrile (HPLC grade)
-
Syringe pumps
-
Packed-bed reactor column
-
Back pressure regulator
-
Heating unit for the reactor
-
Collection vessel
Procedure:
-
System Setup:
-
Pack a stainless-steel column with granular potassium carbonate.
-
Assemble the flow chemistry system as depicted in the workflow diagram below, ensuring all connections are secure.
-
Set the back pressure regulator to 10 bar.
-
Heat the packed-bed reactor to 80°C.
-
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in acetonitrile.
-
Prepare a 0.22 M solution of benzyl bromide in acetonitrile.
-
-
Reaction Execution:
-
Pump the this compound solution through the system at a flow rate of 0.5 mL/min.
-
Simultaneously, pump the benzyl bromide solution through the system at a flow rate of 0.5 mL/min.
-
The two streams are combined in a T-mixer before entering the heated packed-bed reactor.
-
The total flow rate of 1.0 mL/min through the packed bed with a given volume will determine the residence time. Adjust as necessary.
-
Collect the product stream after the back pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Continuous Flow O-Acetylation of N-Boc-4-Piperidinemethanol
This protocol details the esterification of the hydroxyl group of N-Boc-4-piperidinemethanol with acetyl chloride in a continuous flow setup.
Materials:
-
N-Boc-4-piperidinemethanol
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Syringe pumps
-
T-mixer
-
Coil reactor
-
Back pressure regulator
-
Collection vessel
Procedure:
-
System Setup:
-
Assemble the flow chemistry system with a PFA or stainless steel coil reactor of a known volume.
-
Set the back pressure regulator to a low pressure (e.g., 2 bar) to ensure smooth flow.
-
Maintain the coil reactor at room temperature (25°C).
-
-
Reagent Preparation:
-
Prepare a 0.3 M solution of N-Boc-4-piperidinemethanol and triethylamine (0.33 M) in anhydrous dichloromethane.
-
Prepare a 0.3 M solution of acetyl chloride in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Pump the N-Boc-4-piperidinemethanol/triethylamine solution at 1.0 mL/min.
-
Pump the acetyl chloride solution at 1.0 mL/min.
-
The streams are mixed in a T-mixer and flow through the coil reactor.
-
The total flow rate and coil volume will dictate the residence time.
-
Collect the output in a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
-
Work-up and Analysis:
-
Separate the organic layer from the quenched mixture.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analyze the purity of the resulting ester by GC-MS or LC-MS.
-
Visualizations
Application Notes and Protocols for Protecting Group Strategies in the Selective Functionalization of 4-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing protecting group strategies for the selective functionalization of 4-piperidinemethanol, a versatile bifunctional building block in medicinal chemistry.[1] The presence of a reactive secondary amine and a primary alcohol necessitates a well-defined protection strategy to achieve desired chemical modifications with high selectivity and yield.
Introduction to Protecting Group Strategies
The selective functionalization of this compound hinges on the temporary masking of one reactive site while chemical transformations are carried out at another. This is achieved through the use of protecting groups, which can be introduced and removed under specific conditions without affecting the rest of the molecule.[2] An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed in high yield under mild conditions that do not affect other functional groups.
This document outlines strategies for the protection of the piperidine (B6355638) nitrogen and the primary alcohol of this compound, with a focus on orthogonal protection schemes that allow for the selective deprotection of one group in the presence of another.[2][3]
Protecting the Piperidine Nitrogen (N-Protection)
The secondary amine of the piperidine ring is nucleophilic and readily participates in reactions such as alkylation and acylation.[1] To temper this reactivity, the nitrogen is often protected as a carbamate.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used amine protecting group due to its stability in a broad range of non-acidic conditions and its facile removal under acidic conditions.[1][4]
Table 1: N-Boc Protection and Deprotection of this compound
| Reaction | Reagents and Conditions | Typical Yield | Notes |
| Protection | (Boc)₂O, NaHCO₃, DCM/H₂O, Room Temperature | >95% | A straightforward and high-yielding reaction.[1] |
| Deprotection | 4M HCl in dioxane, Room Temperature | High | Common and effective method.[5] |
| Deprotection | 20% TFA in DCM, 0°C to Room Temperature | High | Another standard and efficient deprotection condition.[6][7] |
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group offers an orthogonal protection strategy to the Boc group, as it is stable under both acidic and basic conditions.[1][8] Its removal is typically achieved through catalytic hydrogenolysis.[8][9]
Table 2: N-Cbz Protection and Deprotection of this compound
| Reaction | Reagents and Conditions | Typical Yield | Notes |
| Protection | Benzyl chloroformate, NaHCO₃, THF/H₂O, 0°C to RT | ~90% | A common method for introducing the Cbz group.[9] |
| Deprotection | H₂, 10% Pd/C, Methanol, Room Temperature | High | The most common and clean method for Cbz removal.[8] |
| Deprotection | 33% HBr in Acetic Acid, Room Temperature | High | An alternative for substrates sensitive to hydrogenolysis.[8] |
Protecting the Primary Alcohol (O-Protection)
The primary alcohol of this compound can be protected to prevent its reaction during the functionalization of the piperidine nitrogen. Silyl (B83357) ethers are a common choice for alcohol protection due to their ease of introduction and removal under mild and specific conditions.[10][11]
tert-Butyldimethylsilyl (TBDMS or TBS) Group
The TBDMS group is a robust silyl ether protecting group that is stable to a wide range of reaction conditions but can be selectively cleaved using a fluoride (B91410) source.[10][12]
Table 3: O-TBDMS Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield | Notes |
| Protection | TBDMS-Cl, Imidazole, DMF, Room Temperature | High | A reliable and rapid procedure.[10] |
| Deprotection | Tetrabutylammonium fluoride (TBAF), THF, Room Temperature | High | A standard method for silyl ether cleavage.[11] |
Orthogonal Protecting Group Strategies
The combination of N-Boc and O-TBDMS protection provides a powerful orthogonal strategy for the selective functionalization of this compound.[1] The N-Boc group can be removed with acid without affecting the O-TBDMS group, and the O-TBDMS group can be cleaved with fluoride without disturbing the N-Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uwindsor.ca [uwindsor.ca]
One-Pot Synthesis of Functionalized Piperidines Using 4-Piperidinemethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized piperidines, utilizing the versatile starting material, 4-piperidinemethanol. The piperidine (B6355638) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds. One-pot synthetic methodologies, such as reductive amination, offer significant advantages over classical multi-step approaches by enhancing operational simplicity, reducing waste, and improving overall efficiency.
Application Notes
Functionalized piperidines derived from this compound are key components in the development of a diverse range of therapeutic agents. The N-substituted 4-(hydroxymethyl)piperidine core is a versatile pharmacophore that can be tailored to interact with various biological targets.
Key Therapeutic Areas:
-
Neurodegenerative Diseases: N-benzylpiperidine moieties are integral to the structure of acetylcholinesterase (AChE) inhibitors like Donepezil, used in the management of Alzheimer's disease. One-pot synthesis allows for the rapid generation of Donepezil analogs for structure-activity relationship (SAR) studies.
-
Oncology: The piperidine ring is a common feature in many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival.
-
Pain Management: The piperidine scaffold is famously present in numerous opioid receptor modulators.
-
Antiviral and Antimicrobial Agents: Functionalized piperidines have been explored for their potential to inhibit viral entry and replication, as well as their antibacterial and antifungal properties.
The protocols detailed below provide robust and scalable methods for the synthesis of libraries of N-substituted 4-(hydroxymethyl)piperidines, enabling the exploration of new chemical space in drug discovery programs.
Featured One-Pot Synthetic Protocol: Reductive Amination
Reductive amination is a highly efficient and widely used one-pot method for the N-alkylation of secondary amines. This process involves the initial formation of an iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction with a suitable hydride reagent to yield the N-substituted piperidine derivative.
Experimental Protocol: One-Pot N-Alkylation of this compound via Reductive Amination
This protocol describes the general procedure for the one-pot N-alkylation of this compound with a variety of aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, heteroaromatic aldehydes)
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol (B129727) (MeOH))
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv.) and the desired aldehyde (1.0-1.2 equiv.). Dissolve the reactants in a suitable solvent (e.g., DCM or DCE) to a concentration of approximately 0.1-0.5 M.
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the stirred solution, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise over 10-15 minutes. Be cautious of any potential gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 20-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol in dichloromethane) to afford the pure N-substituted 4-(hydroxymethyl)piperidine.
Data Presentation: Representative Yields for One-Pot Reductive Amination of this compound
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 95 |
| 4 | 2-Naphthaldehyde | NaBH(OAc)₃ | DCM | 6 | 85 |
| 5 | 3-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 8 | 78 |
| 6 | 2-Furaldehyde | NaBH(OAc)₃ | DCM | 7 | 81 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow: One-Pot Reductive Amination
Caption: Workflow for the one-pot synthesis of N-substituted 4-(hydroxymethyl)piperidines via reductive amination.
Signaling Pathway: Acetylcholinesterase (AChE) Inhibition by Donepezil Analogs
Donepezil and its analogs, which can be synthesized using the described one-pot methodology, function by inhibiting the acetylcholinesterase enzyme. This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is beneficial in ameliorating the symptoms of Alzheimer's disease.
Caption: Inhibition of acetylcholinesterase by Donepezil analogs synthesized via one-pot methods.
The Role of 4-Piperidinemethanol in the Development of CCR5 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Consequently, the development of small molecule CCR5 antagonists has been a major focus in the pursuit of novel antiretroviral therapies. Within this class of inhibitors, the 4-piperidinemethanol scaffold and its derivatives have emerged as a key structural motif. This document provides detailed application notes and protocols relevant to the study and development of this compound-based CCR5 antagonists, summarizing key quantitative data, experimental methodologies, and illustrating important biological pathways and experimental workflows.
Introduction
The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, and its derivatives have been extensively explored for a wide range of therapeutic targets. In the context of HIV-1 entry inhibition, the this compound structural unit has been identified as a valuable component in the design of potent CCR5 antagonists. The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and specificity of the antagonist to the CCR5 receptor. Furthermore, the piperidine ring itself serves as a versatile scaffold for the introduction of various substituents to optimize pharmacokinetic and pharmacodynamic properties. This document outlines the significance of this scaffold, provides data on key compounds, and details the experimental procedures for their evaluation.
Data Presentation: Quantitative Analysis of Piperidine-Based CCR5 Antagonists
The following table summarizes the in vitro activity of selected piperidine-containing CCR5 antagonists. These compounds highlight the structure-activity relationships (SAR) where the piperidine core is a central feature.
| Compound ID | Structure/Core Moiety | Assay Type | Target | IC50 (nM) | EC50 (nM) | Reference |
| TAK-220 | Piperidine-4-carboxamide | Membrane Fusion Inhibition | CCR5 | 0.42 | - | [1] |
| CCR5 Binding Affinity | CCR5 | 3.5 | - | [1] | ||
| HIV-1 Clinical Isolate Replication | HIV-1 (R5) | - | 1.1 | [1] | ||
| Compound 10h | 4-Hydroxypiperidine (B117109) derivative | CCR5 Binding | CCR5 | 11 | - | [2] |
| Compound 6k | 4-Hydroxypiperidine derivative | CCR5 Binding | CCR5 | - | - | [2] |
| Sch-350634 (1) | Piperazino-piperidine | HIV-1 Entry Inhibition | CCR5 | - | - | [3] |
| Compound 20 | Piperazino-piperidine | HIV-1 Clinical Isolate Inhibition | HIV-1 (R5) | - | IC90 = 0.01 | [4] |
| Compound 30 | Piperazino-piperidine (methoxymethyl derivative) | HIV-1 Clinical Isolate Inhibition | HIV-1 (R5) | - | IC90 = 4 | [4] |
Experimental Protocols
Protocol 1: CCR5 Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of test compounds to the CCR5 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human CCR5
-
[125I]-MIP-1α (or other suitable radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CCR5 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-MIP-1α (final concentration ~50 pM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate the plate for 45-60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: HIV-1 Pseudovirus Entry Assay
This protocol describes a single-cycle infectivity assay to evaluate the ability of test compounds to inhibit HIV-1 entry into target cells.
Materials:
-
HEK293T cells
-
HIV-1 envelope (Env)-pseudotyped virus stock (e.g., carrying a luciferase reporter gene)
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector carrying a luciferase reporter gene. Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Compound Treatment: On the day of infection, serially dilute the test compounds in growth medium and add them to the TZM-bl cells.
-
Infection: Add a predetermined amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that inhibits 50% of viral entry.
Visualizations
CCR5 Signaling Pathway in HIV-1 Entry
Caption: HIV-1 gp120 binding to CD4 and CCR5 initiates viral entry.
Experimental Workflow for HIV-1 Pseudovirus Entry Assay
Caption: Workflow for evaluating CCR5 antagonists using an HIV-1 pseudovirus assay.
Structure-Activity Relationship of this compound Derivatives
References
- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 4-Piperidinemethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-piperidinemethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.
Question 1: Why is my N-alkylation of this compound resulting in low or no product yield?
Answer:
Low or no product yield in the N-alkylation of this compound can be attributed to several factors, primarily related to the choice of reagents, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The reactivity order is generally Iodide > Bromide > Chloride. If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding alkyl iodide.[1] The addition of a catalytic amount of sodium or potassium iodide can also enhance the reactivity of less reactive alkyl halides.[1]
-
Inappropriate Base: The base is critical for deprotonating the piperidine (B6355638) nitrogen, making it nucleophilic.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2][3] Ensure the base is finely powdered and anhydrous for optimal performance.[4]
-
Organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective, especially when trying to avoid certain side reactions.[1][5]
-
For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though it requires strictly anhydrous conditions.[1][5]
-
-
Poor Solubility of Reagents: Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetone, switching to a more polar aprotic solvent such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) can improve the reaction rate.[1]
-
Steric Hindrance: While this compound itself doesn't present significant steric hindrance at the nitrogen, bulky alkylating agents might react slower. In such cases, increasing the reaction temperature may be necessary.[6]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls, consider increasing the temperature or extending the reaction time.[1]
Question 2: I am observing a significant amount of a quaternary ammonium (B1175870) salt as a byproduct. How can I prevent this over-alkylation?
Answer:
Over-alkylation, the formation of a quaternary ammonium salt, occurs when the desired tertiary amine product reacts further with the alkylating agent.[6] This is a common side reaction in N-alkylation.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent. A common approach is to slowly add the alkylating agent (1.0-1.1 equivalents) to a solution of the amine.[4][5]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the second alkylation step.[1]
-
Choice of Base: Using a bulky, non-nucleophilic base like DIPEA can sometimes help minimize over-alkylation.[5]
-
Alternative Methods: Consider reductive amination as an alternative synthetic strategy, as it is generally not prone to over-alkylation.[1][4]
Question 3: What are the best practices for setting up the N-alkylation reaction?
Answer:
Proper experimental setup is crucial for a successful reaction.
-
Inert Atmosphere: While not always strictly necessary for robust amines like this compound, it is good practice to run N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using moisture-sensitive reagents like sodium hydride.[1][5]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried, especially when working with reactive bases like NaH.
-
Monitoring the Reaction: Regularly monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.[4]
Question 4: What are some common challenges and solutions for purifying the N-alkylated this compound product?
Answer:
Purification of N-alkylated piperidines can be challenging due to the basic nature of the product and its potential water solubility.[6]
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[4]
-
Dealing with Water-Soluble Products: If the N-alkylated product exhibits high polarity and is difficult to extract from the aqueous phase, lyophilization (freeze-drying) can be employed to remove water.[6]
-
Column Chromatography: If the product and starting material have similar basicity, separation by column chromatography can be difficult. Using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonium hydroxide, can improve separation on silica (B1680970) gel.[6]
-
Distillation: If the product is an oil and has a significantly different boiling point from the starting materials, distillation can be an effective purification method.[6]
-
Ion Exchange Chromatography: For particularly challenging separations, ion exchange chromatography can be a powerful technique. The product can be bound to a resin and then eluted with a suitable buffer.[7]
Data Presentation: Comparison of Reaction Conditions
Table 1: Direct N-Alkylation with Alkyl Halides - Conditions and Typical Yields
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (2.0) | DMF | Room Temp | 24 | >90 |
| Ethyl Bromide | K₂CO₃ (1.5) | ACN | 70 | 12 | 80-90 |
| Benzyl Bromide | DIPEA (1.5) | ACN | Room Temp | 16 | 85-95 |
| Isopropyl Bromide | NaH (1.2) | DMF | 0 to Room Temp | 6 | 60-70 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Table 2: Reductive Amination - Conditions and Typical Yields
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | Room Temp | 4 | >95 |
| Acetone | NaBH₃CN | Methanol | Room Temp | 12 | 90-95 |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 6 | >90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat as required (see Table 1). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain the desired N-alkylated this compound.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).[4][8]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[9]
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation with an Alkyl Halide.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Common byproducts in the synthesis of 4-Piperidinemethanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Piperidinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve:
-
Reduction of Piperidine-4-Carboxylic Acid Esters: Primarily, the reduction of ethyl piperidine-4-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1]
-
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: This two-step process involves the reduction of a pyridine-4-carboxylate ester to 4-pyridinemethanol, followed by the hydrogenation of the pyridine ring to a piperidine (B6355638) ring, typically using a catalyst like Raney Nickel or Platinum on Carbon (Pt/C) under hydrogen pressure.
Q2: What are the expected byproducts from the LiAlH₄ reduction of ethyl piperidine-4-carboxylate?
A2: The primary and most common byproducts include:
-
Ethanol: Formed from the ethoxy group of the starting ester during the reduction.
-
Unreacted Starting Material (Ethyl piperidine-4-carboxylate): Results from an incomplete reaction, often due to insufficient LiAlH₄ or suboptimal reaction conditions.
-
Intermediate Aldehyde (Piperidine-4-carbaldehyde): This is a transient intermediate. While aldehydes are typically more reactive than esters and are quickly reduced, trace amounts may remain if the reaction is not driven to completion.[2][3]
-
Aluminum Salts: Inorganic byproducts formed during the aqueous workup (quenching) of the reaction.
Q3: What impurities can arise from the catalytic hydrogenation of 4-pyridinemethanol?
A3: Potential impurities in this synthetic route include:
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of tetrahydropyridine (B1245486) and dihydropyridine (B1217469) derivatives.[4]
-
Unreacted 4-Pyridinemethanol: This occurs if the hydrogenation reaction does not go to completion.
-
Ring-Opened Byproducts: Under certain conditions, particularly with specific catalysts like rhodium complexes, the pyridine ring can open to form δ-amino ketones.[4]
-
Catalyst Contaminants: Trace metals from the catalyst may leach into the product.
Q4: How can I remove the common byproducts from my this compound product?
A4: Purification strategies depend on the nature of the impurities:
-
Inorganic Salts: These are typically removed by filtration after the reaction mixture has been quenched with water and a base (e.g., NaOH solution).[5]
-
Ethanol and Solvents: These are removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Organic Byproducts and Starting Materials: Fractional vacuum distillation is a highly effective method for separating the higher-boiling this compound from more volatile impurities and lower-boiling byproducts like ethanol.[1]
-
Column Chromatography: While less common for large-scale purification, silica (B1680970) gel chromatography can be used to separate the product from closely related impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound in LiAlH₄ Reduction
| Possible Cause | Troubleshooting Action |
| Insufficient LiAlH₄ | Use a molar excess of LiAlH₄. A common ratio is 2 to 2.5 equivalents relative to the ester. |
| Moisture in Reaction | LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Low Reaction Temperature | While the initial addition is often done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by TLC or LC-MS. |
| Inefficient Quenching/Workup | Follow a careful, sequential addition of water and then a sodium hydroxide (B78521) solution to properly precipitate aluminum salts and avoid trapping the product in the solid matrix. |
Issue 2: Presence of Unreacted Starting Material or Intermediates
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature after the initial exothermic phase. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Catalyst Deactivation (Hydrogenation) | Ensure the starting material is free of catalyst poisons like sulfur or certain nitrogen compounds.[6] Increase the catalyst loading or use fresh catalyst. |
| Insufficient Hydrogen Pressure (Hydrogenation) | Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the chosen catalyst (e.g., 50-80 bar).[4][7] |
| Poor Quality Reducing Agent | Use a fresh, high-purity batch of LiAlH₄. The reagent can degrade upon exposure to air and moisture. |
Issue 3: Product Discoloration
| Possible Cause | Troubleshooting Action |
| Air Oxidation | This compound can be sensitive to air. Store the final product under an inert atmosphere and in a sealed container. |
| High Distillation Temperature | Decomposition can occur at very high temperatures. Perform distillation under a high vacuum to lower the boiling point. |
| Residual Acidic or Basic Impurities | Ensure the product is neutralized before distillation. Washing the organic extract with brine during workup can help remove residual salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl Piperidine-4-carboxylate
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water (in mL, equal to the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (in mL, equal to the mass of LiAlH₄ in grams), and finally water again (in mL, 3 times the mass of LiAlH₄ in grams).
-
Workup: Stir the resulting granular precipitate for 30 minutes at room temperature. Filter the solid and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation to yield this compound as a white solid or colorless oil.[5]
Protocol 2: Analytical Purity Determination by Gas Chromatography (GC)
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The retention times of potential byproducts (e.g., ethanol, ethyl piperidine-4-carboxylate) can be determined by injecting standards.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Key Related Substances
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₆H₁₃NO | 115.17 | 118-120 (at 10 mmHg) | 55-59 |
| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | 106-108 (at 12 mmHg) | N/A (liquid) |
| 4-Pyridinemethanol | C₆H₇NO | 109.13 | 145-146 (at 14 mmHg) | 57-60 |
| Ethanol | C₂H₆O | 46.07 | 78.37 | -114 |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Logic for Product Purification.
References
Technical Support Center: Troubleshooting Low Yield in the Reduction of 4-Piperidinecarboxylic Acid Derivatives
Welcome to the Technical Support Center for the reduction of 4-piperidinecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the reduction of 4-piperidinecarboxylic acid and its derivatives, presented in a question-and-answer format.
Q1: My reduction of N-Boc-4-piperidinecarboxylic acid with Lithium Aluminum Hydride (LiAlH₄) resulted in a low yield. What are the potential causes?
Low yields in LiAlH₄ reductions are a common issue and can often be attributed to several factors. A systematic investigation of the following is recommended:
-
Reagent Quality and Handling:
-
LiAlH₄ Inactivity: Lithium aluminum hydride is highly reactive and moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. Old or improperly handled LiAlH₄ can lead to significantly reduced activity.
-
Solvent Purity: The reaction must be conducted in strictly anhydrous solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The presence of water will quench the LiAlH₄, reducing the amount available for the reaction and generating hydrogen gas, which can be a safety hazard. It is recommended to use freshly distilled solvents over a suitable drying agent.
-
-
Reaction Conditions:
-
Insufficient Reagent: An excess of LiAlH₄ is typically required for the reduction of carboxylic acids. This is because the acidic proton of the carboxylic acid will react with one equivalent of the hydride. A common practice is to use 2-3 equivalents of LiAlH₄.
-
Reaction Temperature and Time: While these reductions are often rapid, ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some sterically hindered substrates may require longer reaction times or gentle heating.
-
Order of Addition: The standard procedure involves adding a solution of the carboxylic acid derivative to a suspension of LiAlH₄ in an anhydrous solvent at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
-
Work-up Procedure:
-
Product Loss During Quenching: The work-up procedure for LiAlH₄ reactions is critical to obtaining a good yield. Improper quenching can lead to the formation of gelatinous aluminum salts that can trap the product, making extraction difficult. A carefully controlled sequential addition of water and a sodium hydroxide (B78521) solution is often employed to generate granular aluminum salts that are easier to filter.
-
Inadequate Extraction: The product, 4-(hydroxymethyl)piperidine derivatives, may have some water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent.
-
Q2: I am considering using an alternative reducing agent to LiAlH₄ for my 4-piperidinecarboxylic acid derivative. What are my options?
Borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF), is an excellent alternative for the reduction of carboxylic acids.[1] It is often considered a milder and more chemoselective reducing agent than LiAlH₄.
-
Advantages of Borane:
-
Chemoselectivity: Borane will readily reduce carboxylic acids but is generally unreactive towards esters, amides, and many other functional groups, which can be advantageous in complex molecules.[2]
-
Milder Reaction Conditions: Reactions with borane are often easier to handle than those with LiAlH₄.
-
-
Considerations:
-
Reactivity: While selective, borane is still a reactive reagent that should be handled under anhydrous conditions.
-
Work-up: The work-up for borane reductions typically involves the addition of an alcohol, such as methanol (B129727), to quench any excess reagent, followed by an aqueous work-up.
-
Q3: My starting material is unprotected 4-piperidinecarboxylic acid. Are there any specific issues I should be aware of?
Yes, using unprotected 4-piperidinecarboxylic acid can present unique challenges:
-
Solubility: 4-Piperidinecarboxylic acid is a zwitterionic compound, meaning it has both a positive and a negative charge on the same molecule at neutral pH. This can lead to poor solubility in common organic solvents used for reductions, such as THF and diethyl ether.
-
Reactivity of the N-H bond: The proton on the piperidine (B6355638) nitrogen is acidic and will react with strong reducing agents like LiAlH₄. This consumes an additional equivalent of the reducing agent.
-
Side Reactions: The unprotected nitrogen can potentially undergo side reactions.
To circumvent these issues, it is highly recommended to use an N-protected derivative of 4-piperidinecarboxylic acid, such as N-Boc-4-piperidinecarboxylic acid. The Boc (tert-butyloxycarbonyl) group protects the nitrogen from unwanted reactions and improves the solubility of the substrate in organic solvents.
Q4: I am observing an unexpected byproduct in my reaction. What are the common side reactions?
Side reactions can significantly lower the yield of the desired product. Some common side reactions include:
-
Incomplete Reduction: If an insufficient amount of reducing agent is used or the reaction is not allowed to go to completion, you may isolate the intermediate aldehyde. However, the aldehyde is typically more reactive than the starting carboxylic acid and is quickly reduced to the alcohol.
-
Ring Opening: While less common under standard reduction conditions, highly strained piperidine derivatives or harsh reaction conditions could potentially lead to ring-opening byproducts.
-
Reactions with Protecting Groups: If your molecule contains other protecting groups, they may not be stable to the reducing agent. For example, some ester-based protecting groups could also be reduced by LiAlH₄. It is crucial to check the compatibility of all functional groups in your molecule with the chosen reducing agent.
Data Presentation
| Reducing Agent | Substrate | Solvent | Yield (%) | Reference |
| LiAlH₄ | Ethyl 4-piperidinecarboxylate | THF | Quantitative | [3] |
| BH₃·SMe₂ | N-Boc-4-piperidinecarboxylic acid | THF | High (implied) | [4] |
| NaBH₄ | 4-Piperidone | Methanol | High (for ketone reduction) | [5] |
Experimental Protocols
Protocol 1: Reduction of N-Boc-4-piperidinecarboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for the reduction of carboxylic acids.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: To the flask, add LiAlH₄ (2.5 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve N-Boc-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Add 15% aqueous sodium hydroxide solution (X mL).
-
Add water (3X mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
The resulting granular precipitate can be removed by filtration. Wash the filter cake thoroughly with THF or ethyl acetate (B1210297).
-
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(hydroxymethyl)piperidine. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reduction of N-Boc-4-piperidinecarboxylic Acid with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol outlines a general procedure using borane.
-
Preparation: Under an inert atmosphere, equip a dry, round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Substrate Addition: Dissolve N-Boc-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the flask. Cool the solution to 0 °C.
-
Reagent Addition: Add a 1 M solution of BH₃·THF in THF (approximately 2.0-3.0 equivalents) dropwise to the stirred solution of the carboxylic acid.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench the excess borane until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add methanol again and evaporate to remove boron residues as volatile trimethyl borate. Repeat this step if necessary.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if needed.
Mandatory Visualization
Caption: A generalized experimental workflow for the reduction of 4-piperidinecarboxylic acid derivatives.
Caption: A troubleshooting decision tree for diagnosing low yields in the reduction reaction.
References
- 1. Khan Academy [khanacademy.org]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of Polar 4-Piperidinemethanol Derivatives
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 4-piperidinemethanol derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives challenging to purify by standard silica (B1680970) gel chromatography?
A1: The primary difficulty arises from strong interactions between the polar functional groups of the molecule (the hydroxyl group and the basic piperidine (B6355638) nitrogen) and the acidic silanol (B1196071) groups (Si-OH) on the surface of standard silica gel.[1][2] This can lead to several issues:
-
Irreversible Adsorption: The compound may bind so strongly to the column that it fails to elute, even with highly polar solvents.[3]
-
Peak Tailing: The basic nitrogen atom interacts strongly with acidic silanol groups, causing the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.[1]
-
Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules.[1][4]
Q2: My this compound derivative is streaking on the TLC plate and showing significant peak tailing during column chromatography. How can I fix this?
A2: Peak tailing and streaking for basic compounds like piperidines are typically caused by the strong interaction with acidic silica.[1] To obtain sharper, more symmetrical peaks, you need to neutralize these acidic sites.
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.[3]
-
Triethylamine (B128534) (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol).[1][3] This competes with your compound for the acidic sites on the silica.
-
Ammonia (B1221849) in Methanol (B129727): For very polar systems, using a solution of ammonia in methanol (e.g., 2-7N NH₃ in MeOH) as the polar component of your mobile phase is highly effective.[1][5]
-
Q3: My compound will not move off the baseline (Rf = 0) even with a highly polar solvent system like 10% Methanol in Dichloromethane. What should I do?
A3: When a compound is too polar to elute from a silica column, you have several options:
-
Increase Eluent Polarity Drastically: A "flush" solvent system for highly polar compounds can be employed, such as 10-20% methanol in DCM, typically with 1% TEA or a small amount of ammonium (B1175870) hydroxide.[3][4]
-
Switch Stationary Phase: Standard silica may not be suitable. Consider alternatives:[1][3]
-
Alumina (B75360) (Basic or Neutral): An excellent choice for purifying basic compounds as it lacks the strong acidity of silica gel.[1]
-
Amino-propylated Silica: This functionalized silica is designed for purifying basic compounds and masks the acidic silanols.[2][3]
-
-
Consider a Different Chromatography Mode:
-
Reversed-Phase (C18) Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol). In this mode, very polar compounds elute earlier but are often well-retained and separated.[1][3][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6][7][8]
-
Q4: I am concerned my compound is decomposing on the silica gel column. How can I check for this and prevent it?
A4: To check for stability, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, your compound is likely degrading on the silica.[4] To prevent degradation:
-
Deactivate the Silica Gel: Before running the column, flush it with your eluent containing triethylamine to neutralize the acidic sites.[9]
-
Use an Alternative Stationary Phase: Basic or neutral alumina, or Florisil®, are milder alternatives that are less likely to cause acid-catalyzed degradation.[1][4]
Q5: My sample is not very soluble in my non-polar starting eluent. How should I load it onto the column?
A5: Loading your sample in a solvent that is much more polar than your mobile phase will lead to poor separation and band broadening.[1] The best approach is "dry loading":
-
Dissolve your crude sample in a minimal amount of a volatile solvent (like methanol or DCM).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction of the basic piperidine nitrogen with acidic silanol groups on silica. | Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine or use ammoniated methanol).[3] |
| Compound Stuck at Origin (Rf=0) | Compound is too polar for the selected mobile phase or is irreversibly adsorbed.[3] | 1. Increase eluent polarity (e.g., higher % of MeOH with TEA).[3] 2. Switch to a more inert stationary phase like basic alumina. 3. Use reversed-phase (C18) or HILIC chromatography.[3][6] |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system polarity. Loading solvent was too strong. Column was overloaded. | 1. Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.[10] 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity.[9][11] 3. Use the dry loading technique. |
| Compound Degradation on Column | The compound is sensitive to the acidic nature of the silica gel.[4] | 1. Deactivate the silica by pre-washing with an eluent containing TEA.[9] 2. Switch to a neutral stationary phase like neutral alumina or Florisil®. |
| No Compound Elutes from Column | 1. Irreversible adsorption. 2. Compound decomposed on the column. 3. Mobile phase is not polar enough. | 1. Check for compound stability on TLC.[4] 2. If stable, flush the column with a very polar solvent system (e.g., 20% MeOH/DCM + 1% TEA).[3] 3. If unstable, repeat with a different stationary phase. |
Experimental Protocols
Protocol: Normal-Phase Flash Column Chromatography on Silica Gel with Basic Modifier
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target this compound derivative.[10]
-
Once a suitable ratio is found, add 1% triethylamine (TEA) to the pre-mixed eluent to mitigate peak tailing.[1]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (including TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[11]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[11]
-
Drain the excess solvent until the level is just above the sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the powder onto the sand layer of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle, consistent pressure to begin eluting the solvent through the column.
-
If separation is difficult, a gradient elution can be performed by starting with a low-polarity solvent mixture and gradually increasing the percentage of the more polar solvent.[9]
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of labeled test tubes or vials.
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified compound.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 11. web.uvic.ca [web.uvic.ca]
Preventing over-alkylation in the synthesis of mono-substituted 4-Piperidinemethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of mono-substituted 4-piperidinemethanol, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing mono-substituted this compound?
A1: The two primary methods for the N-alkylation of this compound are direct alkylation and reductive amination. Direct alkylation involves the reaction of this compound with an alkyl halide, often in the presence of a base.[1] Reductive amination is a two-step, one-pot process where this compound is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[1]
Q2: What is over-alkylation and why is it a problem in the synthesis of mono-substituted this compound?
A2: Over-alkylation is the formation of undesired di-substituted or quaternary ammonium (B1175870) salt byproducts. In the context of this compound, the initially formed mono-substituted product can react further with the alkylating agent, leading to these impurities. This is particularly common in direct alkylation methods.[1] Over-alkylation reduces the yield of the desired mono-substituted product and complicates purification.
Q3: Which method is generally better for preventing over-alkylation: direct alkylation or reductive amination?
A3: Reductive amination is generally the preferred method for preventing over-alkylation.[1][2] This method is milder and more selective for the formation of the mono-substituted product, as it avoids the use of highly reactive alkyl halides under conditions that favor multiple substitutions.[1]
Q4: How can I minimize over-alkylation if I must use a direct alkylation method?
A4: To minimize over-alkylation in direct alkylation, you can employ several strategies:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the this compound to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, maintaining a low concentration of it throughout the reaction. Using a syringe pump is recommended for precise control.[3]
-
Choice of Base: Using a non-nucleophilic or a mild base can sometimes help. In some cases, running the reaction without a base can favor mono-alkylation, as the reaction slows down as the piperidinium (B107235) salt accumulates.[3]
Q5: What are common reducing agents used in the reductive amination of this compound?
A5: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for reductive amination.[1] It is known for its selectivity in reducing iminium ions in the presence of carbonyl compounds. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and ease of handling.[1]
Troubleshooting Guide
Issue: Significant formation of di-substituted or quaternary ammonium salt byproducts.
| Potential Cause | Suggested Solution |
| Excess Alkylating Agent | Carefully control the stoichiometry. Use no more than 1.1 equivalents of the alkylating agent relative to this compound.[3] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain its low concentration.[3] |
| Reaction Conditions Favoring Over-alkylation | Consider switching from direct alkylation to reductive amination, which is inherently more selective for mono-alkylation.[1] |
| Inappropriate Base | If using a base in direct alkylation, consider a weaker or non-nucleophilic base. Alternatively, attempt the reaction without a base, though this may lead to slower reaction rates.[3] |
Data Presentation
Note: The following data is illustrative and compiled from studies on piperidine (B6355638) and its derivatives. Yields are highly dependent on the specific substrate, reagents, and reaction conditions.
Table 1: Typical Yields for Direct N-Alkylation of Piperidine Derivatives
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield of Mono-alkylated Product (%) | Reference |
| Piperidine | Alkyl Halide | DIPEA | MeCN | Room Temp. | < 70 | [1] |
| Piperidine | Methyl Iodide | K₂CO₃ | MeCN | Not specified | Lower than with DIPEA | [3] |
| 2-Substituted Piperidine | Phenethyl bromide | Al₂O₃-KOH | MeCN | Room Temp. | 80 | [1] |
Table 2: Typical Yields for N-Alkylation of Piperidines via Reductive Amination
| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Yield of Mono-alkylated Product (%) | Reference |
| General Amines | Aldehydes/Ketones | NaBH(OAc)₃ | Not specified | High | [1] |
| 2-Substituted Piperidines | Aldehydes/Ketones | NaBH(OAc)₃ | DCE or DCM | Generally high and selective | [1] |
| Aniline Derivatives | Aldehydes | Zirconium borohydride–piperazine | THF | 90-98 | [4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of this compound
Objective: To synthesize N-alkyl-4-piperidinemethanol via direct alkylation with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), finely powdered and dried)
-
Anhydrous solvent (e.g., acetonitrile (B52724) (MeCN) or dimethylformamide (DMF))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Syringe pump (recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5–2.0 eq.) to the flask.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0–1.1 eq.) to the stirred suspension over 1–2 hours using a syringe pump.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of this compound via Reductive Amination
Objective: To synthesize N-alkyl-4-piperidinemethanol via reductive amination with a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE))
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Improving Coupling Reaction Yields with 4-Piperidinemethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of coupling reactions involving 4-Piperidinemethanol.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Question: My coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in a very low yield or no product at all. What are the possible causes and solutions?
Answer: Low yield is a common issue stemming from several factors. This compound's bifunctional nature (a secondary amine and a primary alcohol) is a primary consideration.[1] A systematic approach to troubleshooting is the most effective strategy.[2]
Possible Causes & Suggested Solutions:
-
Lack of Protecting Groups: The unprotected secondary amine is nucleophilic and can react with electrophiles, while the hydroxyl group can interfere with catalysts or bases.[1][3]
-
Solution: Protect the piperidine (B6355638) nitrogen before the coupling reaction, typically as a carbamate (B1207046) (e.g., Boc, Cbz). The tert-Butoxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions.[1] If the hydroxyl group is not involved in a subsequent reaction, protecting it as a silyl (B83357) ether (e.g., TBDMS) can prevent side reactions.[1]
-
-
Catalyst and Ligand Issues:
-
Cause: The chosen palladium catalyst or ligand may be inefficient for your specific substrates. Catalyst deactivation or poisoning by impurities can also occur.[4][5]
-
Solution: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, dppf for Suzuki).[6][7] Using pre-catalysts can ensure the reliable formation of the active Pd(0) species.[4] Ensure all reagents and solvents are high purity to avoid catalyst poisoning.[5]
-
-
Inappropriate Base or Solvent:
-
Cause: The base may be too weak to facilitate the catalytic cycle or too strong, causing degradation of starting materials. The solvent may not adequately dissolve all reaction components.[4][8]
-
Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4][10] Screen a range of solvents such as toluene, dioxane, THF, or DMF to ensure solubility of all reactants and reagents.[6][8]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low for the catalytic cycle to proceed efficiently, or the reaction time may be insufficient.[11][12]
-
Solution: Most cross-coupling reactions require heating, often between 80-120 °C.[6][13] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[2]
-
-
Atmospheric Conditions:
-
Cause: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.
-
Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).[7] Use degassed solvents, which can be prepared by freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[7][9]
-
Problem 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I am isolating significant quantities of byproducts instead of my desired product. How can I minimize these?
Answer: Side product formation often points to a competing reaction pathway that is favored under your current conditions. Identifying the byproduct can help diagnose the problem.
Common Side Reactions & Solutions:
-
Hydrodehalogenation (or Debromination): The aryl halide is reduced, replacing the halogen with a hydrogen atom.[2][4]
-
Cause: This is often promoted by strong bases combined with protic solvents, high temperatures, or certain catalyst/ligand combinations.[2]
-
Solution: Switch to a weaker base (e.g., from NaOtBu to K₃PO₄), lower the reaction temperature, and screen different ligands.[2][4] Ensure your solvents are anhydrous.
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): Two molecules of the boronic acid derivative couple to form a biaryl byproduct.[7]
-
Cause: This can be promoted by the presence of oxygen or certain metal catalysts.
-
Solution: Thoroughly degas the reaction mixture.[7] Optimizing the catalyst-to-ligand ratio and reaction temperature can also suppress this side reaction.
-
-
Unwanted O-Arylation: The aryl halide couples with the hydroxyl group of this compound instead of the piperidine nitrogen.
-
Cause: This occurs when the nitrogen is protected (making it non-nucleophilic) but the hydroxyl group is not.
-
Solution: If N-arylation is the desired outcome, the hydroxyl group does not typically need protection as the secondary amine is significantly more nucleophilic. If you intend to perform a reaction where the hydroxyl group could compete (e.g., under specific O-arylation conditions), consider protecting it. An orthogonal protecting group strategy is key here.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in coupling reactions? A1: this compound possesses two reactive sites: a nucleophilic secondary amine and a primary alcohol.[1] This bifunctionality means that without a proper protecting group strategy, side reactions can occur at either site, leading to complex product mixtures and reduced yields.
Q2: When should I protect the piperidine nitrogen (N-H)? A2: You should almost always protect the nitrogen when you want to perform a subsequent reaction on the hydroxyl group, or if the N-H bond interferes with the desired reaction (e.g., in some organometallic reactions). For C-N coupling reactions like Buchwald-Hartwig or Suzuki where this compound acts as the amine coupling partner, the nitrogen is the reactive site and should not be protected.
Q3: When should I protect the alcohol (O-H)? A3: Protection of the hydroxyl group is necessary if you are performing a reaction at the piperidine nitrogen (e.g., N-arylation) under conditions that could also promote O-arylation, or if the hydroxyl group's acidity interferes with a strong base. However, for most standard N-arylation reactions, the higher nucleophilicity of the amine compared to the alcohol means O-protection is often not required. An orthogonal protection strategy, where the N-Boc group can be removed without affecting an O-TBDMS group and vice-versa, is highly effective.[1]
Q4: What are good general starting conditions for a Suzuki coupling with an N-protected this compound derivative? A4: A good starting point would be to use an N-Boc protected piperidine derivative, a palladium catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a ligand like SPhos, a base such as K₂CO₃ or K₃PO₄, and a solvent system like toluene/water or dioxane/water at a temperature of 90-100 °C under an argon atmosphere.[7]
Q5: How can I prevent catalyst poisoning? A5: Catalyst poisoning can be caused by impurities in the starting materials or solvents.[5] Functional groups like azo groups can also poison palladium catalysts.[4] To prevent this, use high-purity, anhydrous solvents and reagents, and ensure your starting materials are free from contaminants.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of coupling reactions. The data is representative and actual results will vary based on specific substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Coupling Type | Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki | Pd(PPh₃)₄ (5) | - | 70-85 | [12] |
| 2 | Suzuki | PdCl₂(PPh₃)₂ (5) | - | 80-92 | [12] |
| 3 | Buchwald | Pd(OAc)₂ (2) | XPhos (4) | 85-95 | [6] |
| 4 | Buchwald | Pd₂(dba)₃ (1) | RuPhos (2) | 88-98 |[14] |
Table 2: Effect of Base and Solvent on Yield | Entry | Coupling Type | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Suzuki | K₂CO₃ (2) | THF/Water | 75 | 70-85 |[9] | | 2 | Suzuki | K₃PO₄ (1.5) | Water | 90 | 90-96 |[13] | | 3 | Buchwald | NaOtBu (1.2) | Toluene | 100 | 85-95 |[4] | | 4 | Buchwald | LHMDS (1.2) | Dioxane | 100 | 80-92 |[14] |
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Decision diagram for protecting group strategy.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the standard procedure for protecting the secondary amine of this compound with a tert-Butoxycarbonyl (Boc) group.[1]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in a minimal amount of THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-4-piperidinemethanol, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of an aryl halide with an arylboronic acid, using conditions often found to be effective.[2][9]
Materials:
-
Aryl halide (e.g., N-Boc-4-(iodomethyl)piperidine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., 4:1 THF/Water or Dioxane/Water)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Protocol 3: Deprotection of N-Boc Group with HCl
This protocol describes the removal of the N-Boc group to yield the final secondary amine.[1]
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in Dioxane (or similar acidic solution)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Add an excess of 4M HCl in Dioxane (e.g., 10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.[1]
-
Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be precipitated or triturated with diethyl ether to yield a solid product, which can be used directly or neutralized with a base for subsequent steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Stability issues and degradation of N-Boc-4-piperidinemethanol during storage
Welcome to the Technical Support Center for N-Boc-4-piperidinemethanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and degradation of N-Boc-4-piperidinemethanol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Boc-4-piperidinemethanol?
A1: To ensure the long-term stability of N-Boc-4-piperidinemethanol, it is recommended to store the compound in a cool, dry, and dark place.[1] Specifically, storage at room temperature or under refrigeration (0-8°C) in a tightly sealed container is advised.[2] For extended storage, temperatures of -20°C are also recommended.[3] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to moisture and air.
Q2: What is the typical shelf life of N-Boc-4-piperidinemethanol?
A2: While specific shelf-life data under various conditions is not extensively published, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), N-Boc-4-piperidinemethanol is expected to be stable for an extended period. One supplier suggests a shelf life of up to 3 years when stored at -20°C.[3] However, it is crucial to monitor the purity of the compound periodically, especially if it has been stored for a long time or if the storage conditions have deviated from the recommendations.
Q3: What are the primary causes of N-Boc-4-piperidinemethanol degradation?
A3: The primary cause of degradation is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This is most commonly caused by exposure to acidic conditions. Even trace amounts of acidic impurities in solvents or on glassware can initiate this degradation. Elevated temperatures can also lead to the thermal decomposition of the Boc group. Exposure to moisture can facilitate hydrolysis, particularly in the presence of acidic or basic catalysts.
Q4: What are the likely degradation products of N-Boc-4-piperidinemethanol?
A4: The principal degradation product is 4-piperidinemethanol, formed by the removal of the Boc group. Other potential impurities could arise from the synthesis process or side reactions, though these are typically present in small amounts in high-purity material. Under oxidative conditions, further degradation of the piperidine (B6355638) ring or the hydroxymethyl group could occur, but specific products are not well-documented in the literature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of activity or unexpected reaction byproducts | Degradation of N-Boc-4-piperidinemethanol, leading to the presence of unprotected this compound. | 1. Verify Purity: Analyze the stored N-Boc-4-piperidinemethanol using a suitable analytical method like HPLC or ¹H NMR to check for the presence of this compound or other impurities. 2. Use Fresh Material: If significant degradation is detected, use a fresh batch of the compound. 3. Review Reaction Conditions: Ensure that the reaction conditions are not acidic, as this will cleave the Boc group. Use non-acidic solvents and reagents. |
| Change in physical appearance (e.g., discoloration, clumping) | Absorption of moisture or exposure to light. | 1. Check Storage Container: Ensure the container is tightly sealed and was properly flushed with an inert gas. 2. Store in a Desiccator: If moisture is suspected, store the compound in a desiccator. 3. Protect from Light: Store in an amber vial or in a dark cabinet to prevent potential photodegradation. |
| Inconsistent analytical results (e.g., varying purity between aliquots) | Non-homogeneous material or improper sampling. | 1. Homogenize: Before taking a sample, ensure the entire batch is homogeneous, especially if it has been stored for a long time. 2. Proper Sampling Technique: Use a clean, dry spatula for sampling to avoid contamination. |
Data on Storage Conditions
While specific quantitative stability data for N-Boc-4-piperidinemethanol is limited in publicly available literature, the following table summarizes the recommended storage conditions from various suppliers.
| Storage Temperature | Atmosphere | Light Conditions | Container | Reference |
| Room Temperature | Sealed in dry | Keep in dark place | Tightly sealed | [1] |
| 0-8°C | - | - | - | [2] |
| -20°C | - | - | - | [3] |
| 10-25°C | - | - | - | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method for N-Boc-4-piperidinemethanol. Method optimization and validation are crucial for accurate results.
-
Objective: To determine the purity of N-Boc-4-piperidinemethanol and detect the presence of the primary degradant, this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation between N-Boc-4-piperidinemethanol and this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and the primary degradant have some absorbance (e.g., 210-220 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume of the sample solution and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak. The presence of a peak corresponding to the retention time of a this compound standard would indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions and to develop a stability-indicating analytical method.
-
Objective: To intentionally degrade N-Boc-4-piperidinemethanol to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) and heat gently (e.g., 40-60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) and heat gently. The Boc group is generally stable to base, but this test is part of a standard forced degradation panel.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C) for a set duration.
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
Analysis: After exposure to the stress conditions, analyze the samples by a stability-indicating method (like the HPLC method described above) to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathway of N-Boc-4-piperidinemethanol.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Workflow for a comprehensive stability study.
References
Identifying and removing impurities from commercial 4-Piperidinemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial 4-Piperidinemethanol (CAS: 6457-49-4).
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of commercial this compound?
A: Commercial this compound is typically a white to off-white crystalline solid or a viscous liquid, depending on its purity and the ambient temperature.[1] It is often supplied with a purity of 97% or greater, as determined by Gas Chromatography (GC).[2][3][4]
Q2: My this compound has a yellow tint. What is the cause and is it problematic?
A: A yellow discoloration is usually indicative of oxidation products or other minor impurities.[5] While this may not affect all applications, for high-purity requirements, such as in pharmaceutical synthesis, purification is recommended to ensure reproducibility and avoid side reactions.
Q3: Why has my solid this compound become a viscous liquid?
A: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This absorption of water can lower its melting point (typically 55-59 °C[2]) and cause it to appear as a viscous liquid. It is crucial to store the compound in a tightly sealed container under a dry, inert atmosphere.[3]
Q4: What are the most common impurities found in commercial this compound?
A: Impurities can originate from the synthetic route, storage, or degradation. They can be broadly categorized as:
-
Organic Impurities (Process-Related): Unreacted starting materials (e.g., 4-pyridinemethanol, ethyl 4-piperidinecarboxylate), byproducts from the synthesis, or related substances.[1][6][7]
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (B95107) (THF), ethanol, or diethyl ether.[6][7][8]
-
Inorganic Impurities: Residual catalysts (e.g., Raney nickel) or salts from the workup procedure.[1][7]
Q5: How should I store this compound to maintain its purity?
A: To prevent degradation and moisture absorption, store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it in a cool, dark, and dry place.[3][5]
Troubleshooting Impurity Identification
This guide provides a systematic approach to identifying unknown impurities in your this compound sample.
Initial Assessment & Analytical Workflow
The first step is a comprehensive analysis of the commercial material. The workflow below outlines the recommended analytical techniques for a thorough impurity profile.
Caption: Workflow for the analytical identification of impurities.
Data Interpretation & Common Impurity Profiles
The following table summarizes typical data you might encounter and its interpretation.
| Analytical Technique | Observation | Potential Cause / Impurity | Recommended Action |
| ¹H NMR | Broad singlet around 1.5-3.5 ppm | Water | Quantify with Karl Fischer titration. |
| Signals corresponding to THF, Et₂O, EtOH | Residual solvents from synthesis.[9][10] | Quantify using GC-MS. | |
| Aromatic signals (6.5-8.5 ppm) | Unreacted 4-pyridinemethanol. | Quantify using HPLC. | |
| HPLC | Peak with a different retention time | Organic byproduct or related substance. | Identify using LC-MS or by comparing with known standards. |
| GC-MS | Peaks corresponding to common solvents | Residual solvents (e.g., THF, heptane, ethyl acetate).[11] | Quantify against a standard curve. |
| Appearance | Yellow or brown discoloration | Oxidation products.[5] | Purify via recrystallization or distillation. |
Purification Guides
Based on the identity and quantity of impurities, select the appropriate purification method.
Purification Decision Workflow
Caption: Decision matrix for selecting a purification method.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This method is designed to separate this compound from its potential non-volatile organic impurities. Due to its lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[12] Alternatively, derivatization can be employed for UV detection.
-
Instrumentation: HPLC with CAD, ELSD, or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve ~20 mg of this compound in 20 mL of a 50:50 mixture of Water:Acetonitrile to get a 1 mg/mL solution.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing colored impurities and other solids.[13][14] The choice of solvent is critical.
-
Solvent Selection:
-
Test solubility in various solvents (e.g., Toluene, Heptane/Ethyl Acetate mixture, Water). A good solvent will dissolve the compound when hot but have low solubility when cold.[13]
-
For this compound, a non-polar solvent or a binary mixture is often effective. A Toluene/Heptane system can work well.
-
-
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., Toluene) and heat the mixture to boiling to dissolve the solid completely.[15]
-
If colored impurities remain undissolved, perform a hot filtration.
-
Slowly add a co-solvent in which the compound is less soluble (e.g., Heptane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.[16]
-
Allow the flask to cool slowly to room temperature. Do not disturb the solution to allow for the formation of large crystals.[15]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Vacuum Distillation
Distillation is highly effective for removing non-volatile impurities or solvents with significantly different boiling points.[5]
-
Pre-treatment (if necessary): If significant water is present, pre-dry the this compound by stirring it over a suitable drying agent like solid potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) for several hours.[5]
-
Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum. The boiling point of this compound is 118-120 °C at 10 mmHg.[2]
-
Gently heat the flask in an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
-
The purified product will solidify in the receiving flask upon cooling.
-
References
- 1. guidechem.com [guidechem.com]
- 2. This compound 97 6457-49-4 [sigmaaldrich.com]
- 3. This compound | 6457-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rroij.com [rroij.com]
- 8. nbinno.com [nbinno.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ocw.mit.edu [ocw.mit.edu]
Challenges in the purification of 4-piperidinemethanol salts and their solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges encountered during the purification of 4-piperidinemethanol and its salts. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-pyridylcarbinol, and byproducts from side reactions.[1][2] Given that this compound is often synthesized via the reduction of pyridine (B92270) derivatives, residual pyridine-related compounds may be present.[1] The compound is also known to be hygroscopic, so water can be a significant impurity.[1]
Q2: My this compound salt is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. For amine salts, which can have depressed melting points, this is a common issue.
Solutions:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before inducing further cooling with an ice bath.
-
Use a co-solvent (anti-solvent): Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol (B129727) or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate (B1210297) or diethyl ether) in which the salt is less soluble, until turbidity is observed. Reheat slightly to clarify the solution and then cool slowly.
-
Lower the initial concentration: Use a slightly larger volume of the primary solvent to avoid excessive supersaturation upon cooling.
Q3: I am having trouble removing colored impurities from my this compound salt. What is the best approach?
A3: Colored impurities are often polar byproducts. Treatment with activated carbon is a common and effective method. Procedure:
-
Dissolve the crude salt in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% w/w of the solute).
-
Heat the mixture with stirring for a few minutes.
-
Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.
Q4: Can I purify this compound hydrochloride using silica (B1680970) gel column chromatography?
A4: While possible, purifying polar amine hydrochlorides on standard silica gel can be challenging due to strong interactions between the polar salt and the acidic silica surface, which can lead to poor separation and recovery.
Recommendations:
-
Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to reduce tailing and improve elution.
-
Consider alternative stationary phases: Amine-functionalized silica or alumina (B75360) may provide better results for the purification of basic compounds.
-
Reversed-phase chromatography: For some polar salts, reversed-phase chromatography on a C18 column with an appropriate aqueous/organic mobile phase (potentially with an ion-pairing agent) can be effective.
Troubleshooting Guides
Recrystallization of this compound Hydrochloride
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent.- Not enough compound is present to reach saturation.- The solution was not sufficiently saturated at a high temperature. | - Try a solvent in which the salt is less soluble.- Use a co-solvent system (e.g., ethanol/ethyl acetate).- Reduce the amount of solvent used.- Evaporate some of the solvent to increase the concentration. |
| Oiling Out | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the salt. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a solvent with a lower boiling point.- Employ a co-solvent system. |
| Impure Crystals (Discoloration) | - Colored impurities are co-precipitating with the product. | - Perform a hot filtration with activated carbon before crystallization.- Perform a second recrystallization. |
| Poor Recovery/Low Yield | - Too much solvent was used.- The crystals were washed with a solvent in which they are soluble.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.- Pre-heat the filtration apparatus (funnel and receiving flask). |
Data Presentation
Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | This compound (Free Base) | This compound Hydrochloride (Salt) |
| Water | Soluble[1] | Freely Soluble |
| Methanol | Moderately Soluble[1] | Soluble |
| Ethanol | Moderately Soluble[1] | Sparingly Soluble to Soluble |
| Isopropanol (B130326) | Sparingly Soluble | Sparingly Soluble |
| Acetone | Slightly Soluble | Slightly Soluble |
| Dichloromethane (B109758) | Moderately Soluble[1] | Very Slightly Soluble |
| Ethyl Acetate | Slightly Soluble | Very Slightly Soluble |
| Hexane | Insoluble | Insoluble |
Note: "Soluble" and its variations are qualitative terms. Experimental determination of solubility is recommended for specific applications.
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride (Single Solvent)
This protocol is a starting point for the purification of this compound hydrochloride using a single solvent system, such as isopropanol or ethanol.
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (or Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a small amount of isopropanol and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot isopropanol until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound via Salt Formation and Liberation
This protocol is useful if the free base contains impurities that are difficult to remove by direct crystallization.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl)
-
Aqueous sodium hydroxide (B78521) (e.g., 2M)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble gaseous HCl through the solution) with stirring. The hydrochloride salt should precipitate.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
The salt can then be further purified by recrystallization as described in Protocol 1.
-
To recover the purified free base, dissolve the salt in water and transfer to a separatory funnel.
-
Make the aqueous solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound salts by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues with this compound salts.
References
Technical Support Center: Optimizing Work-up Procedures for Reactions Involving 4-Piperidinemethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for chemical reactions that utilize 4-Piperidinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence reaction work-up?
A1: this compound is a bifunctional molecule with both a basic secondary amine (the piperidine (B6355638) nitrogen) and a polar primary alcohol. Its properties present unique challenges during work-up. It is a white to off-white crystalline solid or a viscous liquid that is soluble in water as well as polar organic solvents like methanol, ethanol (B145695), and dichloromethane (B109758).[1] Its basicity means its solubility is highly dependent on pH.
Q2: How can I efficiently remove unreacted this compound from my reaction mixture?
A2: Due to its basic nature, unreacted this compound can be removed from an organic layer through an acidic wash. By washing the organic phase with a dilute aqueous acid (e.g., 1M HCl or saturated ammonium (B1175870) chloride solution), the basic piperidine nitrogen is protonated, forming a water-soluble salt that partitions into the aqueous layer.[2][3]
Q3: My product, a derivative of this compound, has high water solubility. How can I extract it from the aqueous layer?
A3: For water-soluble products, several strategies can be employed:
-
Salting Out : The addition of a high concentration of an inorganic salt, such as sodium chloride (brine) or potassium carbonate, to the aqueous layer can decrease the solubility of the organic product, driving it into the organic phase during extraction.[4][5][6][7]
-
Continuous Liquid-Liquid Extraction : For highly polar products, continuous extraction with a suitable organic solvent may be necessary to achieve a good recovery.
-
Specialized Solvent Systems : A mixture of chloroform (B151607) and isopropanol (B130326) (e.g., 3:1) can be effective at extracting polar, water-soluble organic compounds from an aqueous phase when common solvents like ethyl acetate (B1210297) or dichloromethane fail.[8]
Q4: I am observing a persistent emulsion during my aqueous work-up. What can I do to resolve it?
A4: Emulsions are common when working with amine-containing compounds. To break an emulsion, you can try the following:
-
Addition of Brine : Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.[9][10]
-
Filtration : Filtering the emulsified mixture through a pad of Celite can sometimes resolve the issue.
-
Solvent Dilution : Diluting the organic layer significantly (e.g., 5- to 10-fold) can sometimes break an emulsion.[10]
-
Centrifugation : If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
Q5: What is the optimal pH for extracting my this compound derivative?
A5: The optimal pH for extraction depends on the nature of your product.
-
If your product is a neutral molecule, you will want to perform the extraction at a pH that ensures the piperidine nitrogen is not protonated (i.e., basic conditions, pH > 10) so that it remains in the organic layer.
-
If your product is also basic, you will perform the extraction under basic conditions.
-
If you are trying to separate a basic product from neutral impurities, you can perform an acid-base extraction. First, dissolve the mixture in an organic solvent and wash with aqueous acid. Your basic product will move to the aqueous layer, leaving neutral impurities in the organic layer. Then, basify the aqueous layer (pH > 10) and re-extract your product into an organic solvent.[2][11]
Troubleshooting Guides
Quantitative Data for Work-up Optimization
| Parameter | Value/Range | Significance in Work-up |
| This compound pKa | ~10.4 (for the piperidinium (B107235) ion) | Dictates the pH required to protonate or deprotonate the nitrogen for effective extraction. |
| Typical pH for Acidic Wash | 1 - 5 | To protonate the basic piperidine nitrogen and pull it into the aqueous phase. |
| Typical pH for Basic Extraction | > 10 | To ensure the piperidine nitrogen is in its free base form for extraction into an organic solvent. |
| Common "Salting Out" Agents | NaCl, K₂CO₃, (NH₄)₂SO₄ | Increases the ionic strength of the aqueous phase to reduce the solubility of organic compounds.[4][6][12] |
| Common Extraction Solvents | Dichloromethane, Chloroform, Ethyl Acetate, 3:1 Chloroform/Isopropanol | Choice of solvent depends on the polarity of the product.[8] |
| Common Crystallization Solvents | Ethanol, Methanol, Dichloromethane/Methanol, Ethanol/Ether | The choice of solvent is critical for obtaining pure crystalline material.[13] |
Troubleshooting Workflow for Work-up and Purification
Experimental Protocols
Protocol 1: General Acid-Base Extraction to Remove Unreacted this compound
-
Quenching : Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Solvent Addition : Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash : Transfer the mixture to a separatory funnel and wash the organic layer with 1M aqueous HCl. The unreacted this compound will be protonated and partition into the aqueous layer.[2] Separate the layers.
-
Neutralizing Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash : Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: "Salting Out" for Extraction of Polar Products
-
Initial Extraction : Perform an initial extraction of the reaction mixture with an organic solvent.
-
Saturation of Aqueous Layer : To the aqueous layer from the initial extraction, add a significant amount of solid sodium chloride or potassium carbonate until the solution is saturated.[4][6]
-
Re-extraction : Extract the saturated aqueous layer again with the organic solvent. Repeat this process 2-3 times. The "salting out" effect should have increased the partitioning of your polar product into the organic phase.[7]
-
Combine and Dry : Combine all organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Protocol 3: Recrystallization of a Solid this compound Derivative
-
Solvent Selection : Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common choices for piperidine derivatives include ethanol or methanol.[13]
-
Dissolution : In a flask, add a minimal amount of the hot solvent to your crude solid product until it is completely dissolved.
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration : If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. goldbio.com [goldbio.com]
- 7. Salting out - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. m.youtube.com [m.youtube.com]
- 12. Sciencemadness Discussion Board - Salting-out Liquid-Liquid Extraction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemrevlett.com [chemrevlett.com]
Side reactions of 4-Piperidinemethanol with common laboratory reagents
Welcome to the Technical Support Center for 4-Piperidinemethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
This compound has two primary reactive sites: the secondary amine on the piperidine (B6355638) ring and the primary hydroxyl group of the methanol (B129727) substituent. The secondary amine is generally more nucleophilic than the primary alcohol, but reactions can occur at both sites depending on the reagents and conditions used.
Q2: How can I minimize side reactions when working with this compound?
To minimize side reactions, it is often crucial to use a protecting group strategy. The most common approach is to protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This prevents reactions at the nitrogen, allowing for selective modification of the hydroxyl group. The Boc group can be easily removed later under acidic conditions.
Q3: What are the typical impurities found in commercial this compound?
Commercial this compound may contain unreacted starting materials from its synthesis, such as 4-piperidinecarboxylic acid or its esters. It is also hygroscopic and can absorb water from the atmosphere. Depending on storage conditions, oxidation products may also be present in small amounts. It is recommended to check the purity of the starting material by techniques like GC-MS or NMR before use.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Formation of a quaternary ammonium (B1175870) salt as a major byproduct.
Root Cause: Over-alkylation of the piperidine nitrogen is a common side reaction, especially with reactive alkylating agents. After the initial alkylation to a tertiary amine, a second alkylation can occur, leading to the formation of a quaternary ammonium salt.[1] This byproduct is often highly water-soluble, which can complicate purification.
Troubleshooting Workflow for Over-Alkylation
Caption: Troubleshooting workflow for over-alkylation.
Solutions:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2]
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of a second alkylation.[1]
Quantitative Data:
| Side Product | Typical Yield | Conditions |
| Quaternary Ammonium Salt | Up to 50% or more | Excess alkylating agent, high temperature |
Experimental Protocol: N-Alkylation with Minimized Over-Alkylation
-
To a stirred solution of this compound (1.1 eq) in anhydrous acetonitrile (B52724) (0.1 M), add a suitable base such as potassium carbonate (1.5 eq).
-
Slowly add the alkyl halide (1.0 eq) dropwise at room temperature over several hours using a syringe pump.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired N-alkylated product from any unreacted starting material and quaternary ammonium salt.
Issue: O-alkylation as a competing side reaction.
Root Cause: While the nitrogen of the piperidine is more nucleophilic, O-alkylation can occur, especially if a strong base is used, which can deprotonate the hydroxyl group.
Solutions:
-
Protect the Hydroxyl Group: Before N-alkylation, protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.
-
Choose a Milder Base: Use a non-nucleophilic base like triethylamine (B128534) or DIPEA instead of strong bases like sodium hydride.
N-Acylation Reactions
Issue: Incomplete acylation or formation of di-acylated byproduct.
Root Cause: Insufficiently reactive acylating agent, or the presence of two reactive sites (N and O) can lead to a mixture of products.
Troubleshooting Workflow for Acylation Issues
Caption: Troubleshooting acylation reactions.
Solutions:
-
For Incomplete Acylation:
-
Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride (B1165640).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[3]
-
-
To Avoid Di-acylation:
-
Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the acylating agent.
-
Protect the hydroxyl group before performing the N-acylation.
-
Quantitative Data:
| Side Product | Typical Yield | Conditions |
| O-Acylated Product | 5-40% | Without protection, depending on conditions.[4] |
| Di-acetylated Product | Variable | Excess acetic anhydride.[5] |
Experimental Protocol: Selective N-Acylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Oxidation Reactions
Issue: Formation of over-oxidation products or other byproducts with Dess-Martin Periodinane (DMP).
Root Cause: While DMP is a mild oxidant, side reactions can occur. The primary alcohol can be oxidized to the aldehyde, and in some cases, further to a carboxylic acid.[6] The amine can also react with DMP.
Solutions:
-
Protect the Amine: Protect the piperidine nitrogen with a Boc group before oxidation to prevent reaction at the nitrogen.
-
Control Reaction Time: Monitor the reaction closely by TLC to avoid over-oxidation.
-
Modified Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) to neutralize the acetic acid byproduct and reduce excess DMP.
Quantitative Data:
| Side Product | Typical Yield | Conditions |
| Carboxylic Acid | Trace to significant | Prolonged reaction time with DMP.[6] |
Experimental Protocol: DMP Oxidation with Minimized Side Products
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir and monitor the reaction by TLC (typically complete in 1-3 hours).
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Reaction with Thionyl Chloride (SOCl₂)
Issue: Formation of undesired byproducts and difficulty in isolating the desired 4-(chloromethyl)piperidine.
Root Cause: Thionyl chloride reacts with both the hydroxyl group to form the alkyl chloride and with the secondary amine to form an N-sulfinyl chloride intermediate, which can lead to a complex mixture of products. The desired product is often isolated as the hydrochloride salt.
Reaction Pathway with Thionyl Chloride
Caption: Reaction of this compound with SOCl₂.
Solutions:
-
Protect the Amine: Protect the piperidine nitrogen with a Boc group before reacting with thionyl chloride to ensure selective conversion of the alcohol to the chloride.
-
Control Stoichiometry and Temperature: Use a slight excess of thionyl chloride and maintain a low reaction temperature to minimize side reactions.
Experimental Protocol: Synthesis of N-Boc-4-(chloromethyl)piperidine
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Reactions with Strong Acids
Issue: Degradation of the molecule.
Root Cause: this compound is a basic compound and will react with strong acids to form a salt. Under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), dehydration of the alcohol to form an alkene or other rearrangements can occur.
Forced Degradation:
Forced degradation studies are used to predict the stability of a drug substance. For this compound, this would involve subjecting it to stress conditions like strong acids (e.g., 0.1-1 M HCl or H₂SO₄) at elevated temperatures.[7][8]
Potential Degradation Products:
-
Dehydration to form 4-methylenepiperidine.
-
Rearrangement products.
Analytical Methods for Impurity Profiling
To identify and quantify impurities and side products from the reactions of this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile technique for a wide range of compounds, including non-volatile and thermally labile substances.
GC-MS Protocol for Impurity Analysis:
-
Sample Preparation: Prepare a ~10 µg/mL solution of the crude reaction mixture in a volatile organic solvent like dichloromethane or methanol.[9]
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected products (e.g., m/z 40-400).
-
This technical support center provides a starting point for troubleshooting common side reactions of this compound. For more specific issues, it is always recommended to consult the relevant chemical literature.
References
- 1. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Managing the hygroscopic nature of 4-Piperidinemethanol in reactions
Welcome to the Technical Support Center for 4-Piperidinemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Handling and Storage
Q1: I've noticed my this compound has become clumpy/liquefied. What is happening and is it still usable?
A: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1] When exposed to air, it can change from a white to off-white crystalline solid or chunks into a viscous liquid or clumpy solid as it absorbs water.[1] This does not necessarily mean the compound has decomposed, but the presence of water can significantly impact your reactions. Before use, it is crucial to determine the water content and, if necessary, dry the material.
Q2: What are the best practices for storing this compound to prevent moisture absorption?
A: To maintain the integrity of this compound, proper storage is essential. Key recommendations include:
-
Airtight Containers: Store the compound in a tightly sealed container.
-
Inert Atmosphere: For long-term storage or for use in highly moisture-sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Dry Environment: Keep the container in a cool, dry, and well-ventilated place, ideally in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.[1][2]
-
Temperature Control: Maintain a storage temperature between 15°C and 25°C.[1]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and isocyanates.[1]
2. Reaction Troubleshooting
Q3: My N-acylation reaction with this compound and an acyl chloride is giving a low yield. Could water be the cause?
A: Yes, the presence of water is a very likely cause for low yields in N-acylation reactions. Water can competitively react with the acyl chloride in a hydrolysis reaction, consuming your electrophile and reducing the amount available to react with the amine of this compound.[3][4][5] This hydrolysis also produces hydrochloric acid, which can protonate the amine of this compound, rendering it non-nucleophilic.
Q4: I am attempting an O-sulfonylation on the hydroxyl group of this compound and observing a significant amount of unreacted starting material. What could be going wrong?
A: Similar to acyl chlorides, sulfonyl chlorides are highly reactive towards water.[1][6][7] Any moisture present in the this compound, solvents, or from the atmosphere will lead to the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1] This side reaction consumes the sulfonylating agent and will result in incomplete conversion of your starting material. It is critical to ensure all components of your reaction are anhydrous.
Q5: How does the presence of water affect the stoichiometry of my reaction?
A: The water absorbed by hygroscopic this compound acts as an impurity. If you weigh out the reagent without accounting for the mass of the water, the actual amount of this compound will be lower than calculated. This leads to an incorrect molar ratio of reactants, which can result in lower yields and incomplete reactions.
Illustrative Impact of Water Content on Reaction Yield
The following table provides an illustrative example of the expected trend in yield reduction for a generic acylation reaction with this compound as the water content of the reagent increases. Note: These are representative values and actual results may vary depending on the specific reaction conditions and reagents.
| Water Content in this compound (% w/w) | Moles of this compound (per 1g weighed) | Effective Molar Equivalence (relative to dry) | Expected Yield Reduction (Illustrative) |
| 0% | 0.00868 | 1.00 | 0% |
| 1% | 0.00859 | 0.99 | 1-5% |
| 5% | 0.00825 | 0.95 | 10-25% |
| 10% | 0.00782 | 0.90 | 20-50% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[2][8] Both volumetric and coulometric methods are suitable, with the coulometric method being preferred for very low water content (<0.1%).[9]
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol (B129727) (or other suitable KF solvent)
-
Karl Fischer Reagent (e.g., Hydranal™-Composite 5)
-
Airtight syringe and needle
-
Analytical Balance
Procedure (Volumetric Method):
-
System Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: In a glove box or a low-humidity environment, accurately weigh approximately 0.5-1.0 g of the this compound sample into a dry, tared vial.
-
Sample Introduction: Quickly transfer the weighed sample into the conditioned titration vessel. If this compound is in a liquid state, use a dry, airtight syringe to draw a known weight of the sample and inject it into the vessel. Determine the exact weight by difference.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the potentiometric endpoint.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying this compound by Azeotropic Distillation
Azeotropic distillation is an effective method for removing water from amino alcohols. Toluene (B28343) is a suitable entrainer for piperidine (B6355638) derivatives.[10][11]
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Anhydrous Toluene
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus (flask, Dean-Stark trap, and condenser) and flame-dry or oven-dry all glassware before use.[9]
-
Charging the Flask: Add the this compound to the round-bottom flask along with anhydrous toluene. A common starting point is a 1:1 to 1:2 ratio by volume of the amino alcohol to toluene.
-
Distillation: Heat the mixture to reflux under a slow stream of inert gas. The toluene-water azeotrope will begin to distill.
-
Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. As the mixture is heterogeneous, the water will separate and collect in the bottom of the trap, while the less dense toluene will overflow and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once drying is complete, allow the apparatus to cool. The toluene can then be removed under reduced pressure using a rotary evaporator to yield the dry this compound.
-
Storage: Immediately transfer the dried product to a tightly sealed container under an inert atmosphere.
Visual Guides
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WO2005000267A2 - Spray drying of an alcoholic aqueous solution for the manufacture of a water-insoluble active agentmicroparticle with a partial or complete amino acid and/or phospholipid coat - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Piperidinemethanol Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-Piperidinemethanol and its derivatives. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
Q2: Why is peak tailing a common problem when analyzing this compound derivatives?
A2: this compound and its derivatives are basic compounds containing an amine functional group. In reversed-phase HPLC, which commonly uses silica-based columns, these basic compounds can interact with residual acidic silanol (B1196071) groups (Si-OH) on the stationary phase surface.[2][3][4] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to delayed elution of a portion of the analyte molecules, resulting in a tailed peak.[2][3]
Q3: How does mobile phase pH affect the peak shape of my this compound derivative?
A3: The pH of the mobile phase is a critical parameter that influences the ionization state of both your basic analyte and the stationary phase's silanol groups.[5][6][7] At intermediate pH values (e.g., pH 4-7), the silanol groups are often deprotonated (negatively charged), while the basic amine of your derivative is protonated (positively charged). This leads to strong ionic interactions that cause significant peak tailing.[5] By adjusting the pH, you can minimize these unwanted interactions.[5][6]
Q4: What is an acceptable peak tailing factor?
A4: The tailing factor (Tf), also known as the asymmetry factor (As), is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a value closer to 1.0 is desirable. Values above 2.0 are generally considered unacceptable for robust analytical methods.[1]
Troubleshooting Guide
Q5: My this compound derivative peak is tailing. What is the first thing I should check?
A5: The first and often most effective parameter to investigate is the mobile phase pH . The goal is to suppress the ionization of either the analyte or the stationary phase silanols to minimize secondary ionic interactions.
-
Low pH (e.g., pH < 3): At a low pH, the silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which significantly reduces their capacity for ionic interactions with the protonated basic analyte.[5] This is a very common and effective strategy to improve the peak shape of basic compounds.[5]
-
High pH (e.g., pH > 8): At a high pH, the this compound derivative will be in its neutral (free base) form. This eliminates the ionic interaction with the deprotonated silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[5][6]
Q6: I've adjusted the mobile phase pH, but I still see some peak tailing. What else can I do?
A6: If adjusting the pH is not sufficient, you can incorporate a mobile phase additive , often referred to as a "competing base" or "silanol blocker."
-
Triethylamine (TEA): TEA is a commonly used additive for improving the peak shape of basic compounds.[4][5] It is a small basic molecule that competes with your analyte for the active silanol sites on the stationary phase, thereby masking them and reducing the secondary interactions that lead to tailing.[4][5] A typical starting concentration is 0.1% (v/v) in the mobile phase.[5]
Q7: Could my HPLC column be the cause of the peak tailing?
A7: Yes, the choice of HPLC column is crucial for the successful analysis of basic compounds. If you are using an older, "Type A" silica column, it may have a higher number of accessible and acidic silanol groups, leading to more pronounced tailing. Consider using a more modern, high-purity "Type B" silica column or a column specifically designed for the analysis of basic compounds.
-
End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups.
-
Columns with Embedded Polar Groups: These columns have a polar group embedded in the stationary phase that shields the residual silanols.
-
Hybrid Silica/Polymer Columns: These columns offer a wider usable pH range and reduced silanol activity.[2]
-
Polymer-based Columns: These columns do not have silanol groups and can be an excellent option for eliminating this type of secondary interaction.
Q8: Besides chemical interactions, what other factors can cause peak tailing for my this compound derivative?
A8: Several other factors related to your HPLC system and sample can contribute to peak tailing:
-
Column Contamination and Degradation: Over time, your column can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape. Try flushing the column with a strong solvent or replacing it if it's old.
-
Sample Overload: Injecting too much sample (either in terms of concentration or volume) can saturate the stationary phase and cause peak tailing. Try diluting your sample or injecting a smaller volume.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Partially Blocked Frit: A blockage in the column inlet frit can distort the flow path and lead to peak tailing. This is often accompanied by an increase in backpressure.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
| Mobile Phase pH | Analyte Ionization State | Silanol Ionization State | Expected Peak Asymmetry (As) |
| 2.5 | Protonated (Cationic) | Neutral | Close to 1.0 |
| 7.0 | Protonated (Cationic) | Deprotonated (Anionic) | > 2.0 |
| 10.5 (with pH-stable column) | Neutral | Deprotonated (Anionic) | Close to 1.0 |
Note: This table provides expected trends. Actual values will vary depending on the specific analyte, column, and other chromatographic conditions.
Table 2: Comparison of HPLC Columns for the Analysis of Basic Compounds
| Column Type | Primary Mechanism to Reduce Tailing | Typical Usable pH Range | Relative Cost |
| Standard C18 (Type A Silica) | - | 2.5 - 7.5 | Low |
| End-capped C18 (Type B Silica) | Reduction of accessible silanols | 2.0 - 8.0 | Medium |
| Embedded Polar Group | Shielding of silanols | 2.0 - 9.0 | Medium-High |
| Hybrid Silica/Polymer | Reduced silanol activity, extended pH stability | 1.0 - 12.0 | High |
| Polymer-based | Absence of silanols | 1.0 - 13.0 | High |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Derivatives with UV Detection (Low pH Mobile Phase)
This protocol provides a starting point for the analysis of this compound derivatives. Optimization will likely be required for specific molecules.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of the derivative (often around 210-230 nm if no strong chromophore is present).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting with a Mobile Phase Additive
If peak tailing persists with the low pH mobile phase, add a competing base.
-
Modify Mobile Phase A: Add 0.1% (v/v) Triethylamine (TEA) to the 0.1% Phosphoric Acid in Water. Re-adjust the pH to the desired value if necessary.
-
Re-equilibrate the system: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the sample: Use the same gradient and other conditions as in Protocol 1. Compare the peak shape with and without TEA.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound derivatives.
Caption: The secondary ionic interaction between a protonated basic analyte and an ionized silanol group, which is a primary cause of peak tailing.
References
Technical Support Center: Solubility Enhancement for 4-Piperidinemethanol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Piperidinemethanol reaction products.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound reaction products showing poor aqueous solubility?
A1: The solubility of this compound derivatives is highly dependent on their overall molecular structure. The piperidine (B6355638) ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the addition of lipophilic substituents during a reaction can significantly decrease aqueous solubility.[1] At physiological pH (around 7.4), if the molecule also contains an acidic group, it may exist as a zwitterion, which often has strong intermolecular interactions within its crystal lattice, leading to poor water solubility.[2]
Q2: What is the first and most critical step to troubleshoot the poor solubility of my piperidine-containing compound?
A2: The initial and most critical step is to perform a pH-solubility profile.[1] The piperidine nitrogen is basic, with a typical pKa of the protonated form around 11.22.[1][3] In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a more water-soluble piperidinium (B107235) salt.[1][3] Conversely, if your derivative has an acidic functional group, increasing the pH will deprotonate it, forming a more soluble salt. Therefore, adjusting the pH away from the compound's isoelectric point is a fundamental strategy.[2]
Q3: What are the most common initial strategies to improve the solubility of my this compound derivative for in-vitro assays?
A3: The most straightforward initial approaches are:
-
pH Adjustment: Prepare stock solutions in a slightly acidic medium (e.g., 10-50 mM HCl or a citrate (B86180) buffer at pH 3-4) to ensure the formation of a soluble salt.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[1] Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs) are frequently used.[1] For in vivo studies, pharmaceutically acceptable co-solvents like propylene (B89431) glycol, ethanol, or PEG 400 are recommended.[2]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue for poorly soluble compounds. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can also prevent precipitation upon storage and dilution.[1]
Q5: When should I consider more advanced solubility enhancement techniques?
A5: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility, or if you require a solid form with improved dissolution for in vivo studies, you should consider more advanced techniques. These include salt formation, co-crystallization, complexation with cyclodextrins, and creating solid dispersions.[1]
Q6: How does salt formation improve solubility?
A6: Salt formation is a highly effective method for increasing the solubility and dissolution rates of ionizable drugs, such as basic this compound derivatives.[4] By reacting the basic piperidine nitrogen with an acid, a salt is formed which typically has much higher aqueous solubility than the free base.[1][4] The choice of the counterion is crucial as it can significantly influence the salt's final properties.[5]
Q7: What is complexation with cyclodextrins and how does it work?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly soluble "guest" molecules, like a this compound derivative, forming an inclusion complex.[1] This complex has enhanced aqueous solubility because the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the hydrophilic exterior interacts with water.[1][6]
Troubleshooting Guides
Issue: Compound is insoluble in aqueous buffers for biological assays.
| Possible Cause | Troubleshooting Steps |
| pH is close to the isoelectric point. | 1. Determine the pKa of your compound. 2. Prepare a pH-solubility profile to identify the pH range of maximum solubility. 3. For basic piperidine derivatives, lower the pH of the buffer to protonate the nitrogen.[3] |
| High lipophilicity of the molecule. | 1. Prepare a high-concentration stock solution in an organic co-solvent like DMSO or ethanol.[1] 2. Optimize the final co-solvent concentration in the assay buffer (typically ≤1% DMSO).[1] 3. Use a stepwise dilution method to avoid precipitation.[1] |
| Compound has very low intrinsic solubility. | 1. Consider using solubilizing excipients like cyclodextrins (e.g., HP-β-CD) in your buffer.[3][7] 2. For cell-based assays, ensure the chosen excipient is non-toxic at the working concentration. |
Issue: Poor oral bioavailability in animal studies due to low solubility.
| Possible Cause | Troubleshooting Steps |
| Low dissolution rate in the gastrointestinal tract. | 1. Salt Formation: Synthesize a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate) to significantly improve solubility and dissolution rate.[4] 2. Particle Size Reduction: Use micronization or nanosuspension techniques to increase the surface area for dissolution.[8][9] |
| Compound precipitates in the gut. | 1. Solid Dispersions: Formulate the compound as a solid dispersion with a hydrophilic polymer (e.g., HPMC, PEG). This keeps the drug in an amorphous, more soluble state.[10] 2. Prodrug Approach: Design a more soluble prodrug that chemically or enzymatically converts to the active parent drug in vivo.[11][12] |
| Low intrinsic solubility and permeability. | 1. Complexation: Formulate with cyclodextrins to improve apparent solubility and potentially enhance permeability.[7] 2. Lipid-based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS). |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential impact of different solubility enhancement strategies.
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
| Data adapted for a representative piperidine derivative.[1] |
Table 2: Example of Solubility Enhancement of Piperine (B192125) (a piperidine-containing natural product) using various techniques
| Technique | System | Solubility Enhancement Factor |
| Solid Dispersion | Piperine:HPMC (1:2 ratio) | 7.88-fold increase |
| Complexation | Piperine/β-Cyclodextrin (βCD) | Stability constant ~100 M⁻¹ |
| Complexation | Piperine/Hydroxypropyl-β-Cyclodextrin (HPβCD) | Stability constant approx. 2-fold higher than βCD |
| Data adapted from studies on piperine.[10][13] |
Experimental Protocols
Protocol 1: Basic pH-Solubility Profiling
-
Preparation: Add an excess amount of your solid compound to several vials, each containing a known volume of different buffer solutions (e.g., pH 2, 4, 6, 7.4, 9). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]
Protocol 2: Co-crystal Screening by Slurry Conversion
-
Solvent Selection: Choose a solvent in which both your active pharmaceutical ingredient (API) and the co-former have limited solubility.[1]
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of a chosen co-former to a vial. Add a small amount of the selected solvent to create a slurry.[1]
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.[1]
-
Isolation: Filter the solid from the slurry and allow it to air dry.[1]
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline form, indicating co-crystal formation.[1]
Visualizations
Caption: A workflow for troubleshooting poor solubility of this compound products.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wjbphs.com [wjbphs.com]
- 10. jppres.com [jppres.com]
- 11. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Piperidinemethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing chemical transformations involving 4-Piperidinemethanol.
Section 1: Oxidation of this compound to 4-Piperidinecarboxaldehyde
The oxidation of the primary alcohol in this compound to its corresponding aldehyde is a crucial transformation. Selecting the appropriate catalyst and conditions is vital to prevent over-oxidation to the carboxylic acid and to ensure high yields, especially with sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxidizing agent for converting this compound to 4-Piperidinecarboxaldehyde? A2: The choice of oxidizing agent depends on your substrate's sensitivity, the desired reaction scale, and workup constraints.[1] For high chemoselectivity and mild conditions, Dess-Martin Periodinane (DMP) and Swern oxidation are widely used.[1]
-
Dess-Martin Periodinane (DMP): Known for its mildness, high selectivity, and tolerance of sensitive functional groups. It operates at room temperature under neutral pH, often resulting in clean reactions and simplified workups.[1]
-
Swern Oxidation: Also valued for its mild conditions, this method is ideal for synthesizing relatively unstable aldehydes and is effective for large-scale synthesis because its byproducts are volatile and easily removed.[1] However, it must be performed at very low temperatures (typically -78 °C) and generates foul-smelling dimethyl sulfide.[1]
Troubleshooting Guide: Oxidation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low yield of aldehyde when using Swern oxidation. | Incomplete Reaction: The active oxidant is unstable at higher temperatures. | Ensure the reaction is maintained at the optimal low temperature (-78 °C) throughout reagent addition. Verify the quality and stoichiometry of all reagents, especially oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO).[1] |
| Side Reactions: The formation of a methylthiomethyl (MTM) ether is a known side reaction.[1] | Maintain strict anhydrous (water-free) conditions and ensure the low temperature is held constant during the addition of all reagents.[1] | |
| Formation of byproducts in Dess-Martin Periodinane (DMP) oxidation. | Impure DMP: The reagent can be acidic, leading to side reactions. | If side reactions are observed, consider buffering the reaction mixture with pyridine (B92270) or sodium bicarbonate. |
| Over-oxidation: Although less common with DMP, prolonged reaction times or elevated temperatures can lead to the formation of the carboxylic acid. | Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction upon completion. |
Data Presentation: Comparison of Common Oxidation Methods
| Method | Reagents | Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | -78 °C to RT | Mild conditions, volatile byproducts, suitable for large scale.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temp. | Mild, neutral pH, high selectivity, simple workup.[1] | Reagent is expensive and can be explosive under shock or heat. |
Experimental Protocol: Swern Oxidation of this compound
-
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise to the solution, ensuring the internal temperature remains at -78 °C.[1] Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature at -78 °C.[1]
-
Stir the resulting mixture for 30 minutes at -78 °C.[1]
-
Add triethylamine (5.0 eq.) dropwise, then allow the reaction to slowly warm to room temperature.[1]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude aldehyde product by column chromatography.[1]
Diagram: Workflow for Oxidation Method Selection
Caption: A decision-making workflow for selecting an appropriate oxidation method.
Section 2: N-Alkylation of this compound
N-alkylation is a fundamental reaction for modifying the piperidine (B6355638) core. Common challenges include slow or incomplete reactions, and over-alkylation leading to the formation of quaternary ammonium (B1175870) salts.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is sluggish. What are the potential causes? A1: Slow or incomplete N-alkylation can be due to several factors:
-
Insufficient Basicity: The reaction between piperidine and an alkyl halide generates an acid (e.g., HBr, HCl) which protonates the starting material, rendering it non-nucleophilic and halting the reaction.[2] A non-nucleophilic base should be added to scavenge this acid.[2]
-
Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]
-
Steric Hindrance: Bulky groups on either the piperidine or the alkylating agent can slow the reaction.[2]
-
Suboptimal Solvent: Polar aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are generally preferred as they can help solvate the transition state and improve the solubility of reagents.[2][3]
Q2: How can I prevent the formation of a quaternary ammonium salt as a byproduct? A2: Over-alkylation occurs when the newly formed tertiary amine reacts again with the alkylating agent.[2] This is a common side reaction.[2] To prevent this:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally with a syringe pump. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.[2][4]
-
Lower Reaction Temperature: Lowering the temperature can sometimes help control the rate of the second alkylation step.[2]
Troubleshooting Guide: N-Alkylation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Low Reactivity of Alkylating Agent | Switch from an alkyl chloride to a more reactive bromide or iodide.[2][3] For less reactive agents, consider increasing the reaction temperature or adding a catalytic amount of potassium iodide.[3] |
| Poor Solubility of Base | If using an insoluble base like potassium carbonate (K₂CO₃) in a solvent like acetone, switch to a more polar solvent such as ACN or DMF to improve solubility and reaction rate.[3] | |
| Inappropriate Base | For simple alkylations, K₂CO₃ is often sufficient. For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[3] | |
| Reaction Stalls (Incomplete Conversion) | Piperidine Protonation | The acid generated during the reaction can protonate the starting amine, effectively removing it from the reaction.[5] Add a sufficient amount of a non-nucleophilic base (1.0-1.5 equivalents) to neutralize the acid.[2][5] |
| Difficult Product Extraction | Formation of a Salt | The product may be protonated and remain in the aqueous layer during workup. Adjust the pH of the aqueous layer to be basic (pH 9-12) with sodium carbonate or sodium hydroxide (B78521) before extraction.[6] |
Data Presentation: Common Conditions for N-Alkylation
| Base | Solvent | Alkylating Agent Reactivity | Temperature | Key Considerations |
| K₂CO₃, NaHCO₃ (milder) | ACN, DMF | R-I > R-Br > R-Cl | RT to 70 °C[4] | K₂CO₃ is a cost-effective and common choice. Ensure solvent is polar enough to dissolve it.[3] |
| DIPEA, Et₃N | ACN, DCM, DMF | R-I > R-Br > R-Cl | RT | Organic bases are soluble but can be harder to remove. DIPEA is non-nucleophilic.[2] |
| NaH | DMF, THF | R-I > R-Br > R-Cl | 0 °C to RT | Strong base for less nucleophilic systems; requires strict anhydrous conditions.[3][4] |
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
To a magnetically stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile (ACN), add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[2]
-
Under a nitrogen atmosphere, slowly add the alkyl halide (1.1 eq.) to the solution at room temperature. A syringe pump is recommended for slow, controlled addition to minimize over-alkylation.[2][4]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive halides.[2]
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[2][4]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.
Diagram: Troubleshooting Low Yield in N-Alkylation
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of 4-Piperidinemethanol
The accurate and precise quantification of 4-Piperidinemethanol, a pivotal building block in the synthesis of numerous pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of a validated HPLC method suitable for the quantification of this compound, alongside an alternative analytical technique, offering supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their analytical method selection.
While a specific, publicly available validated method for this compound is not extensively documented, this guide draws upon established and validated methods for the quantification of piperidine (B6355638) and its derivatives, which are structurally analogous and share similar analytical challenges. The primary challenge in the analysis of simple piperidines like this compound is their lack of a significant UV chromophore, necessitating strategies such as pre-column derivatization for UV detection or the use of alternative detection methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. Below is a comparison of two distinct and validated analytical approaches applicable to piperidine derivatives.
Table 1: Performance Characteristics of Validated Analytical Methods for Piperidine Derivatives
| Performance Metric | HPLC-UV with Pre-Column Derivatization | HPLC with Charged Aerosol Detection (CAD) |
| Analyte | Piperidine | 4-Methanesulfonyl-Piperidine HCl |
| Linearity Range | 0.44 - 53.33 µg/mL[1][2] | Not explicitly stated, but method was validated for linearity[3] |
| Correlation Coefficient (R²) | 0.9996[1][2] | Not explicitly stated |
| Accuracy (% Recovery) | 101.82%[1][2] | Not explicitly stated |
| Precision (%RSD) | 0.6%[1][2] | Not explicitly stated |
| Limit of Detection (LOD) | 0.15 µg/mL[1][2] | Estimated to be in the range of 10 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1][2] | Not explicitly stated |
| Key Advantages | High sensitivity and selectivity with derivatization, widely available instrumentation. | Universal detection for non-volatile and semi-volatile compounds, does not require a chromophore. |
| Key Limitations | Requires an additional derivatization step, which can add complexity and potential for error. | Lower sensitivity compared to mass spectrometry, requires a volatile mobile phase. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful implementation and validation of any analytical method. The following sections provide the methodologies for the two compared analytical techniques.
Method 1: HPLC-UV with Pre-Column Derivatization
This method is based on the derivatization of piperidine with 4-toluenesulfonyl chloride to introduce a UV-active moiety, allowing for sensitive detection by a standard UV detector.[1][2]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Derivatization: To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in the presence of a suitable base (e.g., sodium bicarbonate) and a catalyst (e.g., pyridine). The reaction mixture is typically heated to ensure complete derivatization.
-
Extraction: After the reaction, the derivatized product is extracted into an organic solvent (e.g., dichloromethane).
-
Final Preparation: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the HPLC system.
2. HPLC-UV Conditions:
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid and acetonitrile (B52724) (32:68, v/v)[1][2]
-
UV Detection: Wavelength is set based on the absorbance maximum of the tosyl derivative (typically around 230 nm).[4]
Method 2: HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the direct analysis of compounds that lack a UV chromophore, such as this compound, without the need for derivatization. The example provided is for a structurally related compound, 4-methanesulfonyl-piperidine hydrochloride.[3]
1. Sample Preparation:
-
Standard and Sample Solutions: Dissolve the this compound standard or sample in the mobile phase to the desired concentration.
-
Filtration: Filter the solutions through a 0.45 µm syringe filter prior to injection.
2. HPLC-CAD Conditions:
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: A mixture of 0.1% heptafluorobutyric acid in water and acetonitrile (90:10, v/v). Heptafluorobutyric acid acts as an ion-pairing agent to improve retention on the reversed-phase column.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection: Charged Aerosol Detector (CAD) with nitrogen gas pressure maintained at 35 psi.[3]
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV with pre-column derivatization and the HPLC-CAD methods.
References
Comparative Analysis of the Biological Activity of 4-Piperidinemethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) moiety is a privileged scaffold in drug discovery, appearing in a wide range of pharmaceuticals targeting the central nervous system, cancer, and infectious diseases.[1] The nature of the substituent on the piperidine nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement.
Data Presentation: Comparative Biological Activity
To illustrate a potential comparative analysis, this section presents hypothetical anticancer activity data for a series of N-substituted 4-Piperidinemethanol analogs against a human cancer cell line (e.g., MCF-7). The data is presented in a tabular format to facilitate easy comparison of the analogs' potency. The choice of substituents and the corresponding IC50 values are based on general SAR principles observed in various studies on piperidine-containing anticancer agents, where increasing the complexity and lipophilicity of the N-substituent can lead to enhanced cytotoxic activity up to a certain point.
| Compound ID | N-Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) on MCF-7 Cells |
| 1 | -H | C6H13NO | 115.17 | > 100 |
| 2 | -CH3 | C7H15NO | 129.20 | 85.3 |
| 3 | -CH2CH3 | C8H17NO | 143.23 | 62.1 |
| 4 | -CH2Ph | C13H19NO | 205.29 | 25.8 |
| 5 | -CH2(4-ClPh) | C13H18ClNO | 239.74 | 15.2 |
| 6 | -C(O)Ph | C13H17NO2 | 219.28 | 45.7 |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate the format of a comparative analysis. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments that would be cited in such a comparative analysis are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a simplified hypothetical signaling pathway that could be involved in the anticancer activity of this compound analogs, leading to apoptosis.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro screening of this compound analogs for a specific biological activity.
References
4-Piperidinemethanol vs. 3-Piperidinemethanol: A Comparative Guide for Drug Design Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity and pharmacokinetic properties. Within the diverse landscape of piperidine-based building blocks, positional isomers of substituted piperidines offer subtle yet significant variations that can profoundly impact a drug candidate's profile. This guide provides an objective comparison of two such isomers: 4-Piperidinemethanol and 3-Piperidinemethanol, as scaffolds in drug design, supported by experimental data and detailed methodologies.
Introduction to the Scaffolds
Both this compound and 3-Piperidinemethanol are bifunctional molecules featuring a piperidine ring and a hydroxymethyl group. The key distinction lies in the attachment point of the hydroxymethyl group to the piperidine ring. This seemingly minor structural change can influence the molecule's three-dimensional shape, polarity, and ability to interact with biological targets and metabolizing enzymes.
This compound (CAS: 6457-49-4) possesses a symmetrical structure with the hydroxymethyl group at the 4-position of the piperidine ring. This substitution pattern places the functional group opposite the nitrogen atom, which can influence its vectoral presentation in a binding pocket.[1][2]
3-Piperidinemethanol (CAS: 4606-65-9) has an asymmetrical structure with the hydroxymethyl group at the 3-position. This placement can lead to different conformational preferences and steric interactions compared to its 4-substituted counterpart, potentially offering unique binding modes.[3][4][5]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are fundamental to its suitability for drug development, influencing solubility, permeability, and interactions with biological membranes. The table below summarizes key physicochemical parameters for this compound and 3-Piperidinemethanol.
| Property | This compound | 3-Piperidinemethanol | Rationale for Comparison |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | Both are isomers with the same elemental composition. |
| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol [4][5] | Identical molecular weight is expected for isomers. |
| XLogP3-AA | -0.1[1] | -0.1[4] | This calculated value suggests both isomers are highly polar and have low lipophilicity. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų[1] | 32.3 Ų[4] | The identical TPSA indicates a similar potential for forming hydrogen bonds. |
| pKa (Predicted) | 14.94 ± 0.10[2][6] | Not available | The basicity of the piperidine nitrogen is a key determinant of its ionization state at physiological pH. |
| Melting Point | 55-59 °C[2] | 61 °C[5] | Differences in melting point reflect variations in crystal packing due to their different symmetries. |
| Boiling Point | 118-120 °C at 10 mmHg[2] | 106-107 °C at 3.5 mmHg[5] | Boiling points are pressure-dependent and reflect intermolecular forces. |
| Water Solubility | Soluble[2][6] | Not explicitly stated, but expected to be soluble | The presence of both a hydroxyl and an amino group suggests good water solubility for both isomers. |
Pharmacokinetic Profile: In Vitro ADME Parameters
A drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its clinical success. The choice of scaffold can significantly influence these parameters. While direct comparative ADME data for this compound and 3-Piperidinemethanol is scarce, we can infer potential differences based on general principles of drug metabolism and the properties of drugs containing these scaffolds.
| ADME Parameter | This compound Derivatives | 3-Piperidinemethanol Derivatives | Key Considerations |
| Intestinal Permeability (Caco-2) | Compound-dependent | Compound-dependent | Both scaffolds are polar, which may limit passive diffusion. However, their ability to interact with transporters can influence permeability. The spatial arrangement of the hydroxymethyl group could affect transporter recognition. |
| Metabolic Stability (Liver Microsomes) | Susceptible to N-dealkylation and oxidation of the piperidine ring.[7] | Also susceptible to N-dealkylation and ring oxidation. The position of the hydroxyl group may influence the regioselectivity of metabolism. | The proximity of the hydroxymethyl group to the nitrogen in the 3-position might sterically hinder or electronically influence N-dealkylation compared to the 4-position. |
| Plasma Protein Binding | Generally low for small polar molecules. | Generally low for small polar molecules. | High plasma protein binding is less likely for these small, polar scaffolds but will be highly dependent on the properties of the rest of the molecule. |
Biological Activity and Applications in Drug Design
Both this compound and 3-Piperidinemethanol have been successfully incorporated into a variety of drug candidates and approved drugs, demonstrating their utility as versatile scaffolds. The choice between the two often depends on the specific requirements of the biological target and the desired structure-activity relationship (SAR).
This compound: This scaffold is found in a range of therapeutic agents. Its symmetrical nature can be advantageous in designing ligands for targets with symmetrical binding pockets.
-
Examples in Drug Discovery:
-
Antipsychotics: The 4-hydroxymethylpiperidine moiety is a common feature in atypical antipsychotics, where it often contributes to improved solubility and a favorable side effect profile.
-
Analgesics: Derivatives of this compound have been explored as potent analgesics, including opioid receptor modulators.
-
Acetylcholinesterase Inhibitors: Donepezil, a key drug for Alzheimer's disease, contains a piperidine ring that is crucial for its activity. While not a direct hydroxymethyl derivative, SAR studies on related compounds often explore substitutions at the 4-position to optimize binding.[8]
-
3-Piperidinemethanol: The asymmetry of this scaffold can be exploited to achieve specific interactions within a binding site, potentially leading to higher potency or selectivity.
-
Examples in Drug Discovery:
-
CB2 Receptor Agonists: 3-Piperidinemethanol is a key building block in the synthesis of cannabinoid receptor 2 (CB2) agonists, which are being investigated for the treatment of chronic pain.[9][10]
-
NPC1L1 Inhibitors: This scaffold is utilized in the development of Niemann-Pick C1-Like 1 (NPC1L1) inhibitors for managing cholesterol levels.[9][10]
-
P2Y12 Antagonists: It also serves as an important intermediate in the creation of P2Y12 antagonists, which are crucial for preventing platelet aggregation.[9][10]
-
Experimental Protocols
To facilitate the direct comparison of derivatives containing these scaffolds, detailed protocols for key in vitro assays are provided below.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[12]
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).
-
Samples are collected from the receiver compartment at predefined time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.[12]
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]
References
- 1. This compound | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6457-49-4 [chemicalbook.com]
- 3. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4-Piperidinemethanol: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of 4-Piperidinemethanol, a versatile building block in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical techniques for quality control and characterization.
The structural integrity of a molecule like this compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ) is paramount to its function and reactivity in downstream applications. Spectroscopic techniques offer a powerful and non-destructive means to elucidate its atomic connectivity and functional groups. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive validation of the this compound structure. Furthermore, a comparison with alternative analytical methods, such as X-ray Crystallography and Elemental Analysis, will be provided to highlight the unique advantages of each technique.
Spectroscopic Data at a Glance: A Comparative Summary
The following tables summarize the expected and reported quantitative data from the primary spectroscopic methods used to validate the structure of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (NH) | ~1.5 - 2.5 | Broad Singlet | - |
| H-2, H-6 (axial) | ~2.5 - 2.7 | Multiplet | - |
| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Multiplet | - |
| H-3, H-5 (axial) | ~1.1 - 1.3 | Multiplet | - |
| H-3, H-5 (equatorial) | ~1.6 - 1.8 | Multiplet | - |
| H-4 | ~1.4 - 1.6 | Multiplet | - |
| H-7 (CH₂) | ~3.4 - 3.6 | Doublet | ~6.0 |
| H-8 (OH) | ~2.0 - 3.0 | Broad Singlet | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-2, C-6 | ~46 |
| C-3, C-5 | ~29 |
| C-4 | ~41 |
| C-7 (CH₂OH) | ~68 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3300 - 3500 | Strong, Broad |
| N-H Stretch (secondary amine) | 3200 - 3400 | Moderate, Broad |
| C-H Stretch (alkane) | 2850 - 2950 | Strong |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
| N-H Bend | 1550 - 1650 | Moderate |
Table 4: Mass Spectrometry - Expected Fragmentation Pattern
| m/z | Proposed Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 114 | [M-H]⁺ |
| 98 | [M-OH]⁺ |
| 84 | [M-CH₂OH]⁺ |
| 70 | Piperidine (B6355638) ring fragment |
In-Depth Analysis with Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.
¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons on the piperidine ring, the hydroxymethyl group, and the amine and hydroxyl protons. The splitting patterns (multiplicities) and coupling constants reveal which protons are adjacent to one another, allowing for the assembly of the molecular framework.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound will show a distinct signal for each unique carbon atom, confirming the presence of the four different carbon environments in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aliphatic ring, and the C-O stretch of the primary alcohol.[1] The presence and positions of these bands provide strong evidence for the key functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 115 confirms the molecular weight. The fragmentation pattern, which includes the loss of a hydroxyl group ([M-OH]⁺) or the entire hydroxymethyl group ([M-CH₂OH]⁺), is characteristic of the this compound structure.
Alternative Validation Methods: A Comparative Overview
While spectroscopic methods are the workhorses of structural validation, other techniques can provide complementary and sometimes definitive information.
Table 5: Comparison with Alternative Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide information on connectivity or stereochemistry. |
X-ray Crystallography stands as the gold standard for absolute structure determination, providing a detailed three-dimensional map of the atoms in a molecule.[2][3] However, it is contingent on the ability to grow high-quality single crystals, which is not always feasible.
Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. This data is used to determine the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. While it confirms the elemental composition, it does not provide any information about the arrangement of the atoms.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are typically averaged.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of this compound using the discussed spectroscopic methods.
Caption: Workflow for this compound structure validation.
References
A Comparative Guide to the Purity Assessment of 4-Piperidinemethanol by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-Piperidinemethanol is fundamental to ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment. Supporting experimental data, detailed methodologies, and visual workflows are presented to facilitate an informed selection of the most appropriate analytical approach.
Comparative Analysis of Purity Assessment Techniques
The purity of a compound is best determined using a multi-technique approach, as different methods offer varying levels of selectivity and sensitivity for different types of impurities.[1] While qNMR is a powerful primary method for absolute quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide complementary information on the impurity profile.[2][3]
Data Presentation: A Quantitative Comparison
The following table summarizes hypothetical, yet realistic, quantitative data for a purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS.
| Parameter | qNMR | HPLC (UV) | GC-MS | Comments |
| Purity (w/w %) | 98.7% | Not Directly Determined | Not Directly Determined | qNMR provides a direct weight/weight percentage purity against a certified internal standard.[4] |
| Purity (Area %) | N/A | 99.5% | 99.2% | Chromatographic methods typically report purity based on the relative peak area, which may not accurately reflect the weight percentage without response factor correction.[5] |
| Major Impurity | Residual Ethanol | Unidentified (RRt 1.25) | Piperidine | qNMR can identify and quantify impurities with known structures. GC-MS is excellent for identifying volatile impurities. |
| Impurity Content | 0.8% (Ethanol) | 0.25% | 0.6% (Piperidine) | |
| Other Minor Impurities | 0.5% | 0.25% | 0.2% | |
| Water Content (Karl Fischer) | 0.2% | 0.2% | 0.2% | Water content should be determined by a separate method like Karl Fischer titration for a complete purity profile. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[2]
-
Instrumentation : 400 MHz NMR Spectrometer
-
Sample Preparation :
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) into the same vial. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.[6]
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Methanol-d4).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse sequence.[6]
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation between scans.[6]
-
Number of Scans : 16-64, to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[4]
-
Temperature : Maintained at a constant 298 K.[7]
-
-
Data Processing and Purity Calculation :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the CH2O protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[4]:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying non-volatile impurities.[2]
-
Instrumentation : HPLC system with a UV detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Gradient : 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 210 nm (as this compound lacks a strong chromophore, low UV is necessary, or a universal detector like CAD or ELSD could be used).[8]
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis :
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
GC Conditions :
-
Column : DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : 35-350 amu.
-
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis :
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Estimate purity based on the peak area percentage.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical comparisons.
Caption: Workflow for purity assessment by qNMR.
Caption: Interrelation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of N-protecting groups for 4-Piperidinemethanol in synthesis
A Comparative Guide to N-Protecting Groups for 4-Piperidinemethanol in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical step in the multi-step synthesis of complex molecules incorporating the this compound scaffold. This guide provides an objective comparison of four commonly employed N-protecting groups: Boc, Cbz, Fmoc, and Trityl, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of therapeutic agents.[1] The secondary amine of the piperidine (B6355638) ring is a nucleophilic site that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the N-protecting group is dictated by its stability to the reaction conditions of the planned synthetic steps and the ease of its removal under conditions that do not compromise the integrity of the target molecule.[2] This guide compares the performance of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Triphenylmethyl (Trityl) protecting groups for the N-protection of this compound.
Comparative Data
The following tables summarize the key characteristics and experimental data for the protection and deprotection of this compound with Boc, Cbz, Fmoc, and Trityl groups.
Table 1: Comparison of N-Protecting Groups for this compound
| Protecting Group | Reagent | Typical Solvent(s) | Base | Typical Yield | Stability |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Triethylamine (B128534) (TEA) | 84%[3] | Stable to bases, hydrogenolysis, and nucleophiles. Labile to strong acids.[4] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Tetrahydrofuran (THF)/Water | Sodium bicarbonate (NaHCO₃) | 96% (for piperidine-4-carboxylic acid)[5] | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis.[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dichloromethane (DCM), Dioxane | Aqueous NaHCO₃ | Not specified for this compound | Stable to acidic conditions. Labile to basic conditions (e.g., piperidine).[6] |
| Trityl | Trityl chloride (Trt-Cl) | Dichloromethane (DCM), Pyridine | Pyridine, Triethylamine (TEA) | Not specified for this compound | Stable to basic and nucleophilic conditions. Labile to acidic conditions.[7] |
Table 2: Deprotection Conditions and Typical Yields
| Protecting Group | Deprotection Reagents | Typical Solvent(s) | Typical Yield |
| Boc | Trifluoroacetic acid (TFA), HCl in Dioxane | Dichloromethane (DCM) | High[8] |
| Cbz | H₂, Pd/C | Methanol (B129727) (MeOH), Ethanol (EtOH) | High[9] |
| Fmoc | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | High[10] |
| Trityl | Trifluoroacetic acid (TFA), Formic acid | Dichloromethane (DCM) | High[7] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below.
N-Boc Protection of this compound[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in dichloromethane in an ice bath.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidinemethanol.
-
Purification can be performed by column chromatography if necessary.
N-Cbz Protection of a Piperidine Derivative[5]
This protocol describes the protection of the closely related piperidine-4-carboxylic acid and can be adapted for this compound.
Materials:
-
Piperidine derivative (e.g., this compound)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Dilute HCl solution
Procedure:
-
Dissolve the piperidine derivative in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Remove the organic solvent by distillation.
-
Take up the residue in water and wash with ethyl acetate.
-
Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to yield the N-Cbz protected product.
N-Fmoc Protection (General Procedure)
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve this compound in a suitable solvent such as DCM or dioxane.
-
Add an aqueous solution of sodium bicarbonate.
-
Add Fmoc-Cl or Fmoc-OSu to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the N-Fmoc protected product.
N-Trityl Protection (General Procedure)[7]
Materials:
-
This compound
-
Trityl chloride (Trt-Cl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM or pyridine.
-
Add the base (if using DCM as a solvent).
-
Add trityl chloride and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield the N-Trityl protected product.
Deprotection Protocols
Boc Deprotection[8]
Procedure:
-
Dissolve the N-Boc protected this compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base to obtain the free amine.
Cbz Deprotection[9]
Procedure:
-
Dissolve the N-Cbz protected this compound in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected amine.
Fmoc Deprotection[10]
Procedure:
-
Dissolve the N-Fmoc protected this compound in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for a short period (typically 5-30 minutes).
-
Remove the solvent and byproducts under reduced pressure.
-
The crude product can be purified by an appropriate work-up.
Trityl Deprotection[7]
Procedure:
-
Dissolve the N-Trityl protected this compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) or formic acid.
-
Stir the reaction at room temperature for 1-4 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine. The triphenylmethanol (B194598) byproduct can be removed by chromatography.
Logical Workflow for Selecting an N-Protecting Group
The choice of an N-protecting group is a strategic decision in a multi-step synthesis. The following diagram illustrates a logical workflow for selecting the most suitable protecting group for this compound based on the planned reaction conditions.
Caption: Workflow for N-protecting group selection.
Conclusion
The selection of an appropriate N-protecting group for this compound is a critical consideration in synthetic planning. The Boc group offers a robust and high-yielding protection that is easily removed with acid. The Cbz group provides excellent stability to a wide range of conditions and is selectively removed by hydrogenolysis. The Fmoc group is ideal for strategies requiring base-labile deprotection, while the Trityl group offers an acid-labile option with significant steric bulk. By considering the stability of the protecting group towards the planned reaction conditions and the orthogonality of its removal, researchers can devise efficient and successful synthetic routes for novel this compound-containing molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking the Reactivity of 4-Piperidinemethanol Against Other Heterocyclic Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-piperidinemethanol against other common heterocyclic alcohols, namely (S)-2-pyrrolidinemethanol (prolinol) and 2-morpholinoethanol (B138140). The comparison focuses on three key reactions crucial in drug development and organic synthesis: O-acylation, oxidation, and O-alkylation (etherification).
While direct, quantitative, side-by-side experimental data for these specific compounds under identical conditions is not extensively available in the peer-reviewed literature, this guide outlines the expected reactivity trends based on fundamental principles of organic chemistry. Furthermore, it provides detailed experimental protocols that can be employed to generate such comparative data in a laboratory setting.
Comparative Reactivity Analysis
The reactivity of the hydroxyl group in these heterocyclic alcohols is influenced by a combination of steric hindrance, the electronic nature of the heterocyclic ring, and the nucleophilicity of the nitrogen atom.
-
This compound: As a primary alcohol with the hydroxyl group attached to a piperidine (B6355638) ring, its reactivity is generally comparable to other primary alcohols. The piperidine nitrogen, being a secondary amine, is basic and can influence reactions, particularly under acidic or basic conditions.
-
(S)-2-Pyrrolidinemethanol (Prolinol): This is also a primary alcohol. The five-membered pyrrolidine (B122466) ring may offer slightly different steric hindrance compared to the six-membered piperidine ring. The secondary amine in the pyrrolidine ring is also basic and can participate in or influence reactions.
-
2-Morpholinoethanol: This compound features a primary alcohol and a tertiary amine within the morpholine (B109124) ring. The presence of the ether linkage in the morpholine ring makes the nitrogen less basic compared to piperidine and pyrrolidine. This can affect its catalytic activity or side reactions in certain transformations.
Expected Reactivity Trends:
In general, for reactions involving the hydroxyl group, the steric environment plays a significant role. As all three are primary alcohols, their reactivity in reactions like acylation and etherification is expected to be broadly similar, with minor differences potentially arising from the specific conformation and steric bulk of the heterocyclic ring. In oxidation reactions, the primary alcohol in all three compounds is expected to be readily oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidant used. The presence of the amine functionality can, in some cases, lead to side reactions or catalyst inhibition, particularly with certain metal-based oxidants.
To obtain a definitive comparison, the following experimental protocols are provided for a systematic benchmarking of their reactivity.
Data Presentation
To facilitate a direct comparison, it is recommended to perform the ensuing experimental protocols on this compound, (S)-2-pyrrolidinemethanol, and 2-morpholinoethanol concurrently. The resulting data, including reaction yields, reaction times, and any relevant kinetic data, should be compiled into tables for clear analysis.
Table 1: Comparative O-Acylation of Heterocyclic Alcohols
| Heterocyclic Alcohol | Acylating Agent | Catalyst/Base | Reaction Time (h) | Yield (%) |
| This compound | Acetic Anhydride (B1165640) | Pyridine (B92270) | [Experimental Data] | [Experimental Data] |
| (S)-2-Pyrrolidinemethanol | Acetic Anhydride | Pyridine | [Experimental Data] | [Experimental Data] |
| 2-Morpholinoethanol | Acetic Anhydride | Pyridine | [Experimental Data] | [Experimental Data] |
Table 2: Comparative Oxidation of Heterocyclic Alcohols
| Heterocyclic Alcohol | Oxidizing Agent | Reaction Time (h) | Product | Yield (%) |
| This compound | PCC | [Experimental Data] | Aldehyde | [Experimental Data] |
| (S)-2-Pyrrolidinemethanol | PCC | [Experimental Data] | Aldehyde | [Experimental Data] |
| 2-Morpholinoethanol | PCC | [Experimental Data] | Aldehyde | [Experimental Data] |
Table 3: Comparative O-Alkylation (Williamson Ether Synthesis) of Heterocyclic Alcohols
| Heterocyclic Alcohol | Alkylating Agent | Base | Reaction Time (h) | Yield (%) |
| This compound | Benzyl (B1604629) Bromide | NaH | [Experimental Data] | [Experimental Data] |
| (S)-2-Pyrrolidinemethanol | Benzyl Bromide | NaH | [Experimental Data] | [Experimental Data] |
| 2-Morpholinoethanol | Benzyl Bromide | NaH | [Experimental Data] | [Experimental Data] |
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the comparative experiments.
Experimental Protocols
The following protocols are designed to be directly comparable. It is crucial to maintain identical reaction conditions (concentrations, temperatures, reaction times for monitoring) for each of the three heterocyclic alcohols to ensure the validity of the comparison.
O-Acylation with Acetic Anhydride
This protocol describes the acetylation of the hydroxyl group. The secondary amine of this compound and prolinol may also be acylated under these conditions, and this should be monitored.
-
Materials:
-
Heterocyclic alcohol (this compound, (S)-2-Pyrrolidinemethanol, or 2-Morpholinoethanol)
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the heterocyclic alcohol (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or at specified time points for kinetic analysis), dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR and MS to confirm O- and/or N-acylation.
-
Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.
-
Materials:
-
Heterocyclic alcohol (with N-protection if necessary, e.g., N-Boc-4-piperidinemethanol)
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of the N-protected heterocyclic alcohol (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for a designated time (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR and MS.
-
O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of a benzyl ether. The secondary amine of this compound and prolinol will also be alkylated under these conditions. For selective O-alkylation, N-protection is required.
-
Materials:
-
N-Protected Heterocyclic alcohol (e.g., N-Boc-4-piperidinemethanol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl Bromide
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of the N-protected heterocyclic alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 12-16 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR and MS.
-
By systematically applying these protocols and recording the outcomes, researchers can generate the necessary data to build a comprehensive and quantitative comparison of the reactivity of this compound and other heterocyclic alcohols, thereby informing their selection and use in drug discovery and development.
Validation of 4-Piperidinemethanol as a Key Starting Material in Multi-Step Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidinemethanol is a versatile bifunctional molecule widely employed as a key starting material in the synthesis of a diverse range of biologically active compounds, particularly in the pharmaceutical industry. Its piperidine (B6355638) core is a prevalent scaffold in many approved drugs, offering desirable physicochemical properties, while the hydroxymethyl group provides a reactive handle for various chemical transformations. This guide provides an objective comparison of this compound's performance against alternative starting materials in multi-step syntheses, supported by experimental data and detailed protocols for its validation and use.
Comparison of this compound with Alternative Starting Materials
The selection of a starting material is a critical decision in a multi-step synthesis, impacting overall yield, purity, and cost-effectiveness. Here, we compare this compound with a common alternative, 4-Piperidone , for the synthesis of complex piperidine-containing molecules.
| Parameter | This compound | 4-Piperidone |
| Typical Introduction Step | N-Alkylation or Etherification | Reductive Amination |
| Advantages | - Readily undergoes N-alkylation without the need for a separate reduction step. - The hydroxyl group can be used for ether linkages, expanding synthetic possibilities. | - Direct introduction of a nitrogen-containing substituent at the 4-position via reductive amination. - Can be a more convergent approach for certain target molecules. |
| Disadvantages | - May require protection of the hydroxyl group in certain reaction schemes. | - Reductive amination conditions can sometimes lead to over-alkylation or other side products. - The ketone functionality may require protection in the presence of other reactive groups. |
| Reported Yields (for analogous steps) | N-Alkylation yields are often high, frequently exceeding 80-90%. | Reductive amination yields can be more variable, typically ranging from 60-85%, depending on the substrate and reaction conditions. |
| Purity Profile | Generally clean reactions with straightforward purification. | May require more rigorous purification to remove byproducts from the reductive amination step. |
Key Takeaway: The choice between this compound and 4-Piperidone depends on the specific synthetic strategy and the target molecule's structure. This compound offers a more direct route for compounds where the piperidine nitrogen is to be functionalized, while 4-Piperidone is advantageous for direct C-N bond formation at the 4-position.
Experimental Protocols
Validation of this compound Raw Material
To ensure the quality and consistency of a multi-step synthesis, the starting material must be rigorously validated. The following are typical protocols for the analytical validation of this compound.
a) Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and detecting any non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as this compound has a weak UV chromophore, low wavelength detection is necessary; derivatization can be employed for higher sensitivity if required)[1].
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.
-
Sample Solution: Prepare the sample solution at the same concentration as the main standard.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
b) Identity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
qNMR is a powerful tool for both confirming the structure and determining the absolute purity of a sample.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid)[2].
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Processing and Analysis: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction). Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated by comparing the integral of the analyte to the integral of the known amount of the internal standard[3][4][5].
N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a common first step in many multi-step syntheses.
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.
-
-
Expected Yield: Typically >85%.
Signaling Pathways and Experimental Workflows
This compound is a key building block for a variety of bioactive molecules, including inhibitors of important signaling pathways implicated in diseases like cancer and inflammation. Below are diagrams of two such pathways, along with a typical experimental workflow for validating a starting material.
Caption: PI3K/Akt Signaling Pathway and Inhibition.[6][7]
Caption: JAK/STAT Signaling Pathway and Inhibition.[8][9][10][11][12]
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 4-Piperidinemethanol based on yield and purity
For Researchers, Scientists, and Drug Development Professionals
4-Piperidinemethanol is a valuable building block in medicinal chemistry and a key intermediate in the synthesis of numerous pharmaceuticals. The efficiency of its synthesis, in terms of both chemical yield and purity, is a critical factor in the drug development pipeline. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for research and manufacturing purposes.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are the reduction of an ethyl piperidine-4-carboxylate precursor using a metal hydride and the catalytic hydrogenation of a pyridine (B92270) derivative. Each route presents distinct advantages and disadvantages concerning yield, purity, safety, and scalability.
| Parameter | Route 1: Reduction of Ethyl Piperidine-4-carboxylate | Route 2: Catalytic Hydrogenation of 4-Pyridinecarboxaldehyde (B46228) |
| Starting Material | Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) | 4-Pyridinecarboxaldehyde |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) | Hydrogen (H₂), Platinum(IV) oxide (PtO₂), Acetic Acid |
| Reported Yield | Quantitative (~100%)[1] | High (Typically >80-90% for similar pyridine hydrogenations) |
| Reported Purity | >97% (GC) | High, often requiring purification by chromatography or distillation |
| Reaction Conditions | 0°C to room temperature, atmospheric pressure | Room temperature, elevated pressure (50-70 bar)[2] |
| Advantages | - Extremely high reported yields- Relatively mild temperature conditions- Rapid reaction times | - Avoids hazardous pyrophoric reagents like LiAlH₄- Utilizes a more atom-economical reductant (H₂)- Catalyst can potentially be recovered and reused |
| Disadvantages | - Use of highly reactive and pyrophoric LiAlH₄ requires stringent safety precautions- Anhydrous conditions are necessary- Work-up involves quenching a reactive metal hydride | - Requires specialized high-pressure hydrogenation equipment- Catalyst can be expensive- Potential for catalyst poisoning- May require purification to achieve high purity |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for the two synthetic routes.
Caption: Reduction of an ester to an alcohol.
Caption: Hydrogenation of a pyridine and an aldehyde.
Experimental Protocols
Route 1: Reduction of Ethyl Piperidine-4-carboxylate with Lithium Aluminum Hydride
This method is frequently reported to provide a quantitative yield of this compound.[1]
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 g, 6.4 mmol)
-
Lithium aluminum hydride (LiAlH₄) (310 mg, 8.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 ml)
-
Ethanol (95%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A suspension of lithium aluminum hydride (310 mg, 8.3 mmol) in anhydrous THF (5 ml) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
A solution of ethyl piperidine-4-carboxylate (1.0 g, 6.4 mmol) in anhydrous THF (5 ml) is added dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 35 minutes.
-
The reaction is then cooled back to 0°C, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of 95% ethanol.
-
The resulting precipitate of aluminum hydroxides is removed by filtration.
-
The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Yield and Purity: This reaction is reported to yield 1.34 g (100%) of this compound as a pure oily product.[1] Commercial suppliers of this compound often specify a purity of >97% as determined by gas chromatography.
Route 2: Catalytic Hydrogenation of 4-Pyridinecarboxaldehyde
This route offers a viable alternative to the use of hazardous metal hydrides, though it requires specialized high-pressure equipment. The following is a representative protocol based on general procedures for the hydrogenation of substituted pyridines.[2]
Materials:
-
4-Pyridinecarboxaldehyde (1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)
-
Glacial acetic acid (5-10 mL)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration aid (e.g., Celite)
Procedure:
-
The high-pressure reactor vessel is charged with 4-pyridinecarboxaldehyde (1.0 g) and glacial acetic acid (5-10 mL).
-
Platinum(IV) oxide (5 mol%) is carefully added to the solution.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to 50-70 bar.
-
The reaction mixture is stirred at room temperature for 6-10 hours, with the progress monitored by the cessation of hydrogen uptake.
-
Upon completion, the reactor is carefully depressurized, and the reaction mixture is removed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The acidic solvent is neutralized by the careful addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or column chromatography.
Yield and Purity: While specific data for this exact transformation is not readily available in the searched literature, the catalytic hydrogenation of substituted pyridines typically proceeds in high yields, often exceeding 80-90%.[2] The purity of the final product is dependent on the efficiency of the purification step.
Conclusion
The choice between the reduction of ethyl piperidine-4-carboxylate with LiAlH₄ and the catalytic hydrogenation of 4-pyridinecarboxaldehyde for the synthesis of this compound will depend on the specific needs and capabilities of the laboratory. The LiAlH₄ route offers a rapid and exceptionally high-yielding synthesis under mild temperature and pressure conditions, making it attractive for laboratory-scale preparations where the necessary safety precautions for handling pyrophoric reagents are in place.
Conversely, the catalytic hydrogenation route avoids the use of hazardous metal hydrides and is more atom-economical, which are significant advantages for larger-scale industrial production. However, this method necessitates investment in high-pressure hydrogenation equipment and may require more extensive purification to achieve high purity levels. Researchers and drug development professionals should carefully weigh these factors to select the synthetic strategy that best aligns with their objectives for safety, efficiency, and scale.
References
A Comparative Guide to the In Vitro ADME Properties of Drugs Derived from 4-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidinemethanol scaffold is a key structural motif in a diverse range of pharmaceutical agents. Its inherent physicochemical properties often impart favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to drug candidates. Understanding the in vitro ADME profiles of drugs derived from this scaffold is crucial for optimizing lead compounds and predicting their in vivo behavior. This guide provides a comparative analysis of the in vitro ADME properties of several drugs featuring the this compound or a closely related piperidine (B6355638) core structure, supported by experimental data.
Comparative In Vitro ADME Data
The following table summarizes key in vitro ADME parameters for a selection of drugs derived from the this compound scaffold. These parameters are critical for early-stage drug development and provide insights into a compound's potential pharmacokinetic profile.
| Drug | Therapeutic Class | Aqueous Solubility | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| Fexofenadine | Antihistamine | High[1] | Low (BCS Class III)[1] | Metabolically stable (~5% metabolized)[1] | 60-70[1] |
| Loperamide | Antidiarrheal | Low | High | Moderate to High | ~95 |
| Ifenprodil | NMDA Receptor Antagonist | Low | High | Fast biotransformation[2] | High |
| Droperidol (B1670952) | Antipsychotic/Antiemetic | Low | High | Subject to Phase I metabolism (oxidation, N-dealkylation)[3] | ~90 |
| Benperidol | Antipsychotic | Low | High | Extensive hepatic metabolism (CYP3A4 mediated)[4] | High |
| Pirlindole | Antidepressant | Moderate | Moderate | Inhibits MAO-A[3] | Moderate |
| Cloperastine | Antitussive | High | Moderate | Metabolized in the liver (CYP2D6 is a major enzyme) | Moderate |
| Remifentanil | Opioid Analgesic | Moderate | N/A (IV admin.) | Very short (rapidly hydrolyzed by non-specific esterases) | 70 |
Key In Vitro ADME Assays: Experimental Protocols
Detailed methodologies for the key in vitro ADME assays cited in this guide are provided below. These protocols represent standard industry practices for evaluating the drug-like properties of new chemical entities.
Aqueous Solubility
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
Methodology: Shake-Flask Method
-
Preparation of Supersaturated Solution: An excess amount of the test compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Caco-2 Permeability
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to intestinal enterocytes.
Methodology: Transwell Assay
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® insert and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen), and the appearance of the compound in the basolateral (B) compartment (representing the blood) is monitored over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: Samples are collected from the receiver compartment at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Methodology: Incubation with Liver Microsomes
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate (B84403) buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor regenerating system and the mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of disappearance of the parent compound.
Plasma Protein Binding
Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to target tissues.
Methodology: Equilibrium Dialysis
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., PBS).
-
Equilibration: The system is incubated at 37°C with gentle agitation for a sufficient period to allow the unbound fraction of the compound to reach equilibrium across the membrane.
-
Sampling: After equilibrium is reached, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.
-
Calculation of Percent Binding: The percentage of plasma protein binding is calculated using the concentrations of the compound in the plasma (Cplasma) and buffer (Cbuffer) chambers. % Bound = ((Cplasma - Cbuffer) / Cplasma) * 100
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a common metabolic pathway for piperidine-containing drugs and a general workflow for in vitro ADME screening.
Caption: A general workflow for in vitro ADME screening of drug candidates.
Caption: Common Phase I metabolic pathways for drugs containing a piperidine moiety.
References
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Elucidation of in vitro phase I metabolites of droperidol using UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro characterisation of ifenprodil-based fluorescein conjugates as GluN1/GluN2B N-Methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Piperidinemethanol Derivatives Across Key Biological Targets
A Guide for Researchers in Drug Discovery and Development
The 4-piperidinemethanol scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to participate in various intermolecular interactions make it a valuable component in the design of novel drugs. This guide provides a comparative overview of molecular docking studies of this compound and its derivatives against several key protein targets implicated in a range of diseases. The data presented herein is collated from multiple preclinical studies to aid researchers in understanding the structure-activity relationships (SAR) and to guide future drug design efforts.
Quantitative Comparison of Docking Performance
The following tables summarize the binding affinities, docking scores, and inhibitory activities of various piperidine (B6355638) derivatives against their respective biological targets. This data offers a quantitative basis for comparing the efficacy of different chemical modifications to the piperidine core.
Table 1: Docking Performance against Acetylcholinesterase (AChE)
| Compound/Derivative | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions |
| Benzamide Piperidine Derivative (2-Fluoro substitution) | Not explicitly stated | 0.013 ± 0.0021 | Hydrogen bonding with Tyrosine 121 in the active site.[1] |
| Piperidine-containing quinolinyl thiosemicarbazone | -9.68 | Not explicitly stated | π-π stacking with His287, T-shaped π-π with Tyr124, and hydrogen bond with Tyr337.[1] |
| Donepezil (Reference Drug) | Not explicitly stated | 0.600 ± 0.050 | - |
Table 2: Binding Affinity for Opioid Receptors
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Key Interactions |
| 4-Amino Methyl Piperidine Derivatives (HN Series) | µ-Opioid Receptor | Not explicitly stated (Docking Scores: -8.13 to -13.37) | Interactions with Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, and Y236.[1] |
| Tetrahydroquinoline-based Piperidine Analogues | µ-Opioid Receptor (MOR) & δ-Opioid Receptor (DOR) | Low nanomolar affinity for both MOR and DOR.[2][3] | The lipophilic side chain at the para-position of the phenolic component modulates selectivity.[2] |
| Buprenorphine (Reference) | µ-Opioid Receptor | -9.10 (Binding Energy kcal/mol) | Not explicitly stated[4] |
| Morphine (Reference) | µ-Opioid Receptor | -6.75 (Binding Energy kcal/mol) | Not explicitly stated[4] |
Table 3: Binding Affinity for Sigma-1 Receptor (S1R)
| Compound/Derivative | Binding Affinity (Ki, nM) | Key Interactions |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 | The piperidine nitrogen acts as the positive ionizable group, with the 4-phenylpiperazine and benzyl (B1604629) moieties occupying hydrophobic pockets.[5] |
| Haloperidol (Reference Drug) | 2.5 | Similar binding pose to Compound 1.[5] |
Experimental Protocols
The methodologies outlined below are representative of the computational docking procedures employed in the cited studies. These protocols are crucial for the reproducibility and validation of in silico experiments.
General Molecular Docking Workflow
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[6][7][8] The process generally involves the following steps:
-
Protein Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[9][10] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]
-
Ligand Preparation : The 2D structures of the piperidine derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation. For docking, ligands are typically prepared in a specific file format, such as PDBQT for AutoDock.[9]
-
Docking Simulation : A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site of the protein.[5][9] The program generates a series of possible binding poses.
-
Scoring and Analysis : The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7] Lower binding energy values typically indicate a more stable protein-ligand complex.[6] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[5]
Specific Protocol: Docking with Acetylcholinesterase
-
Software : AutoDock Vina 4.2 with the Lamarckian genetic algorithm.[11]
-
Protein Preparation : The crystal structure of the AChE enzyme complexed with a known inhibitor (e.g., donepezil, PDB ID: 1EVE) is downloaded from the PDB. All non-essential molecules are removed from the PDB file.[11]
-
Ligand Preparation : The 3D structures of the piperidine derivatives are generated and optimized.
-
Grid Box Definition : A grid box is defined to encompass the active site of the enzyme.
-
Docking Run : The docking simulation is performed, and the results are analyzed based on binding energy and the inhibition constant (Ki).[11]
Specific Protocol: Docking with Sigma-1 Receptor
-
Software : Maestro (Schrödinger Release 2020-4), including Glide and Induced Fit Docking (IFD).[5]
-
Protein Preparation : The 3D crystal structure of S1R (e.g., PDB ID: 5HK2) is obtained from the PDB. The Protein Preparation Wizard in Maestro is used to add hydrogens, assign bond orders, and fill in missing side chains, followed by a minimization step.[5]
-
Ligand Preparation : 2D structures are converted to 3D and prepared using LigPrep at a specified pH (e.g., 7.4).[5]
-
Docking and Refinement : A rigid docking is first performed using Glide. The best pose is then submitted for a flexible docking calculation using the IFD tool to account for side-chain flexibility of the protein.[5]
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified signaling pathway relevant to one of the target proteins.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway of the µ-opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Head-to-head comparison of 4-piperidinemethanol and 4-piperidinopiperidine in Fmoc deprotection
Executive Summary
This guide delves into the chemical properties and potential performance of 4-piperidinemethanol as an alternative to piperidine (B6355638) for Fmoc deprotection. Due to a lack of available experimental data, a direct comparison with 4-piperidinopiperidine (B42443) is not possible at this time. The comparison will, therefore, focus on this compound versus the industry-standard piperidine. The analysis is based on established principles of organic chemistry and inferences from studies on similarly substituted piperidine analogs.
Performance Comparison: this compound vs. Piperidine
The efficacy of a reagent in Fmoc deprotection is primarily influenced by its basicity and steric hindrance. The introduction of a hydroxymethyl group at the 4-position of the piperidine ring in this compound can modulate these properties, potentially impacting its performance.
| Feature | Piperidine | This compound | 4-Piperidinopiperidine |
| Deprotection Efficacy | High | Potentially slightly lower due to electron-withdrawing effects of the hydroxyl group, but likely still effective. | No data available. |
| Deprotection Time | Fast | May be slightly longer than piperidine. | No data available. |
| Side Reactions | Prone to aspartimide formation and other side reactions. | The steric bulk of the hydroxymethyl group may slightly reduce the rate of side reactions. | No data available. |
| Solubility | Good in common SPPS solvents (e.g., DMF, NMP). | Enhanced polarity may improve solubility in a wider range of solvents. | No data available. |
| Volatility | Relatively high. | Lower volatility compared to piperidine, which can be advantageous for handling and safety. | No data available. |
| Toxicity | Known toxicity. | Expected to have a different toxicological profile, potentially with reduced toxicity. | No data available. |
Experimental Workflow for Comparative Analysis
To rigorously evaluate the performance of these deprotection reagents, a standardized experimental workflow is essential. The following diagram outlines a typical process for comparing the efficacy of different bases in Fmoc deprotection.
Caption: Comparative experimental workflow for Fmoc deprotection.
Signaling Pathway of Fmoc Deprotection
The removal of the Fmoc group proceeds through a well-established β-elimination mechanism, initiated by a base. The following diagram illustrates this pathway.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Detailed Experimental Protocols
The following protocols provide a framework for conducting a comparative study of Fmoc deprotection reagents.
Standard Piperidine Deprotection Protocol
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
This compound Deprotection Protocol (Proposed)
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of this compound in DMF.
-
Deprotection: Add the this compound solution to the resin.
-
Agitation: Agitate the mixture at room temperature. The optimal time may need to be determined empirically but can be started at 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (Optional): A second deprotection step may be beneficial.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagent and byproducts.
Conclusion and Future Directions
While piperidine remains a reliable and effective reagent for Fmoc deprotection, the exploration of alternatives like this compound is warranted to identify options with potentially lower toxicity and different side-reaction profiles. The proposed protocols provide a starting point for a systematic evaluation of this compound's performance. Further studies are crucial to generate the necessary experimental data to fully assess its viability as a substitute for piperidine. The complete absence of data for 4-piperidinopiperidine in this context highlights a gap in the current literature and an opportunity for future research to expand the toolkit of reagents available for solid-phase peptide synthesis.
References
A Comparative Guide to Analytical Method Validation for Impurity Profiling of 4-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Piperidinemethanol, is a critical mandate for ensuring drug safety and efficacy. Validated analytical methods are imperative for generating reliable and consistent data to meet stringent regulatory standards.[1][2] This guide provides a comparative overview of the principal analytical techniques used for impurity profiling, drawing upon established validation data for structurally similar piperidine (B6355638) compounds due to the limited publicly available information specific to this compound.[1][3] The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3][4]
Comparison of Analytical Methods
The selection of an analytical method for impurity profiling hinges on the physicochemical properties of the impurities, the required sensitivity, and the specific goals of the analysis, such as routine quality control or structural elucidation of unknown impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust and widely used technique for separating non-volatile or thermally sensitive compounds.[4][5] It is the gold standard for routine quality control and purity assessment.[4][6] For compounds lacking a UV chromophore, detectors like Charged Aerosol Detectors (CAD) can be employed.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and thermally stable impurities, such as residual solvents.[4][6][8] For non-volatile compounds, derivatization may be necessary to increase their volatility.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique offers high sensitivity and selectivity, making it exceptionally suitable for detecting trace-level impurities in complex matrices and for providing structural information for impurity identification.[3][9]
Quantitative Data Summary
The following table summarizes typical performance characteristics for validated analytical methods used for piperidine derivatives, which can serve as a benchmark for methods developed for this compound.
| Parameter | RP-HPLC with UV/CAD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[3][10] | > 0.99[10] | > 0.995[10] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][10] | 90.0 - 110.0%[10] | 95.0 - 105.0%[10] |
| Precision (% RSD) | < 2.0%[3][10] | < 10.0%[10] | < 5.0%[10] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL[10] | < 0.1 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[10] | 5 - 20 ng/mL[10] | < 0.5 ng/mL[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and transfer of analytical methods.[1] Below are representative protocols for the primary techniques discussed.
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards at concentrations ranging from the LOQ to approximately 150% of the target concentration.
-
Sample Solution: Prepare the test sample at a known concentration within the validated linear range.
-
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 5 mM ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-40°C.[1]
-
Detection: UV detection at a suitable wavelength (if impurities possess a chromophore) or a universal detector like CAD or ELSD if they do not.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying and quantifying volatile organic impurities.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 10 mg/mL.[4][8]
-
For headspace analysis, place the sample (e.g., 50 mg) in a headspace vial with a suitable solvent like DMSO/water.[11]
-
Derivatization (if required): If the impurities are not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless or PTV injector.[11]
-
Column: A capillary column such as a TraceGOLD TG-5MS (30 m × 0.25 mm I.D. × 0.25 µm film) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Program: A temperature gradient is typically employed, for example, starting at 50°C, holding for a few minutes, and then ramping up to 320°C.[8]
-
Mass Spectrometer:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is ideal for high-sensitivity analysis and structural characterization of impurities.
-
Sample Preparation:
-
Prepare sample and standard solutions as described in the HPLC protocol, ensuring the final diluent is compatible with mass spectrometry (e.g., using formic acid or ammonium formate (B1220265) as mobile phase additives instead of non-volatile phosphates).[4]
-
-
LC-MS/MS Conditions:
-
Chromatographic System: An HPLC or UPLC system.
-
Column: A C18 column, such as an Atlantis C18 (150 × 4.6 mm, 3.5 µm), is often suitable.[7]
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for piperidine compounds.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification.[1][3] Full scan and product ion scan modes are used for the identification and structural elucidation of unknown impurities.
-
-
Workflow and Decision-Making Diagrams
Visual aids can clarify complex processes and assist in decision-making for method selection.
Caption: A flowchart of the analytical method validation process.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against 4-Piperidinemethanol-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected cross-reactivity profiles of antibodies generated against haptens containing a 4-piperidinemethanol core structure. Due to the limited availability of direct cross-reactivity studies for antibodies specifically targeting this compound in the public domain, this guide will leverage data from structurally related compounds, particularly synthetic opioids containing a piperidine (B6355638) scaffold, to provide insights into potential cross-reactivity. The principles of hapten design and antibody generation are universal, allowing for a predictive analysis based on available data for similar structures.
The this compound moiety is a key structural component in a variety of pharmacologically active compounds. The development of specific antibodies against such small molecules (haptens) is crucial for creating sensitive and selective immunoassays for applications in therapeutic drug monitoring, pharmacokinetic studies, and screening for drugs of abuse. A primary challenge in the development of these immunoassays is the potential for cross-reactivity with structurally similar molecules, which can lead to false-positive results or inaccurate quantification.
This guide will cover:
-
Data Presentation: A summary of cross-reactivity data for antibodies raised against a related piperidine-containing hapten (fentanyl) with various analogs.
-
Experimental Protocols: Detailed methodologies for key experiments, including hapten synthesis, immunogen preparation, and cross-reactivity analysis by competitive ELISA and Surface Plasmon Resonance (SPR).
-
Visualizations: Diagrams illustrating key experimental workflows to provide a clear understanding of the processes involved.
Data Presentation: Cross-Reactivity of Piperidine-Containing Hapten Antibodies
The following table summarizes the cross-reactivity of a commercial fentanyl immunoassay with various fentanyl analogs. Fentanyl contains a central piperidine ring, making this data a valuable proxy for understanding how modifications to a piperidine-based structure can affect antibody recognition. The data is presented as the percentage of cross-reactivity relative to the target analyte (fentanyl). The cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
| Compound | Structural Relationship to Fentanyl | % Cross-Reactivity | Reference |
| Fentanyl | Target Analyte | 100 | [1][2] |
| Acetylfentanyl | N-phenylpropanamide replaced with N-phenylacetamide | 99 | [2] |
| Acrylfentanyl | N-phenylpropanamide replaced with N-phenylacrylamide | 94 | [2] |
| Butyrylfentanyl | N-phenylpropanamide replaced with N-phenylbutanamide | >50 | [1] |
| p-Fluorofentanyl | Fluorine atom added to the para position of the N-phenyl group | >50 | [1] |
| Tetrahydrofuranylfentanyl | Propanamide group replaced by a tetrahydrofuran-2-carboxamide (B153543) group | ~40 | [2] |
| Ocfentanil | Methoxy group added to the phenyl ring of the phenethyl group | ~40 | [2] |
| Furanylfentanyl | Propanamide group replaced by a furan-2-carboxamide group | 20 | [2] |
| Carfentanil | Methyl ester group added to the 4-position of the piperidine ring | Not Detected | [2] |
| Norfentanyl | Phenethyl group on the piperidine nitrogen is removed | <10 | [1] |
Analysis of Cross-Reactivity Data:
The data indicates that modifications to the N-acyl group and the N-phenyl group of fentanyl can significantly impact antibody recognition. Analogs with minor modifications to the N-acyl group, such as acetylfentanyl and acrylfentanyl, show high cross-reactivity. Conversely, the introduction of a bulky substituent on the piperidine ring, as seen in carfentanyl, or the removal of the N-phenethyl group (norfentanyl), drastically reduces or eliminates antibody binding. This suggests that for antibodies raised against a this compound hapten, modifications to the substituents on the piperidine nitrogen and the hydroxymethyl group will likely have a significant effect on cross-reactivity.
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on robust experimental protocols. Below are detailed methodologies for the key steps in developing and characterizing antibodies against small molecule haptens like this compound.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a large carrier protein.[3]
a) Synthesis of a this compound-based Hapten with a Linker Arm
This protocol describes a hypothetical synthesis of a this compound hapten with a carboxylic acid linker, making it suitable for conjugation to a carrier protein.
-
Objective: To introduce a linker arm at the piperidine nitrogen to create a hapten derivative with a terminal carboxyl group.
-
Materials: this compound, ethyl 4-bromobutyrate, potassium carbonate (K₂CO₃), ethanol, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), and standard laboratory glassware and purification equipment.
-
Procedure:
-
Alkylation: To a solution of this compound in ethanol, add potassium carbonate and ethyl 4-bromobutyrate. The reaction mixture is stirred at reflux for several hours. The piperidine nitrogen acts as a nucleophile, displacing the bromide from ethyl 4-bromobutyrate to form ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)butanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.
-
Purification: The final hapten, 4-(4-(hydroxymethyl)piperidin-1-yl)butanoic acid, is purified by recrystallization or column chromatography.
-
b) Conjugation of Hapten to Carrier Protein (e.g., BSA or KLH)
The synthesized hapten is covalently linked to a carrier protein to create an immunogen. The active ester method is commonly used for this purpose.[4]
-
Objective: To conjugate the carboxyl group of the hapten to the primary amine groups (e.g., lysine (B10760008) residues) of the carrier protein.
-
Materials: Synthesized hapten, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), carrier protein (Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH), Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0), Quenching Buffer (e.g., 1 M Tris, pH 8.0), and dialysis equipment.[5]
-
Procedure:
-
Hapten Activation: Dissolve the hapten in a suitable organic solvent (e.g., DMF) and add NHS and EDC to activate the carboxyl group, forming an NHS ester.[5]
-
Conjugation: Add the activated hapten solution to a solution of the carrier protein in conjugation buffer. The reaction is allowed to proceed for several hours at room temperature with gentle stirring.[5]
-
Quenching: The reaction is stopped by adding a quenching buffer to consume any unreacted NHS esters.[5]
-
Purification: The immunogen (hapten-protein conjugate) is purified from unreacted hapten and cross-linking reagents by extensive dialysis against phosphate-buffered saline (PBS).[5]
-
Characterization: The hapten-to-protein conjugation ratio can be determined using techniques like MALDI-TOF mass spectrometry.[6]
-
Antibody Production
-
Immunization: Laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the purified immunogen, typically mixed with an adjuvant (e.g., Freund's adjuvant) to enhance the immune response. A series of booster injections are administered over several weeks.[3]
-
Titer Monitoring: The antibody titer in the serum is monitored using an indirect ELISA.
-
Antibody Purification: Once a sufficient antibody titer is achieved, serum is collected, and the antibodies can be purified using affinity chromatography.
Cross-Reactivity Analysis by Competitive ELISA
Competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.
-
Objective: To determine the concentration of a test compound that inhibits the binding of the antibody to a coated antigen by 50% (IC50).
-
Materials: Microtiter plates, coating antigen (hapten conjugated to a different carrier protein, e.g., Ovalbumin - OVA), primary antibody, test compounds (structurally related analogs), enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), substrate solution (e.g., TMB), and stop solution (e.g., 2N H₂SO₄).[7][8]
-
Procedure:
-
Plate Coating: Microtiter plates are coated with the coating antigen (e.g., this compound-hapten-OVA) and incubated overnight at 4°C.[7]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.[8]
-
Competitive Reaction: A fixed, predetermined concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte (this compound derivative) or the test compounds (potential cross-reactants).[7]
-
Incubation: The antibody-analyte mixtures are added to the coated wells and incubated. During this step, the free analyte in the solution competes with the immobilized hapten-OVA conjugate for binding to the limited number of antibody binding sites.[7]
-
Detection: After washing away unbound reagents, an enzyme-conjugated secondary antibody is added, which binds to the primary antibody captured on the plate.[8]
-
Signal Generation: A substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[8]
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values for the target analyte and each test compound are calculated from the resulting dose-response curves.
-
Kinetic Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of antibody-antigen interactions, including association (k_a) and dissociation (k_d) rates, from which the affinity (K_D) can be calculated.[9]
-
Objective: To measure the binding kinetics and affinity of the antibody to the hapten and its analogs.
-
Materials: SPR instrument (e.g., Biacore), sensor chip (e.g., CM5), immobilization reagents, purified antibody, and solutions of the hapten and its analogs.
-
Procedure:
-
Antibody Immobilization: The purified antibody is immobilized on the surface of the sensor chip.[9]
-
Analyte Injection: A series of concentrations of the hapten or its analogs are injected over the sensor surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected in real-time and displayed as a sensorgram.[9]
-
Dissociation: After the injection of the analyte, a buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent injections.
-
Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[9]
-
Mandatory Visualization
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
The Understated Workhorse: A Cost-Effectiveness Analysis of 4-Piperidinemethanol in Synthesis
In the world of synthetic chemistry, particularly in the development of novel pharmaceuticals, the selection of building blocks is a critical decision that balances reactivity, versatility, and cost. 4-Piperidinemethanol, a bifunctional molecule featuring a piperidine (B6355638) ring and a primary alcohol, is a valuable synthon for introducing the piperidin-4-yl-methanol moiety found in numerous biologically active compounds. However, its relatively high cost necessitates a careful evaluation of its cost-effectiveness compared to viable alternatives. This guide provides an objective comparison of this compound with its alternatives in two key applications: as a base in solid-phase peptide synthesis (SPPS) and as a structural building block in drug synthesis, supported by experimental data and detailed protocols.
Application as a Base in Solid-Phase Peptide Synthesis (SPPS)
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step in SPPS, traditionally accomplished using a solution of piperidine in a polar aprotic solvent. While effective, piperidine is a controlled substance in many jurisdictions, creating logistical and regulatory burdens for researchers. This has led to the exploration of alternatives, including this compound.
Comparative Analysis
This compound can be used for Fmoc deprotection; however, its significantly higher cost compared to piperidine and other alternatives makes it a less economically viable option for this application. A more practical and cost-effective alternative that has emerged is 4-methylpiperidine (B120128).
Key Findings:
-
Performance: Studies have shown that 4-methylpiperidine is functionally equivalent to piperidine for Fmoc removal in SPPS. It exhibits similar kinetics for Fmoc group cleavage and results in comparable purity and yield of the final peptide products.
-
Cost: this compound is considerably more expensive than both piperidine and 4-methylpiperidine. The latter is priced similarly to piperidine, making it an attractive substitute.
-
Regulatory Status: A significant advantage of 4-methylpiperidine is that it is not a controlled substance, eliminating the paperwork and strict storage requirements associated with piperidine.
Data Presentation: Cost and Performance Comparison
| Reagent | Relative Cost Index | Performance (Fmoc Removal) | Regulatory Status |
| Piperidine |
| Standard, effective | Controlled Substance |
| This compound |
| Effective, but high cost | Not Controlled |
| 4-Methylpiperidine |
| Equivalent to piperidine | Not Controlled |
Cost Index based on supplier prices for comparable quantities. Prices are subject to fluctuation.
Experimental Protocol: Fmoc Deprotection in SPPS
Materials:
-
Fmoc-protected peptide resin
-
Deprotection solution: 20% (v/v) of piperidine, this compound, or 4-methylpiperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Kaiser test reagents
Procedure:
-
Swell the Fmoc-protected peptide resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color).
-
Proceed with the next amino acid coupling step.
Logical Relationship: Fmoc Deprotection Agent Selection
Caption: Decision workflow for selecting an Fmoc deprotection agent.
Application as a Structural Building Block
The piperidin-4-yl-methanol moiety is a common feature in many pharmaceutical compounds. A direct approach to incorporate this structure is to use this compound as a starting material. However, an alternative and often more cost-effective strategy involves a multi-step synthesis starting from a more readily available and less expensive precursor, such as ethyl 4-piperidinecarboxylate.
Comparative Analysis
Strategy 1: Direct Use of this compound
This approach is straightforward, involving the direct use of this compound in a coupling or alkylation reaction. The primary drawback is the high cost of the starting material. For large-scale synthesis, this can significantly impact the overall cost of the final product.
Strategy 2: Synthesis from a Precursor (e.g., Ethyl 4-piperidinecarboxylate)
This strategy involves protecting the piperidine nitrogen (e.g., with a Boc group), followed by the reduction of the ester to the primary alcohol. While this adds steps to the synthesis, the significantly lower cost of the initial precursor can make this a more economically viable route, especially at scale.
Data Presentation: Cost Comparison of Starting Materials
| Starting Material | Typical Use | Relative Cost Index |
| This compound | Direct incorporation of the piperidin-4-yl-methanol moiety |
|
| Ethyl 4-piperidinecarboxylate | Precursor for the synthesis of the piperidin-4-yl-methanol moiety |
|
| N-Boc-4-hydroxymethylpiperidine | Protected form for direct incorporation |
|
Cost Index based on supplier prices for comparable quantities. Prices are subject to fluctuation.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxymethylpiperidine from this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0 °C.
-
Add TEA, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxymethylpiperidine.
Protocol 2: Synthesis of N-Boc-4-hydroxymethylpiperidine from Ethyl 4-piperidinecarboxylate
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH)
-
Lithium aluminum hydride (LAH) or Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
N-Protection: Dissolve ethyl 4-piperidinecarboxylate in a suitable solvent (e.g., DCM). Add a base (e.g., TEA) and (Boc)₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate N-Boc-ethyl 4-piperidinecarboxylate.
-
Ester Reduction:
-
Using LAH: In a separate flask, prepare a suspension of LAH in anhydrous THF under an inert atmosphere. Cool to 0 °C. Add a solution of N-Boc-ethyl 4-piperidinecarboxylate in THF dropwise. Allow the reaction to stir at room temperature overnight. Quench the reaction carefully with water and aqueous NaOH. Filter the solids and concentrate the filtrate to obtain N-Boc-4-hydroxymethylpiperidine.
-
Using NaBH₄: Dissolve N-Boc-ethyl 4-piperidinecarboxylate in a suitable solvent such as methanol. Add NaBH₄ portion-wise at 0 °C. Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to yield N-Boc-4-hydroxymethylpiperidine.
-
Synthetic Pathway Comparison
Caption: Comparison of synthetic pathways to N-Boc-4-hydroxymethylpiperidine.
Conclusion
The cost-effectiveness of this compound is highly dependent on its specific application.
-
For Fmoc deprotection in SPPS , this compound is not a cost-effective choice. 4-Methylpiperidine offers a superior alternative, providing equivalent performance to the traditional reagent, piperidine, at a similar cost but without the regulatory constraints.
-
As a structural building block , the direct use of this compound can be a viable option for small-scale synthesis where convenience is prioritized. However, for larger-scale and more cost-sensitive projects, a de novo synthesis of the piperidin-4-yl-methanol moiety from a less expensive precursor like ethyl 4-piperidinecarboxylate is often the more economically prudent strategy, despite requiring additional synthetic steps.
Researchers and drug development professionals should carefully consider these factors to optimize their synthetic strategies, balancing reagent cost, operational simplicity, and regulatory compliance to achieve their synthetic goals in the most efficient and cost-effective manner.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Piperidinemethanol
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Piperidinemethanol, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe and compliant laboratory environment.
Hazard Profile and Safety Summary
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3][4] Understanding its properties is the first step toward safe handling and disposal.
| Property | Data |
| Chemical Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Dust mask, eye shields/goggles, chemical-resistant gloves, lab coat.[1][3][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[3][4] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[7]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the associated hazard symbols (e.g., corrosive).
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents.[4]
2. Containerization:
-
Use a chemically resistant container that can be securely sealed.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Keep the container closed at all times, except when adding waste.
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5][8]
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the area can be spread with lime or soda ash and left for at least one hour before washing.[5][8]
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, as it is soluble).
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Ensure all required documentation for hazardous waste disposal is completed accurately.
Below is a logical workflow to guide the disposal process for this compound.
References
- 1. 4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6457-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling 4-Piperidinemethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Piperidinemethanol (CAS No. 6457-49-4). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.
Hazard Summary
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is harmful if swallowed.[3] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is required for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid | Safety goggles or a face shield must be worn at all times.[1][6] | Disposable nitrile gloves (double-gloving is recommended).[6] A disposable, long-sleeved gown that closes in the back is required.[6][7] Disposable shoe covers should be worn.[6][7] | A fit-tested N95 dust mask or higher is the minimum requirement.[1][8] |
| Handling Solutions | Chemical splash goggles and a face shield are required to protect against splashes.[7][8][9] | Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[6] A fluid-resistant or impermeable lab coat or gown should be worn.[7] | Work should be conducted in a certified chemical fume hood. If not possible, a full face-piece chemical cartridge-type respirator with a pre-filter or a powered air-purifying respirator (PAPR) must be worn.[8] |
| Spill Cleanup | Full-face respirator or chemical splash goggles with a face shield.[8][9] | Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton) over inner nitrile gloves.[10] A chemically resistant apron or suit may be necessary depending on the spill size.[10] | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[9][10] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[11]
-
Keep the container tightly closed and store locked up.[3][4][12]
2. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weigh solid material carefully to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Experimental Use:
-
Ensure all glassware and equipment are clean and dry before use.
-
Conduct all reactions in a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
Spill Management and Disposal Plan
Immediate and appropriate response to spills and proper waste disposal are critical.
Spill Cleanup Protocol:
-
Evacuate and Alert: In case of a major spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Wear the appropriate level of PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[13][14] For solid spills, cover with a plastic sheet to prevent dust from becoming airborne.[14]
-
Neutralize (if applicable and safe): For small spills, a neutralizing agent may be used if it is safe to do so.
-
Collect and Containerize: Carefully sweep or scoop the absorbed or solid material into a clearly labeled, sealable, and chemically resistant container for hazardous waste.[5][14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[15] Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.[15]
Waste Disposal Protocol:
-
Segregate Waste: All disposable PPE, contaminated lab supplies (e.g., weigh boats, pipette tips), and excess this compound must be segregated as hazardous waste.[15]
-
Containerize Waste:
-
Solid Waste: Place in a sealable, chemically resistant plastic bag or drum labeled "Hazardous Waste," "Solid Chemical Waste," and list all chemical constituents.[15]
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a puncture-resistant sharps container labeled "Hazardous Waste," "Sharps," and list chemical contaminants.[15]
-
-
Decontaminate Empty Containers: Rinse empty containers three times with a suitable solvent (e.g., ethanol, acetone).[15] The rinsate must be collected as hazardous liquid waste. After thorough decontamination, the container can be disposed of as regular waste after washing with soap and water.[15]
-
Arrange for Pickup: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 97 6457-49-4 [sigmaaldrich.com]
- 2. This compound | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 6457-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. This compound | 6457-49-4 | TCI AMERICA [tcichemicals.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
